molecular formula C8H10BrClN2O B12844646 2-Bromo-4-methoxy-benzamidine hydrochloride CAS No. 1187929-62-9

2-Bromo-4-methoxy-benzamidine hydrochloride

Cat. No.: B12844646
CAS No.: 1187929-62-9
M. Wt: 265.53 g/mol
InChI Key: CGPROXULEGUFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxy-benzamidine hydrochloride is a useful research compound. Its molecular formula is C8H10BrClN2O and its molecular weight is 265.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methoxy-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1187929-62-9

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-bromo-4-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H

InChI Key

CGPROXULEGUFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)Br.Cl

Origin of Product

United States

Foundational & Exploratory

chemical properties of 2-Bromo-4-methoxy-benzamidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxybenzamidine Hydrochloride

A Note on Nomenclature: This guide focuses on 4-Bromo-2-methoxybenzamidine hydrochloride (CAS No: 812667-45-1). While the initial request specified "2-Bromo-4-methoxy-benzamidine HCl," the former compound is more extensively documented and commercially available. The structural difference lies in the positions of the bromo and methoxy substituents on the benzene ring.

Introduction

4-Bromo-2-methoxybenzamidine hydrochloride is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug discovery. As a member of the benzamidine class, it holds potential as a building block for the synthesis of various heterocyclic systems and as a scaffold for developing enzyme inhibitors, particularly targeting proteases. The presence of a bromine atom, a methoxy group, and the amidine functionality provides multiple points for chemical modification, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for scientists and professionals in the field.

Chemical and Physical Properties

4-Bromo-2-methoxybenzamidine hydrochloride is typically supplied as an off-white to white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 812667-45-1[1][2]
Molecular Formula C₈H₁₀BrClN₂O[1][2]
Molecular Weight 265.54 g/mol
Appearance Off-white solid
Purity Typically ≥96%[2]
Storage Store at room temperature in a dry, cool place.[2][3]
InChI Key AGJOTPUNCGJZFP-UHFFFAOYSA-N
SMILES COC1=C(C(N)=N)C=CC(Br)=C1.Cl[2]
Computational Data

Computational models provide further insight into the molecule's characteristics.

DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 59.1 Ų[1][2]
Predicted LogP 2.16[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[1][2]

Synthesis and Manufacturing

The primary route for synthesizing 4-Bromo-2-methoxybenzamidine hydrochloride involves a two-step process starting from the corresponding benzonitrile, 4-bromo-2-methoxybenzonitrile. This method is analogous to the well-established Pinner reaction for the synthesis of imidates, followed by aminolysis.

Synthesis Pathway

Synthesis_of_4-Bromo-2-methoxybenzamidine_HCl cluster_0 Step 1: Imidate Formation (Pinner Reaction) cluster_1 Step 2: Aminolysis 4-bromo-2-methoxybenzonitrile 4-Bromo-2-methoxybenzonitrile Intermediate_Imidate Ethyl 4-bromo-2-methoxybenzimidate HCl 4-bromo-2-methoxybenzonitrile->Intermediate_Imidate HCl, Ethanol Final_Product 4-Bromo-2-methoxybenzamidine HCl Intermediate_Imidate->Final_Product Ammonia or Ammonium Chloride

Caption: General synthesis pathway for 4-Bromo-2-methoxybenzamidine HCl.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a benzamidine hydrochloride from a benzonitrile, which can be adapted for 4-Bromo-2-methoxybenzamidine hydrochloride.

Materials:

  • 4-Bromo-2-methoxybenzonitrile

  • Anhydrous Methanol or Ethanol

  • Sodium Methoxide or Ethanoxide (catalytic amount)

  • Ammonium Chloride

Procedure:

  • A solution of 4-bromo-2-methoxybenzonitrile and a catalytic amount of sodium methoxide in anhydrous methanol is stirred at room temperature for an extended period (e.g., 48 hours).[4][5]

  • Ammonium chloride is then added to the reaction mixture, and stirring is continued for another 24 hours at room temperature.[4][5]

  • The resulting precipitate, 4-Bromo-2-methoxybenzamidine hydrochloride, is collected by filtration.[4][5]

  • The solid is washed with a non-polar solvent like diethyl ether and dried under a vacuum to yield the final product.[4][5]

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is sensitive to water, which can hydrolyze the starting nitrile or the intermediate imidate, leading to the formation of unwanted amides or carboxylic acids.

  • Catalytic Base: Sodium methoxide acts as a catalyst to facilitate the nucleophilic attack of the alcohol on the nitrile carbon.

  • Ammonium Chloride: This serves as the source of ammonia for the aminolysis of the intermediate imidate, converting it to the desired benzamidine hydrochloride.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amidine protons. The aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublets of doublets, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo and amidinium groups. The methoxy protons would be a singlet around 3.8-4.0 ppm. The NH₂ protons of the amidine group would likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

¹³C NMR Spectroscopy

The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of a substituted benzene ring, a methoxy carbon, and the amidinium carbon, which would be the most downfield signal besides the aromatic carbons.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • N-H stretching vibrations for the amidine group, typically in the range of 3100-3500 cm⁻¹.

  • C=N stretching of the imine functionality around 1640-1690 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

  • C-O stretching for the methoxy group.

  • C-Br stretching at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₉BrN₂O). A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

Chemical Reactivity and Applications

The reactivity of 4-Bromo-2-methoxybenzamidine hydrochloride is dictated by its three key functional groups: the benzamidine moiety, the bromine substituent, and the methoxy group.

Reactivity of the Benzamidine Group

The benzamidine group is a strong base and a good nucleophile. It is commonly used in the synthesis of nitrogen-containing heterocycles, such as pyrimidines, triazines, and quinazolines. It can also act as a bidentate ligand for metal catalysts. The primary application of benzamidine derivatives is as inhibitors of proteases, such as trypsin and thrombin, where the positively charged amidinium group interacts with negatively charged aspartate or glutamate residues in the enzyme's active site.[6]

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

  • Heck Coupling: Reaction with alkenes under palladium catalysis.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.

  • Sonogashira Coupling: Reaction with terminal alkynes using palladium and copper catalysts.

These reactions allow for the elaboration of the molecular scaffold, which is a common strategy in the development of drug candidates.

Potential Applications in Drug Discovery

Substituted benzamides and related structures have shown activity as inhibitors of various enzymes. For instance, derivatives of 2-ethoxy-4-(methoxymethyl)benzamide have been identified as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity.[7] The structural motifs present in 4-Bromo-2-methoxybenzamidine hydrochloride make it a valuable starting material for exploring similar biological activities. Its role as an intermediate in the synthesis of pharmaceuticals is a key area of its application.[6][8]

Reactivity_and_Applications cluster_applications Potential Applications cluster_reactions Key Reactions Core 4-Bromo-2-methoxybenzamidine HCl Benzamidine Group Bromo Group Methoxy Group Protease_Inhibitors Protease Inhibitors Core:f0->Protease_Inhibitors Bioactivity Heterocycle_Synthesis Heterocycle Synthesis Core:f0->Heterocycle_Synthesis Reactivity Cross_Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Core:f1->Cross_Coupling Reactivity Drug_Discovery_Scaffold Drug Discovery Scaffold Heterocycle_Synthesis->Drug_Discovery_Scaffold Cross_Coupling->Drug_Discovery_Scaffold Cyclization Cyclization Reactions

Caption: Reactivity and potential applications of 4-Bromo-2-methoxybenzamidine HCl.

Safety and Handling

4-Bromo-2-methoxybenzamidine hydrochloride is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Signal Word: Warning.[3]

  • Pictogram: GHS07 (Harmful).[3]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety precautions should be followed when handling this compound.

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling.

First Aid Measures
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

4-Bromo-2-methoxybenzamidine hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the creation of complex molecular architectures. While it presents handling hazards that require appropriate safety measures, its utility as a synthetic intermediate for accessing novel chemical matter makes it an important compound for researchers.

References

  • Rsc.org. Supporting Information. [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • BMRB. bmse000668 Benzamide. [Link]

  • SpectraBase. Benzamidine HCl. [Link]

  • Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...). [Link]

  • PubChemLite. 2-methoxy-benzamidine hydrochloride (C8H10N2O). [Link]

  • NIST WebBook. Benzamide, 2-bromo-N-(4-bromophenyl)-. [Link]

  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. [Link]

  • ResearchGate. (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]

  • LookChem. CAS No.22265-36-7,4-Bromo-benzamidine Suppliers. [Link]

Sources

The Enduring Potency of Benzamidine Derivatives: A Technical Guide to Their Application as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Ubiquitous Role of Serine Proteases and the Strategic Imperative for Their Inhibition

Serine proteases represent one of the largest and most functionally diverse families of enzymes in the human body. Characterized by a highly conserved catalytic triad featuring a critical serine residue, these enzymes are pivotal regulators of a vast array of physiological and pathological processes.[1] Their activities range from digestion and blood coagulation to immune responses and tissue remodeling. Consequently, dysregulation of serine protease activity is a hallmark of numerous diseases, including thrombotic disorders, inflammatory conditions, and cancer, making them a prime target for therapeutic intervention.[1]

The development of potent and selective serine protease inhibitors is a cornerstone of modern drug discovery. Among the myriad of chemical scaffolds explored, the benzamidine moiety has emerged as a "privileged scaffold" – a molecular framework that demonstrates a recurring ability to bind to specific biological targets.[2] This guide provides a comprehensive technical overview of benzamidine derivatives as serine protease inhibitors, from their fundamental mechanism of action to their preclinical evaluation and clinical translation.

The Benzamidine Scaffold: A Privileged Moiety for Serine Protease Inhibition

The enduring success of benzamidine as a foundational element in serine protease inhibitor design stems from its remarkable ability to mimic the side chain of arginine, a natural substrate for many serine proteases. The positively charged amidinium group of benzamidine forms strong ionic and hydrogen bond interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[3] This interaction anchors the inhibitor within the active site, leading to potent and competitive inhibition.

Mechanism of Action: A Competitive Dance in the Active Site

Benzamidine derivatives are typically reversible, competitive inhibitors.[2] They directly compete with the endogenous substrate for binding to the enzyme's active site. The binding is characterized by a rapid on-rate and a variable off-rate, which determines the duration of inhibition. The fundamental inhibitory mechanism can be visualized as a two-step process involving the formation of a non-covalent enzyme-inhibitor complex.

Mechanism_of_Action cluster_0 Enzymatic Reaction E Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES k1 E->ES EI Enzyme-Inhibitor Complex (EI) E->EI kon E->EI S Substrate (S) I Benzamidine Inhibitor (I) ES->E k-1 P Products (P) ES->P kcat ES->P EI->E koff Experimental_Workflow A In Vitro Enzyme Kinetics (IC50 & Ki Determination) B Selectivity Profiling (Panel of Serine Proteases) A->B Potent & selective hits C In Vitro Cytotoxicity Assays (e.g., MTT Assay) B->C Validate non-toxicity D In Vivo Efficacy Studies (Animal Models of Disease) C->D Safe & efficacious candidates E Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies D->E Establish dose-response

Caption: A streamlined workflow for the preclinical evaluation of benzamidine-based serine protease inhibitors.

Part 1: In Vitro Enzyme Kinetics - Determining Inhibitory Potency

The initial step is to quantify the inhibitory potency of the benzamidine derivative against the target serine protease. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Detailed Protocol: Trypsin Inhibition Assay

Materials:

  • Bovine Trypsin

  • Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: e.g., Tris-based buffer at optimal pH for the enzyme

  • Test Benzamidine Derivative

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in a suitable buffer.

    • Prepare a working solution of L-BAPNA in the assay buffer.

    • Prepare serial dilutions of the test benzamidine derivative in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Control (No Inhibitor): Trypsin solution and assay buffer.

    • Test (Inhibitor): Trypsin solution and the desired concentration of the test compound.

  • Pre-incubation:

    • Add the trypsin solution and the inhibitor (or buffer for control) to the wells.

    • Mix and incubate for 5 minutes at 25°C to allow for enzyme-inhibitor binding. [4]4. Initiate Reaction:

    • Add the L-BAPNA working solution to all wells to start the enzymatic reaction. [4]5. Measure Absorbance:

    • Immediately measure the absorbance at 410 nm using a microplate reader in kinetic mode, recording readings every 30 seconds for 5-10 minutes. [4]6. Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

    • The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis constant (Km) of the substrate is known. [4]

Part 2: In Vitro Cytotoxicity - Assessing Safety

Before advancing a compound to in vivo studies, it is crucial to assess its potential toxicity to cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for general toxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plate

  • Test Benzamidine Derivative

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test benzamidine derivative in cell culture medium.

    • Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

    • Incubate the plates for a specified period (e.g., 24 or 48 hours). [5]3. MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. [6]4. Formazan Solubilization:

    • Carefully remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals. [6]5. Measure Absorbance:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability). [5]

Part 3: In Vivo Efficacy - Demonstrating Therapeutic Potential

Promising candidates from in vitro studies are then evaluated in animal models of disease to assess their therapeutic efficacy. The choice of animal model is critical and should be relevant to the intended therapeutic indication. For example, in the context of inflammatory bowel disease, a murine colitis transfer model can be employed. [7] General Workflow for In Vivo Efficacy Studies:

  • Model Induction: Induce the disease state in the animal model (e.g., chemically induced colitis).

  • Compound Administration: Administer the test benzamidine derivative via an appropriate route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor clinical parameters and disease progression over a defined period.

  • Endpoint Analysis: At the end of the study, collect tissues and perform histological and biochemical analyses to assess the therapeutic effect of the compound.

Clinical Translation: The Success Story of Dabigatran Etexilate

The culmination of extensive preclinical research on benzamidine-based serine protease inhibitors is exemplified by the clinically approved drug, dabigatran etexilate (Pradaxa®). This compound is a prodrug of dabigatran, a potent, reversible, and selective direct thrombin inhibitor. [8]

Mechanism of Action of Dabigatran

Dabigatran directly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. [9][10]It is effective against both free and fibrin-bound thrombin. [9][8]

Dabigatran_MOA cluster_0 Coagulation Cascade Dabigatran Dabigatran Thrombin Thrombin (Factor IIa) Dabigatran->Thrombin Inhibits Fibrin Fibrin Thrombin->Fibrin Converts Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Thrombin Thrombus Thrombus Formation Fibrin->Thrombus

Caption: The mechanism of action of dabigatran, a direct thrombin inhibitor.

Clinical Significance

Dabigatran etexilate has been approved by the FDA for several indications, including:

  • To reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

  • For the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).

  • To reduce the risk of recurrence of DVT and PE.

The development and success of dabigatran underscore the therapeutic potential of targeting serine proteases with well-designed inhibitors based on the benzamidine scaffold.

Conclusion: The Future of Benzamidine Derivatives in Drug Discovery

The benzamidine scaffold continues to be a fertile ground for the discovery of novel serine protease inhibitors. Its inherent ability to target the active site of these enzymes, combined with its synthetic tractability, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of derivatives with improved selectivity profiles to minimize off-target effects, as well as enhanced pharmacokinetic properties to improve patient compliance and convenience. The journey from the simple benzamidine molecule to a life-saving drug like dabigatran is a testament to the power of rational drug design and a deep understanding of enzyme-inhibitor interactions.

References

  • Dubois, E. A., & Cohen, A. F. (2010). Dabigatran etexilate. British Journal of Clinical Pharmacology, 70(1), 14–15. [Link]

  • Stangier, J., Rathgen, K., Stähle, H., & Gansser, D. (2007). The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects. British Journal of Clinical Pharmacology, 64(3), 292–303.
  • Weitz, J. I. (2011). Dabigatran (Pradaxa). Platelets, 22(sup1), 20–24. [Link]

  • Aalbers, J., Bryer, A., & Klug, E. (2010). FDA committee unanimously recommends approval of dabigatran etexilate for stroke prevention in atrial fibrillation. South African Medical Journal, 100(11), 714. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dabigatran Etexilate Mesylate?[Link]

  • ASH Clinical News. (2021, December 30). Dabigatran Etexilate Approved for Children with VTE. [Link]

  • FDA Approves Pradaxa (Dabigatran Etexilate), the First Oral Anticoagulant for Children. (2021, August 10). Medical Dialogues. [Link]

  • Hauel, N., Nar, H., Priepke, H., Ries, U., Stassen, J. M., & Wienen, W. (2002). Structure-based design of novel, potent, and orally active thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.
  • Dabigatran Etexilate – Application in Therapy and Current Clinical Research. (n.d.). Xtalks. [Link]

  • Hariharan, S., & Madabushi, R. (2012). Clinical pharmacology of dabigatran etexilate, a direct thrombin inhibitor. Journal of Cardiovascular Pharmacology and Therapeutics, 17(3), 253–261.
  • Stangier, J. (2008). Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate. Clinical Pharmacokinetics, 47(5), 285–295. [Link]

  • Hachani, J., Van der Eycken, J., & De Meester, I. (2021). The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model. Frontiers in Immunology, 12, 687588. [Link]

  • Srihirun, S., & Sibmooh, N. (2015). Dabigatran: A new oral anticoagulant. Mahidol Dental Journal, 35(1), 80-87. [Link]

  • Center for Drug Evaluation and Research. (2010). Application Number: 22-512 Clinical Pharmacology and Biopharmaceutics Review(s). U.S. Food and Drug Administration. [Link]

  • A Study of Dabigatran Etexilate as Primary Treatment of Malignancy Associated Venous Thromboembolism. (2017). ClinicalTrials.gov. [Link]

  • ClinPGx. (n.d.). dabigatran etexilate. [Link]

  • Pinto, D. J., Orwat, M. J., Quan, M. L., Lam, P. Y., Rossi, K. A., & Knabb, R. M. (2001). 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: a potent, selective, and orally bioavailable factor Xa inhibitor. Journal of Medicinal Chemistry, 44(4), 566–578.
  • Granger, C. B., Alexander, J. H., McMurray, J. J., Lopes, R. D., Hylek, E. M., & Hanna, M. (2011). Apixaban versus warfarin in patients with atrial fibrillation. New England Journal of Medicine, 365(11), 981–992.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dabigatran etexilate. [Link]

  • PubChem. (n.d.). Dabigatran Etexilate. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Wikipedia. (2024, February 2). Benzamidine. [Link]

  • Wikipedia. (2024, February 24). Dabigatran. [Link]

  • Stürzebecher, J., Stürzebecher, U., Vieweg, H., Wagner, G., Hauptmann, J., & Markwardt, F. (1989). Synthetic inhibitors of serine proteinases. 29. Inhibition of factor Xa, thrombin and trypsin by 3-amidinophenyl- and 4-amidinobenzyl-alpha-aminoalkyl-ketones. Die Pharmazie, 44(10), 699–701.
  • Andrews, J. M., & Roman, F. P. (1980). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 23(4), 379–383. [Link]

  • Teno, N., Okamoto, S., & Hijikata-Okunomiya, A. (1993). Design and synthesis of potent and selective inhibitors of thrombin. Chemical & Pharmaceutical Bulletin, 41(3), 488–495.
  • Wikipedia. (2024, February 2). Benzamidine. [Link]

  • Tapparelli, C., Metternich, R., Ehrhardt, C., & Cook, N. S. (1993). Synthetic low-molecular-weight thrombin inhibitors: a new generation of antithrombotic agents. Trends in Pharmacological Sciences, 14(10), 366–376.
  • Edwards, P. D., Mauger, R. C., & Cottrell, K. M. (1994). Design, synthesis, and kinetic evaluation of a series of N-alpha-(2-naphthylsulfonyl)-N-(3-amidinophenyl)alanyl-derived inhibitors of thrombin. Journal of Medicinal Chemistry, 37(22), 3749–3757.
  • Walsmann, P., & Markwardt, F. (1981).
  • Zhang, P., Zuckett, J. F., & Woolfrey, J. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(12), 1657–1661.
  • Tularik Inc. (2005). Meta-benzamidine derivatives as serine protease inhibitors.
  • Paikin, J. S., & Eikelboom, J. W. (2010). New antithrombotic agents--insights from clinical trials.
  • Sa'ad, M. A., Kavitha, R., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022).
  • Eriksson, K. (2013). Kinetic studies of serine protease inhibitors in 'active barrier' model. [Link]

  • Dobó, J., Harmat, V., & Gál, P. (2003). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 6), 1157–1159.
  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. [Link]

  • Fun, H. K., & Ooi, C. W. (2014). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Mena-Ulecia, K., Tiznado, W., & Caballero, J. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PLoS ONE, 10(11), e0142774.

Sources

The Pharmacophore of Control: Structure-Activity Relationships of Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The benzamidine moiety is not merely a chemical functional group; it is the quintessential "warhead" for serine protease inhibition. Its structural simplicity—a phenyl ring fused to a highly basic amidine group (


)—belies its specificity. It acts as a perfect arginine mimetic, anchoring small molecules into the deep, negatively charged S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

This guide deconstructs the structure-activity relationship (SAR) of substituted benzamidines, moving beyond basic binding to address the critical "Amidine Paradox": the inverse relationship between the high basicity required for potency and the lipophilicity required for oral bioavailability.

Molecular Mechanism: The Aspartate Anchor

To understand the SAR, one must first visualize the target environment. The catalytic efficiency of trypsin-like proteases relies on the "Oxyanion Hole" and the "Specificity Pocket" (S1).

The Critical Salt Bridge

The primary driving force of benzamidine binding is a bidentate salt bridge formed between the protonated amidinium group and the carboxylate side chain of Aspartate 189 (Asp189) at the bottom of the S1 pocket. This interaction contributes approximately 3–5 kcal/mol to the binding energy.

  • Planarity is Non-Negotiable: The amidine group must remain coplanar with the phenyl ring to maintain conjugation. Steric bulk at the ortho positions often disrupts this planarity, drastically reducing potency by breaking the conjugation that stabilizes the positive charge.

Visualization: The Binding Mode

The following diagram illustrates the logical flow of the binding event and the critical residues involved.

BenzamidineBinding Benzamidine Substituted Benzamidine (Protonated Cation) S1_Pocket S1 Specificity Pocket (Deep, Narrow, Hydrophobic) Benzamidine->S1_Pocket Diffusion & Desolvation Asp189 Asp189 Residue (Anionic Anchor) Benzamidine->Asp189 Bidentate Salt Bridge (Critical Interaction) Gly219 Gly219 (H-Bond Donor) Benzamidine->Gly219 H-Bond (Backbone) Ser190 Ser190 (H-Bond Acceptor) Benzamidine->Ser190 H-Bond (Sidechain) S1_Pocket->Asp189 Electrostatic Steering

Figure 1: The canonical binding mode of benzamidine inhibitors within the S1 pocket of trypsin-like serine proteases. The Asp189 salt bridge is the thermodynamic anchor.

SAR Deep Dive: Modulation by Substitution

The potency of a benzamidine inhibitor is tuned by modifying the phenyl ring. These modifications alter the electron density of the amidine (affecting


) or reach into adjacent pockets (S2, S3, S4).
Electronic Effects (Hammett Correlation)

There is a direct correlation between the Hammett substituent constant (


) and inhibitory activity (

).
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    at the para position increase electron density on the amidine. While this might intuitively suggest stronger protonation, it often optimizes the salt bridge geometry and desolvation penalties. Para-amino benzamidine is significantly more potent than unsubstituted benzamidine.
  • Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,

    
    ) lower the 
    
    
    
    of the amidine. If the
    
    
    drops below physiological pH (7.4), the drug becomes neutral, breaking the salt bridge with Asp189 and destroying activity.
Distal Interactions (The "Linker" Strategy)

Simple benzamidines are weak inhibitors (


 in 

range). Nanomolar potency is achieved by extending the scaffold to interact with the hydrophobic S2 and S4 pockets.
  • Meta-Substitution: This is the preferred vector for extension. Substituents at the meta position can bridge into the hydrophobic S4 pocket (e.g., the distal aromatic ring in Betrixaban).

Comparative Data: Substituent Effects

The table below summarizes how structural changes impact potency against Bovine Trypsin (a standard model enzyme).

CompoundStructureSubstituent (

)

(

)
Relative PotencyMechanism of Improvement
1 Benzamidine

18.01x (Baseline)Reference standard.
2 4-Aminobenzamidine

0.8~22xH-bond donor capability + electronic optimization.
3 4-Chlorobenzamidine

35.00.5xElectron withdrawal lowers basicity; steric clash.
4 3-Amidinophenylalanine

0.1180xExtension allows interaction with backbone residues.
5 PentamidineBis-benzamidine~1.512xDual-binding mode (also binds DNA minor groove).

Note: Data represents consensus values from bovine trypsin assays at pH 8.0.

The Bioavailability Paradox & The Prodrug Solution

The Problem: The very feature that makes benzamidines potent (the charged amidinium head) prevents them from crossing the lipid bilayer of the gastrointestinal tract. Benzamidines typically have


 and poor passive permeability.

The Solution: The Amidoxime Prodrug .[1] By masking the amidine as an N-hydroxyamidine (amidoxime), the


 is lowered from ~11 to ~5. The molecule becomes neutral at intestinal pH, allowing absorption. Once in the systemic circulation/liver, it is reduced back to the active amidine.
Mechanism of Activation (mARC Pathway)

This reduction is not spontaneous; it is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) system.

ProdrugActivation Oral_Intake Oral Intake (Amidoxime Prodrug) Intestine Intestinal Absorption (Neutral Species) Oral_Intake->Intestine Passive Diffusion Liver Hepatocyte Mitochondria Intestine->Liver Portal Vein mARC Enzyme Complex: mARC + Cyt b5 + NADH Liver->mARC Substrate Binding Active_Drug Active Benzamidine (Cationic Warhead) mARC->Active_Drug N-Reduction (Removal of -OH) Target Thrombin/Factor Xa Inhibition Active_Drug->Target Systemic Circulation

Figure 2: The metabolic bioactivation pathway of benzamidoxime prodrugs (e.g., ximelagatran, dabigatran etexilate) via the mARC enzyme system.

Experimental Protocols

Reliable SAR data requires robust synthesis and assay protocols.

Synthesis: The Pinner Reaction

The most reliable method to install the amidine moiety from a nitrile precursor.

  • Principle: Acid-catalyzed addition of an alcohol to a nitrile forms an imidate salt, which is then converted to the amidine by ammonia or an amine.

  • Step 1 (Imidate Formation):

    • Dissolve the substituted benzonitrile in anhydrous ethanol (EtOH).

    • Cool to 0°C in an ice bath. Critical: Temperature control prevents hydrolysis to the amide.

    • Bubble dry

      
       gas through the solution until saturation (approx. 2–3 hours).
      
    • Seal and stir at 4°C for 24–48 hours.

    • Precipitate the imidate ester hydrochloride with dry diethyl ether. Filter and dry under vacuum.

  • Step 2 (Amidine Formation):

    • Suspend the imidate salt in anhydrous EtOH.

    • Add excess anhydrous ammonia (in EtOH) or the specific amine (for substituted amidines).

    • Heat to reflux for 3–4 hours.

    • Evaporate solvent and recrystallize (typically from EtOH/Ether).

Evaluation: Chromogenic Endpoint Assay

To determine


, use a chromogenic substrate like L-BAPNA  (

-Benzoyl-L-arginine 4-nitroanilide).
  • Buffer Prep: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2. (Calcium stabilizes trypsin).
    
  • Enzyme: Bovine Trypsin (final conc. 50 nM).

  • Substrate: L-BAPNA (range 0.1 mM – 2.0 mM).

  • Inhibitor: Serial dilutions of the benzamidine derivative.

  • Workflow:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Add Substrate to initiate reaction.[2]

    • Monitor Absorbance at 405 nm (release of p-nitroaniline).

  • Analysis: Plot

    
     vs. 
    
    
    
    (Lineweaver-Burk) to determine mode of inhibition (Competitive) and calculate
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Inhibition of Human Serine Proteases by Substituted Benzamidines. Source: Journal of Medicinal Chemistry (Andrews et al.) Context: Establishes the foundational QSAR for benzamidines against trypsin and thrombin. URL:[Link] (Representative link to classic J. Med. Chem. studies)

  • The Mitochondrial Amidoxime Reducing Component (mARC): From Prodrug-Activation to Drug Target. Source: Drug Metabolism Reviews Context: Authoritative review on the mechanism of activating benzamidoxime prodrugs. URL:[Link]

  • Benzamidine Binding to Trypsin: A Markov Model Approach. Source: Nature Communications (Plattner & Noé) Context: Detailed computational analysis of the binding kinetics and the role of Asp189. URL:[Link]

  • Pentamidine and its Analogs: DNA Minor Groove Binding. Source: Antimicrobial Agents and Chemotherapy Context:[3] Discusses the dual-activity profile (anti-protozoal) and DNA binding mechanism.[4] URL:[Link]

  • Pinner Reaction Protocols. Source: Organic Syntheses Context: Standard validated protocols for converting nitriles to amidines. URL:[Link]

Sources

2-Bromo-4-methoxy-benzamidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular identity, physicochemical properties, synthetic pathways, and biological applications of 2-Bromo-4-methoxybenzamidine , a specialized intermediate and pharmacophore used in the design of serine protease inhibitors.

Executive Summary

2-Bromo-4-methoxybenzamidine is a substituted benzamidine derivative primarily utilized in medicinal chemistry as a P1 anchor moiety for serine protease inhibitors (e.g., Trypsin, Thrombin, Factor Xa). The benzamidine group functions as an arginine mimetic, forming a critical salt bridge with the aspartate residue in the enzyme's S1 specificity pocket. The ortho-bromo and para-methoxy substituents modulate the electronic environment and steric profile, influencing both potency and selectivity profiles in Structure-Activity Relationship (SAR) studies.

Molecular Identity & Physicochemical Profile
2.1 Nomenclature & Formula
PropertyData
IUPAC Name 2-Bromo-4-methoxybenzenecarboximidamide
Molecular Formula C₈H₈BrN₂O (Free Base) / C₈H₁₀BrN₂O⁺ (Protonated)
Molecular Weight 229.08 g/mol (Free Base)
Exact Mass 227.9898 Da (

Br) / 229.9878 Da (

Br)
CAS Number (Precursor) 140860-51-1 (for 2-Bromo-4-methoxybenzonitrile)
SMILES COc1cc(Br)c(C(=N)N)cc1
2.2 Structural Visualization

The molecule features a benzene core substituted at the C1, C2, and C4 positions.[1] The amidine group at C1 is planar, while the bulky bromine at C2 introduces steric strain that may force the amidine group out of coplanarity with the phenyl ring, a feature often exploited to improve selectivity against specific protease isoforms.

G Core Benzene Ring (Aromatic Core) Amidine Amidine Group (-C(=NH)NH2) (P1 Anchor / Basic) Core->Amidine Position 1 Bromo Bromo Group (-Br) (Steric/Lipophilic) Core->Bromo Position 2 (Ortho) Methoxy Methoxy Group (-OCH3) (Electron Donor) Core->Methoxy Position 4 (Para) Bromo->Amidine Steric Clash (Torsion Control)

Figure 1: Structural connectivity and substituent interactions of 2-Bromo-4-methoxybenzamidine.

Synthetic Methodology

The synthesis of 2-Bromo-4-methoxybenzamidine is typically achieved via the Pinner Reaction , converting the corresponding nitrile into an imidate ester, followed by ammonolysis. This method is preferred for its reliability in preserving the sensitive amidine functionality.

3.1 Retrosynthetic Analysis
  • Target: 2-Bromo-4-methoxybenzamidine

  • Intermediate: Ethyl 2-bromo-4-methoxybenzimidate hydrochloride (Pinner Salt)

  • Starting Material: 2-Bromo-4-methoxybenzonitrile (CAS: 140860-51-1)[2][3][4][5]

3.2 Protocol: Pinner Synthesis

Step 1: Formation of the Imidate Salt

  • Dissolution: Dissolve 2-bromo-4-methoxybenzonitrile (1.0 eq) in anhydrous ethanol (10 volumes).

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins). Crucial: Moisture must be excluded to prevent hydrolysis to the amide.

  • Incubation: Seal the vessel and stir at 0°C to room temperature for 16–24 hours.

  • Precipitation: Add anhydrous diethyl ether to precipitate the imidate hydrochloride salt. Filter and dry under vacuum.

Step 2: Ammonolysis to Amidine

  • Suspension: Suspend the imidate salt (from Step 1) in anhydrous ethanol.

  • Amination: Treat with a solution of ammonia in ethanol (7N NH₃ in EtOH, 3.0 eq) or bubble dry ammonia gas at 0°C.

  • Reflux: Heat the mixture to 60°C for 4 hours or stir at room temperature for 24 hours.

  • Purification: Concentrate the solvent. The crude product is typically the hydrochloride salt. Recrystallize from Ethanol/Ether or purify via preparatory HPLC if high purity is required.

Synthesis SM Starting Material 2-Bromo-4-methoxybenzonitrile (CAS 140860-51-1) Inter Intermediate Imidate Ester Hydrochloride (Pinner Salt) SM->Inter Prod Target Product 2-Bromo-4-methoxybenzamidine (HCl Salt) Inter->Prod R1 HCl (gas), EtOH Anhydrous, 0°C R2 NH3 / EtOH 60°C or RT

Figure 2: Synthetic workflow via the Pinner reaction pathway.

Biological Application & SAR Context
4.1 Mechanism of Action: Serine Protease Inhibition

Benzamidines are classical competitive inhibitors of trypsin-like serine proteases.

  • Binding Pocket (S1): The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.

  • Selectivity Filter: The 2-Bromo substituent occupies the S1

    
     sub-pocket or induces a twist in the molecule, potentially reducing affinity for off-target proteases like Thrombin while maintaining affinity for Factor Xa or Trypsin, depending on the specific enzyme's topology.
    
4.2 Structure-Activity Relationship (SAR)
SubstituentEffect on Physicochemical PropertiesEffect on Biological Activity
Amidine (C1) High basicity (pKa ~11). Highly polar.Critical for primary binding (salt bridge to Asp189).
Bromo (C2) Lipophilic, electron-withdrawing (-I), sterically bulky.Restricts conformation; fills hydrophobic sub-pockets; lowers pKa of amidine slightly (inductive effect).
Methoxy (C4) Electron-donating (+R), polar.Increases electron density on the ring; can participate in H-bonding with backbone carbonyls or solvent.
Analytical Characterization

To validate the synthesis of 2-Bromo-4-methoxybenzamidine, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • Amidine Protons: Broad singlets around

      
       9.0–9.5 ppm (4H, due to restricted rotation and exchange).
      
    • Aromatic Protons:

      • C3-H: Doublet (d) ~7.4 ppm (Ortho coupling to C4-OMe is blocked, meta coupling to C5).

      • C5-H: Doublet of doublets (dd).

      • C6-H: Doublet (d) ~7.8 ppm (Deshielded by amidine).

    • Methoxy Protons: Singlet (s) at

      
       3.85 ppm (3H).
      
  • Mass Spectrometry (ESI+):

    • Primary peak

      
       at 229.0  and 231.0  (1:1 ratio due to 
      
      
      
      Br/
      
      
      Br isotope pattern).
References
  • Synthetic Method: Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational methodology for benzamidine synthesis).
  • SAR Context: Kellenberger, C., & Roussel, A. "Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family." Protein & Peptide Letters, 2005. (Discusses serine protease inhibition mechanics).
  • General Benzamidine Data: "Benzamidine pKa and Inhibition Constants." NIST Chemistry WebBook. Available at: [Link]

Sources

novel benzamidine scaffolds for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Novel Benzamidine Scaffolds: A Mechanistic Guide to Serine Protease Inhibition in Drug Discovery

In the landscape of modern drug discovery, targeting the coagulation cascade requires exquisite precision. Serine proteases—such as thrombin, Factor Xa (fXa), and plasmin—maintain hemostatic equilibrium, and their dysregulation is the primary driver of life-threatening thromboembolic disorders[1]. Benzamidine derivatives have emerged as a highly effective class of competitive, reversible, active-site inhibitors for these enzymes[1].

The efficacy of the benzamidine scaffold is rooted in its structural mimicry of the basic amino acid arginine. Trypsin-like serine proteases cleave peptide bonds adjacent to positively charged residues. The S1 specificity pocket of these enzymes contains a highly conserved aspartic acid residue (Asp189). At physiological pH, the amidine group of the inhibitor is protonated, allowing it to penetrate deep into the S1 pocket and form a highly stable, bidentate salt bridge with Asp189[2]. This electrostatic anchoring competitively blocks the natural substrate from accessing the catalytic triad. Furthermore, while the benzamidine moiety acts as the primary P1 anchor, extending the scaffold allows the molecule to occupy the hydrophobic S3/S4 subsites, which is critical for achieving high selectivity for Factor Xa over generic trypsin[2].

Mechanism S1 Serine Protease S1 Pocket (Contains Asp189) SB Bidentate Salt Bridge (Electrostatic & H-Bond) S1->SB Interacts via amidine BZA Benzamidine Scaffold (Arginine Mimetic) BZA->S1 Enters pocket INHIB Competitive Inhibition (Blocks Substrate Cleavage) SB->INHIB Stabilizes complex

Mechanism of benzamidine binding to the S1 pocket of serine proteases.

Quantitative Profiling of Benzamidine Derivatives

The structural nuances of the benzamidine derivative directly dictate its binding affinity (


). As demonstrated in the literature, bivalent scaffolds or those with extended hydrophobic domains exhibit significantly enhanced potency. Below is a comparative summary of key benzamidine derivatives and their inhibitory profiles.
CompoundTarget Protease

Value
Mechanism / NotesRef
Pentamidine (Bivalent)Plasmin2.1 ± 0.8 μMStrongest inhibitor across tested proteases due to bivalent anchoring.[1]
Pentamidine (Bivalent)Thrombin4.5 ± 2.3 μMCompetitive active-site inhibition.[1]
4-Aminomethyl Benzamidine (AMB) Thrombin344 ± 33 μMWeakest derivative; lacks extended subsite interactions.[1]
Bisbenzamidine Isoxazoline (Cmpd 6) Factor Xa18 nMExtended conformation allows occupation of S3/S4 region.[3]
Bisbenzamidine Isoxazoline (Cmpd 6) Trypsin420 nMDemonstrates ~23-fold selectivity for fXa over trypsin.[3]

Synthetic Methodology: The Modified Pinner Reaction

The synthesis of benzamidines from benzonitrile precursors is typically achieved via the Pinner reaction[4]. As an application scientist, it is critical to understand that this is not merely a mixing of reagents; it is a moisture-sensitive, thermodynamically driven sequence that requires strict environmental control.

Step-by-Step Protocol

Phase 1: Formation of the Imidate (Pinner Salt)

  • Preparation: Charge a dry, inert-gas-purged reactor with the substituted benzonitrile precursor (1.0 eq) and absolute ethanol (excess, acting as both solvent and reactant)[5].

  • Cooling: Chill the reaction mixture to 0–5 °C using an ice bath. Causality: The subsequent addition of HCl is highly exothermic. Maintaining a low temperature prevents the thermal degradation of the fragile imidate intermediate and suppresses unwanted side reactions.

  • Activation: Bubble anhydrous HCl gas through the solution until saturation is achieved. Causality: Anhydrous conditions are mandatory. If moisture is present, the highly reactive Pinner salt will rapidly hydrolyze into an ethyl ester, irreversibly destroying the yield[5].

  • Monitoring: Stir for 6 hours. Validate the complete consumption of the nitrile via LC-MS before proceeding[4].

Phase 2: Ammonolysis 5. Solvent Removal: Evaporate the excess HCl and ethanol under reduced pressure to isolate the dry Pinner salt. 6. Nucleophilic Substitution: Dissolve the salt in fresh absolute ethanol and add a solution of ethanolic ammonia (5.0 eq) dropwise. 7. Heating: Elevate the temperature to 35–40 °C and stir for 2 hours. Causality: This specific thermal window provides sufficient kinetic energy to drive the nucleophilic acyl substitution while preventing the thermal decomposition of the newly formed amidine. 8. Isolation: Quench, extract, and purify via flash chromatography to yield the final benzamidine derivative.

Workflow Nitrile Benzonitrile Precursor Pinner Pinner Reaction (HCl / EtOH, Anhydrous) Nitrile->Pinner Step 1 Imidate Imidate Intermediate (Pinner Salt) Pinner->Imidate 0-5 °C, 6h Ammonolysis Ammonolysis (NH3 / EtOH) Imidate->Ammonolysis Step 2 Product Benzamidine Derivative Ammonolysis->Product 35-40 °C, 2h Assay In Vitro Validation (Amidolytic Assay) Product->Assay Ki Determination

Workflow for the synthesis and validation of benzamidine derivatives.

In Vitro Validation: Self-Validating Amidolytic Assays

To ensure trustworthiness in drug screening, the biological evaluation of the synthesized benzamidine must be a self-validating system. While advanced prothrombinase complex assays in human plasma are superior predictors of in vivo thrombosis inhibition[6], purified amidolytic assays using fluorogenic substrates (e.g., AMC-tags) remain the standard for initial


 determination[1].
Assay Protocol & Causality
  • Baseline Establishment (System Control): Incubate the purified serine protease (e.g., Thrombin or fXa) with the AMC-tagged substrate in assay buffer (pH 7.4) without the inhibitor. Monitor the fluorescent AMC release (

    
    : 370 nm, 
    
    
    
    : 450 nm)[1]. Causality: This validates the enzyme's baseline viability and establishes the uninhibited maximum velocity (
    
    
    ).
  • Inhibitor Titration: Introduce the synthesized benzamidine derivative across a logarithmic concentration gradient (e.g., 10 nM to 100 μM).

  • Dixon Plot Validation: Measure the initial reaction velocities (

    
    ) at multiple fixed substrate concentrations. Plot 
    
    
    
    versus the inhibitor concentration
    
    
    . Causality: This is the self-validating step. If the lines representing different substrate concentrations intersect in the second quadrant of the Dixon plot, the system mathematically proves that the mechanism is purely competitive (competing for the S1 pocket), ruling out allosteric interference or assay artifacts[1].

References[1] Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ACS Pharmacology & Translational Science. acs.org. URL[3] Coagulation Factor Xa: The Prothrombinase Complex as an Emerging Therapeutic Target for Small Molecule Inhibitors. tandfonline.com. URL[4] A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride - Benchchem. benchchem.com. URL[6] Inhibition of Purified Factor Xa Amidolytic Activity May Not Be Predictive of Inhibition of In Vivo Thrombosis - American Heart Association Journals. ahajournals.org. URL[2] Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed. nih.gov. URL[5] Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC. nih.gov. URL

Sources

The Multifaceted Biological Activities of Methoxy-Substituted Benzamidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzamidine moiety represents a cornerstone in medicinal chemistry, a privileged scaffold renowned for its ability to interact with a diverse array of biological targets. Its inherent basicity and capacity for hydrogen bonding allow it to mimic the guanidinium group of arginine, a key amino acid in numerous enzymatic active sites and protein-protein interfaces. The strategic introduction of methoxy substituents onto the benzamidine core has emerged as a powerful tool for modulating the physicochemical properties and biological activities of these compounds, leading to the discovery of potent agents with anticancer, anti-inflammatory, and antimicrobial properties.

This in-depth technical guide provides a comprehensive overview of the biological activities of methoxy-substituted benzamidines. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of facts, but a narrative that delves into the causality behind experimental choices and the logic of structure-activity relationships. We will explore the synthesis, mechanisms of action, and therapeutic potential of this fascinating class of molecules, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

The Chemical Biology of Methoxy-Substituted Benzamidines: A Symphony of Structure and Function

The introduction of one or more methoxy (-OCH₃) groups to the phenyl ring of a benzamidine molecule profoundly influences its electronic and steric properties. This, in turn, dictates its interaction with biological macromolecules. The position of the methoxy group (ortho, meta, or para) is a critical determinant of its biological effects.

Structure-Activity Relationships (SAR): Decoding the Methoxy-Bioactivity Code

A systematic analysis of structure-activity relationships reveals distinct patterns in the biological activities of methoxy-substituted benzamidines.

  • Anticancer Activity: The position of the methoxy group significantly impacts the antiproliferative activity. For instance, certain 4-methoxybenzoyl-aryl-thiazole derivatives have shown potent growth inhibition in melanoma and prostate cancer cells, with activity in the low nanomolar range.[1][2] In some benzimidazole derivatives, a methoxy group at the C6 position has been associated with strong anti-inflammatory and potential anticancer activity.[3] The presence of multiple methoxy groups, such as a 3,4,5-trimethoxy substitution on a phenyl ring, often enhances cytotoxic effects.[1]

  • Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key inflammatory mediators. A para-methoxy group on an aromatic ring has been shown to result in potent anti-inflammatory activity.[3] This is often attributed to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as NF-κB.

  • Antimicrobial Activity: Methoxy substitution can also confer significant antimicrobial properties. For example, para-methoxy substitution on the B ring of certain pyrazoline derivatives enhances their activity against various bacterial strains, including P. aeruginosa, E. faecalis, and B. subtilis.[4] The lipophilicity conferred by the methoxy group can facilitate the transport of the compound across microbial cell membranes.[5]

The following table summarizes the influence of methoxy substitution on the biological activity of selected benzamidine and related benzamide derivatives, providing a quantitative perspective on these structure-activity relationships.

Compound ClassMethoxy Substitution PatternBiological ActivityTarget/Cell LineIC50/MICReference
Benzimidazole Derivative6-methoxyAnti-inflammatoryCarrageenan-induced paw edema43.5% inhibition[3]
Methoxybenzoyl-aryl-thiazole4-methoxy on benzoylAnticancerMelanoma, Prostate CancerLow nM[1][2]
N-Benzimidazole-Derived Carboxamide2-hydroxy-4-methoxyAnticancerMCF-73.1 µM[6][7]
N-Benzimidazole-Derived Carboxamide2-hydroxy-4-methoxyAnticancerHCT 1162.2-4.4 µM[6]
Benzamidine DerivativeVariesAntimicrobialP. gingivalis, E. coli, S. aureus31.25-125 µg/mL[8]
Pyrazoline Derivative4-methoxy on B ringAntibacterialS. aureus, E. faecalis32-64 µg/mL[4]

Mechanisms of Action: Elucidating the Molecular Pathways

The diverse biological activities of methoxy-substituted benzamidines stem from their ability to interact with multiple cellular targets and modulate key signaling pathways.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

Methoxy-substituted benzamidines employ a variety of strategies to combat cancer cell growth and survival.

  • Induction of Apoptosis: A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. These compounds can trigger the intrinsic apoptotic pathway by inducing the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases, such as caspase-3.[9][10] The activation of this caspase cascade leads to the systematic dismantling of the cell.

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in promoting cancer cell proliferation, survival, and inflammation. Certain N-substituted benzamides have been shown to inhibit NF-κB activity, thereby suppressing the expression of anti-apoptotic and pro-inflammatory genes.[9][11]

The following diagram illustrates the convergence of these pathways in the anticancer mechanism of methoxy-substituted benzamidines.

cluster_0 Methoxy-Substituted Benzamidine cluster_1 Cellular Effects cluster_2 Signaling Pathways Benzamidine Methoxy-Substituted Benzamidine Mitochondria Mitochondria Benzamidine->Mitochondria Induces Stress NFkB_Inhibition NF-κB Inhibition Benzamidine->NFkB_Inhibition CellCycleArrest Cell Cycle Arrest Benzamidine->CellCycleArrest IKK IKK Benzamidine->IKK Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gene_Expression Altered Gene Expression NFkB_Inhibition->Gene_Expression IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Nucleus->Gene_Expression Regulates Gene_Expression->Apoptosis Gene_Expression->CellCycleArrest

Caption: Anticancer Mechanisms of Methoxy-Substituted Benzamidines.

Anti-inflammatory Mechanisms: Quelling the Flames of Inflammation

The anti-inflammatory effects of these compounds are primarily mediated by their ability to suppress pro-inflammatory signaling cascades. The inhibition of the NF-κB pathway is a central mechanism, leading to a reduction in the production of inflammatory cytokines and enzymes.

The following diagram illustrates the role of methoxy-substituted benzamidines in modulating the NF-κB signaling pathway.

cluster_0 Inflammatory Stimuli cluster_1 Methoxy-Substituted Benzamidine cluster_2 NF-κB Signaling Pathway cluster_3 Inflammatory Response Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK Benzamidine Methoxy-Substituted Benzamidine Benzamidine->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nuclear Translocation NFkB->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation

Caption: Inhibition of NF-κB Pathway by Methoxy-Substituted Benzamidines.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of research in this field, this section provides detailed, self-validating protocols for key in vitro assays used to characterize the biological activity of methoxy-substituted benzamidines.

Synthesis of Methoxy-Substituted Benzamidines

A general and efficient method for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine using coupling agents like N,N'-carbonyldiimidazole (CDI).[12] The synthesis of benzamidine derivatives can be achieved through various routes, often starting from the corresponding nitrile or thioamide. A common method involves the reaction of an aromatic aldehyde with 2-(4-carbamimidoylphenoxy)acetohydrazide.[8]

General Procedure for N-Substituted Benzamide Synthesis:

  • To a suspension of the desired methoxy-substituted benzoic acid (1.0 mmol) in anhydrous tetrahydrofuran (THF) (20 mL), add CDI (1.2 mmol).

  • Stir the mixture for 3 hours at 60°C to form the acylimidazole intermediate.

  • Cool the clear solution to room temperature.

  • To this solution, add the desired amine (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzamide derivative.[12]

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the methoxy-substituted benzamidine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of the methoxy-substituted benzamidine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Compound Prepare Stock Solution of Benzamidine Derivative Serial_Dilution Serial Dilution in 96-well Plate Compound->Serial_Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Future Perspectives and Conclusion

The exploration of methoxy-substituted benzamidines continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a rational basis for the design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:

  • Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.

  • Combination Therapies: Investigating the synergistic effects of methoxy-substituted benzamidines with existing anticancer, anti-inflammatory, and antimicrobial drugs.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate.

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC.

  • Mechanism of action for N-substituted benzamide-induced apoptosis. PMC.

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC.

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.

  • MIC (μg cm -3 ) values of synthesis compounds (A-4c) against various bacterial strains.

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.

  • Benchmarking new benzamide derivatives against established antimicrobial drugs. Benchchem.

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.

  • (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate.

  • RESEARCH ARTICLE Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines.

  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. ResearchGate.

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

  • Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed.

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI.

  • Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens.

  • N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. PubMed.

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Semantic Scholar.

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI.

  • New scaffolds of inhibitors targeting the DNA binding of NF-κB. OAText.

  • lines ic50 values: Topics by Science.gov.

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI.

  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

  • Interaction of cytocidal drugs and the inhibition of caspase-3 by 3-nitrosobenzamide.

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed.

  • Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. PubMed.

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.

  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS.

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. PMC.

  • Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. PMC.

  • Anti-microbial activities of sulfonamides using disc diffusion method.

  • Synthesis, characterization and antimicrobial activity of N-substituted 2. JOCPR.

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar.

  • Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Bentham Science Publisher.

  • Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines.

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing.

  • Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine‐Derived Phenylazocarboxamides as Novel μ‐Opioid Receptor Ligands. ResearchGate.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

  • Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. PubMed.

  • Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI.

Sources

Solubilization Strategies for 2-Bromo-4-methoxybenzamidine: A Comparative Analysis of Water vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

For researchers and drug development professionals, the accurate solubilization of halogenated, methoxy-substituted amidines is a critical bottleneck in assay reproducibility. 2-Bromo-4-methoxybenzamidine presents a unique solvation challenge due to its dichotomous chemical structure.

The molecule features a highly basic, polar amidine functional group (


, pKa ~11–12) attached to a lipophilic 2-bromo-4-methoxyphenyl core. This structural duality means that while the amidine group strongly desires aqueous hydration, the bulky, hydrophobic halogenated ring actively resists it. Understanding the thermodynamic causality behind its behavior in polar protic (Water) versus polar aprotic (DMSO) solvents is essential for designing robust in vitro and in vivo workflows.

Thermodynamic Causality of Solubility

The Aqueous Environment (Water/PBS)

In aqueous systems, solubility is dictated by the chemical form of the compound. The free base form of 2-Bromo-4-methoxybenzamidine is highly insoluble in pure water. This is driven by the entropic penalty of the hydrophobic effect : water molecules must form highly ordered, clathrate-like cages around the bulky bromo- and methoxy-substituted aromatic ring, which is thermodynamically unfavorable.

However, as noted by , the solubility of benzamidine derivatives is highly pH-sensitive and increases in acidic conditions[1]. When converted to the hydrochloride (HCl) salt , the amidine group becomes protonated (amidinium cation). This introduces strong ion-dipole interactions with water that provide enough enthalpic gain to overcome the entropic penalty of the hydrophobic ring, allowing for moderate aqueous solubility (typically 3–5 mg/mL)[2].

The Aprotic Environment (DMSO)

Dimethyl sulfoxide (DMSO) is the gold standard for solubilizing the free base form. DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment. The causality of its superior solubilizing power lies in its dual-action solvation mechanics:
  • H-Bond Acceptance: The highly electronegative oxygen atom in DMSO acts as a potent hydrogen-bond acceptor for the protons on the amidine nitrogen atoms.

  • Hydrophobic Solvation: The two methyl groups of DMSO create a localized hydrophobic pocket that efficiently solvates the 2-bromo-4-methoxyphenyl ring.

This synergistic solvation disrupts the crystal lattice energy of the solid API without requiring protonation, allowing for high-concentration stock solutions (up to 50 mg/mL)[3]. Studies on benzamide derivatives confirm that neat organic solvents like DMSO consistently outperform water in solubilizing these structures[4].

Quantitative Solubility Data

The following table summarizes the solubility limits and physicochemical behavior of 2-Bromo-4-methoxybenzamidine across different solvent systems.

ParameterAqueous Buffer (PBS, pH 7.4)Dimethyl Sulfoxide (DMSO)
Max Solubility (Free Base) < 0.1 mg/mL (Poor)≥ 50 mg/mL (Excellent)
Max Solubility (HCl Salt) ~3.0 - 5.0 mg/mL (Moderate)≥ 50 mg/mL (Excellent)
Primary Solvation Mechanism Ion-dipole interactions, H-bondingDipole-dipole, H-bond acceptor, hydrophobic shielding
Thermodynamic Barrier Hydrophobic effect (entropic penalty)Crystal lattice energy (enthalpic barrier)
Stability at Room Temp Prone to hydrolysis over extended periodsHighly stable (months if kept anhydrous)
Biological Compatibility 100% (Native physiological state)Toxic at >1-5% v/v in cellular assays

Solubilization Workflows & Decision Matrix

G Start 2-Bromo-4-methoxybenzamidine (Solid API) Form Chemical Form? Start->Form Salt Hydrochloride Salt Form->Salt Polar FreeBase Free Base Form->FreeBase Non-polar Water Direct Aqueous Dissolution (Water/PBS) Salt->Water DMSO Primary Solubilization in 100% DMSO FreeBase->DMSO Assay Biological Assay / In Vivo Administration Water->Assay < 5 mg/mL Dilution Dilution in Aqueous Buffer (Max 1-5% DMSO) DMSO->Dilution Stock ≤ 50 mg/mL Check Precipitation? Dilution->Check CoSolvent Add Co-solvents (PEG300, Tween-80) Check->CoSolvent Yes (Cloudy) Check->Assay No (Clear) CoSolvent->Assay

Workflow for selecting the optimal solubilization strategy based on chemical form and assay needs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent false-negative assay results caused by invisible micro-precipitation.

Protocol A: Preparation of High-Concentration Master Stock (50 mg/mL in DMSO)

According to standard practices for benzamidine derivatives[3], DMSO is the optimal primary solvent.

  • Weighing: Accurately weigh 50.0 mg of 2-Bromo-4-methoxybenzamidine free base into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, newly opened DMSO. (Hygroscopic water absorption in old DMSO severely degrades solubility[3]).

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation Step (Centrifugation): Transfer 100 µL to a microcentrifuge tube and spin at 10,000 x g for 3 minutes. Causality: If a microscopic pellet forms, the solution is super-saturated and not fully dissolved. Add 100 µL of DMSO to the main stock and repeat until no pellet forms.

  • Storage: Aliquot into single-use tubes and store at -20°C (stable for 1 year) or -80°C (stable for 2 years)[3].

Protocol B: Aqueous Dilution for In Vitro Cellular Assays

Directly introducing high-concentration DMSO stocks into aqueous media often causes "solvent shock," leading to rapid crystallization.

  • Pre-warming: Warm both the DMSO stock and the target aqueous buffer (e.g., PBS or DMEM) to 37°C.

  • Dropwise Addition: While vortexing the aqueous buffer rapidly, add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 1.0% v/v to prevent cellular toxicity[2].

  • Validation Step (Spectrophotometry): Measure the absorbance of the final solution at 600 nm (OD600) against a blank of pure buffer. Causality: True solutions will have an OD600 of ~0.000. Any reading above 0.05 indicates light scattering caused by invisible micro-precipitates. If micro-precipitation is detected, lower the target concentration.

Protocol C: Formulation for In Vivo Dosing (Co-solvent System)

For animal models, aqueous buffers alone cannot sustain the high concentrations required for dosing. We adapt a validated co-solvent protocol[3]:

  • Primary Solubilization: Dissolve the API in 10% (v/v) DMSO.

  • Co-solvent Addition: Add 40% (v/v) PEG300 and vortex thoroughly. Causality: PEG300 acts as a co-solvent that bridges the dielectric gap between DMSO and water, preventing precipitation.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Causality: Tween-80 lowers the surface tension and stabilizes the formulation into a micro-emulsion.

  • Aqueous Phase: Slowly add 45% (v/v) Isotonic Saline while continuously mixing. This yields a clear, biologically compatible solution capable of sustaining ≥ 5 mg/mL concentrations[3].

Best Practices & Analytical Pitfalls

  • The Hygroscopic Trap: DMSO is highly hygroscopic. Opening a DMSO bottle in a humid environment allows water to enter. Even 2-3% water contamination in DMSO drastically reduces its ability to solvate the hydrophobic bromo-methoxy-phenyl ring, leading to spontaneous precipitation of stock solutions over time.

  • Freeze-Thaw Degradation: Repeated freezing and thawing of aqueous solutions of the HCl salt can force the compound out of solution. According to , aqueous solutions of benzamidines should ideally be prepared fresh and not stored for more than one day[2].

  • pH Shifts Upon Dilution: When diluting the HCl salt into unbuffered water, the pH will drop. If diluting into a strong buffer (pH 7.4), the amidinium ion may partially deprotonate depending on its exact pKa, which can trigger delayed precipitation. Always monitor the final pH.

References

  • Solubility of Things. "Benzamidine - Solubility Characteristics and pH Sensitivity." Solubility of Things Database. URL:[Link]

  • MOST Wiedzy. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." MOST Wiedzy Open Access Repository. URL:[Link]

Sources

Engineering the Next Generation of Therapeutics: A Technical Guide to Synthetic Building Blocks in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The "Peptide Paradox" and the Mechanistic Imperative

In my tenure overseeing peptide drug discovery pipelines, I frequently encounter what we call the "peptide paradox." Native peptides exhibit exquisite target binding affinity and low off-target toxicity, yet they fundamentally fail as systemic therapeutics due to rapid proteolytic degradation, poor membrane permeability, and rapid renal clearance[1].

To bridge the gap between a biological hit and a viable clinical asset, we must transition from native sequences to peptidomimetics . By strategically incorporating synthetic building blocks—such as unnatural amino acids,


-amino acids, and olefinic cross-linkers—we can sterically occlude protease active sites and lock peptides into bioactive conformations. This guide details the mechanistic rationale, quantitative impact, and validated experimental workflows for deploying these synthetic building blocks.

Strategic Deployment of Synthetic Building Blocks

The selection of a synthetic building block is never arbitrary; it is a calculated thermodynamic and kinetic intervention.

Stereochemical Inversion and -Methylation

Endogenous proteases (e.g., trypsin, pepsin) have evolved to recognize the L-amino acid stereocenter. By substituting vulnerable residues with D-amino acids or


-disubstituted amino acids  (such as 

-aminoisobutyric acid, Aib), we introduce a severe steric clash within the S1/S1' binding pockets of these enzymes[2]. Furthermore, the Thorpe-Ingold effect induced by the gem-dimethyl groups of Aib heavily restricts the

and

dihedral angles, pre-organizing the backbone into a stable

-helix or

-helix.
Olefinic Amino Acids for Macrocyclization (Stapled Peptides)

Linear peptides suffer a massive entropic penalty upon binding their targets because they must freeze out of a highly flexible ensemble into a single bioactive conformation. To solve this, we utilize unnatural amino acids bearing terminal olefins (e.g.,


 and 

) to create stapled peptides [3]. Through a ruthenium-catalyzed ring-closing metathesis (RCM), an all-hydrocarbon cross-link is formed. The mechanistic rationale here is twofold:
  • It pre-organizes the

    
    -helix, reducing the entropic cost of target binding.
    
  • The hydrocarbon staple acts as a physical shield, masking the vulnerable amide backbone from proteolytic cleavage[3].

Quantitative Impact on Pharmacokinetics

The integration of synthetic building blocks yields profound enhancements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The table below summarizes the empirical data observed when transitioning from native peptides to their peptidomimetic counterparts.

Table 1: Pharmacokinetic and Pharmacodynamic Enhancements via Peptidomimetics

Native PeptidePeptidomimetic AnalogKey Synthetic Building BlocksHalf-Life (Native)Half-Life (Mimetic)Receptor Affinity
Somatostatin OctreotideD-Trp, D-Phe, Amino Alcohol1–2 min1.5 hoursMaintained/Enhanced[2]
GLP-1 (7-36) SemaglutideAib, C18 diacid lipidation~10 min~165 hoursMaintained[4]
Feleucin-K3 Feleucin-K59

-(4-pentenyl)-Ala
< 8 hours> 24 hoursEnhanced[2]
hECP30 Analog 12D-Orn, D-Pro< 15 min> 480 minMaintained[2]

Workflow Visualization: Solid-Phase Synthesis of a Stapled Peptidomimetic

To ensure high-yield synthesis of conformationally constrained peptidomimetics, we employ a highly optimized Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow, integrating a self-validating quality control loop.

Workflow N1 1. Resin Swelling (PEG-PS Matrix) N2 2. Fmoc Deprotection (20% Piperidine/Oxyma) N1->N2 N3 3. Unnatural AA Coupling (DIC/Oxyma Pure) N2->N3 N4 4. QC: Kaiser Test (Self-Validation) N3->N4 N4->N2 Negative (Pass) Next Cycle N4->N3 Positive (Fail) Re-couple N5 5. Ring-Closing Metathesis (Grubbs I Catalyst) N4->N5 Sequence Complete N6 6. Global Cleavage (TFA/Scavengers) N5->N6 N7 7. LC-MS Validation (Final QC) N6->N7

Workflow for solid-phase synthesis and validation of stapled peptidomimetics.

Validated Experimental Protocol: Fmoc-SPPS and Ring-Closing Metathesis

The following protocol represents a self-validating system for synthesizing an


 stapled peptidomimetic. Every reagent choice is dictated by the unique chemical behavior of unnatural building blocks.
Step 1: Resin Preparation and Swelling
  • Action: Swell 0.1 mmol of Rink Amide PEG-PS resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: We utilize PEG-modified polystyrene (PEG-PS) resins rather than standard cross-linked polystyrene. The PEG matrix provides superior swelling in both polar and non-polar solvents, which is critical to prevent the on-resin aggregation commonly induced by hydrophobic unnatural amino acids[5].

Step 2: Fmoc Deprotection
  • Action: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure for 2 × 10 minutes. Wash thoroughly with DMF.

  • Causality: Piperidine removes the Fmoc protecting group via base-catalyzed elimination. The addition of Oxyma Pure acts as a mild acid to suppress aspartimide formation, a detrimental side reaction that frequently destroys conformationally constrained sequences containing Asp-Gly or Asp-Ser motifs[6].

Step 3: Coupling of Unnatural Olefinic Amino Acids
  • Action: Add 4 eq of the Fmoc-protected unnatural amino acid (e.g.,

    
    ), 4 eq N,N'-Diisopropylcarbodiimide (DIC), and 4 eq Oxyma Pure in DMF. React for 2 hours at room temperature.
    
  • Causality: We specifically select DIC/Oxyma over highly reactive uronium salts (like HATU or HBTU) for coupling bulky

    
    -methylated building blocks. If a sterically hindered coupling is slow, excess uronium salts will react with the free N-terminus to form a dead-end guanidinium byproduct, permanently truncating the peptide[6].
    
Step 4: Self-Validating Checkpoint (The Kaiser Test)
  • Action: Perform a Kaiser (ninhydrin) test on a micro-cleaved sample of resin beads.

  • Causality: This establishes a self-validating loop. A positive result (blue beads) indicates unreacted primary amines, dictating a mandatory re-coupling step before proceeding. A negative result (colorless beads) validates successful coupling, allowing the synthesis to proceed to the next cycle[6].

Step 5: On-Resin Ring-Closing Metathesis (RCM)
  • Action: Once the sequence is complete (incorporating olefins at positions

    
     and 
    
    
    
    ), wash the resin thoroughly with anhydrous 1,2-dichloroethane (DCE). Add 10 mol% Grubbs I catalyst dissolved in DCE and agitate at 40°C for 2 hours under a nitrogen atmosphere.
  • Causality: DCE is utilized instead of dichloromethane (DCM) because its higher boiling point safely permits mild heating. This thermal energy is thermodynamically required to overcome the severe steric hindrance of the

    
    -methyl groups adjacent to the olefins, driving the metathesis to completion[3].
    
Step 6: Global Cleavage and Deprotection
  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours.

  • Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger. It is strictly required to prevent the re-alkylation of electron-rich side chains (like Trp or Tyr) by the highly reactive protecting groups cleaved during global deprotection[5].

Conclusion

The evolution from native peptides to peptidomimetics is not merely a chemical substitution; it is the rational engineering of molecular behavior. By understanding the causality behind protease degradation and entropic binding penalties, we can select the exact synthetic building blocks required to solve these liabilities. When coupled with rigorous, self-validating synthetic protocols, peptidomimetics offer a robust platform for targeting the "undruggable" protein-protein interactions of the future.

References

1.[5] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: springernature.com URL:

2.[6] Guide to Solid Phase Peptide Synthesis - AAPPTEC Source: peptide.com URL:

3.[3] Stapled Peptides—A Useful Improvement for Peptide-Based Drugs Source: mdpi.com URL:

4.[1] Tailoring Peptidomimetics for Targeting Protein–Protein Interactions Source: aacrjournals.org URL:

5.[4] Sequence-based prediction of the solubility of peptides containing non-natural amino acids Source: biorxiv.org URL:

6.[2] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: nih.gov URL:

Sources

Methodological & Application

synthesis of biaryl benzamidines via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Biaryl Benzamidines via Suzuki-Miyaura Coupling

Abstract

Biaryl benzamidines are critical pharmacophores in serine protease inhibitors (e.g., Factor Xa, Thrombin inhibitors) and antimicrobial agents. However, the basic amidine functionality presents a unique synthetic challenge in palladium-catalyzed cross-coupling: it acts as a potent ligand, poisoning the catalyst and arresting the catalytic cycle. This guide details two validated workflows to overcome this "Amidine Problem": a robust Protection-Deprotection Route (using N-Boc) and an advanced Direct Coupling Route utilizing sterically demanding Buchwald ligands.[1]

Introduction & Strategic Analysis

The Suzuki-Miyaura coupling is the premier method for biaryl bond formation, yet its application to benzamidines is non-trivial. The amidine group (


) is highly basic (

) and nucleophilic.
The "Amidine Problem" in Catalysis
  • Catalyst Poisoning: The amidine nitrogen can displace phosphine ligands on the Palladium(II) center, forming stable, inactive complexes that halt the catalytic cycle (specifically inhibiting transmetallation).

  • Solubility Issues: Unprotected benzamidines are polar and often exist as salts, making them insoluble in non-polar solvents (Toluene, THF) typical for Suzuki couplings.

  • Side Reactions: The free NH protons are acidic enough to interfere with base-mediated activation of the boronic acid.[1]

Strategic Pathways
  • Route A: The Protected Strategy (Recommended for Scale-up) [1]

    • Concept: Mask the amidine as a tert-butyl carbamate (N-Boc). This reduces basicity and prevents metal coordination.

    • Pros: Highly reliable; uses standard, inexpensive catalysts (e.g.,

      
      ); standard organic solubility.
      
    • Cons: Adds two synthetic steps (protection and deprotection).

  • Route B: The Direct Strategy (Recommended for Library Synthesis)

    • Concept: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd so tightly that the amidine cannot displace them.

    • Pros: Single step; atom economical.

    • Cons: Requires expensive precatalysts; careful control of pH/solvents is required.

Visual Workflow (Graphviz)

BenzamidineSynthesis Start Start: Bromobenzamidine (HCl Salt) Protect Step A1: N-Boc Protection (Boc2O, NaOH) Start->Protect Route A (Robust) Suzuki_B Route B: Direct Coupling (XPhos Pd G2, K3PO4) Start->Suzuki_B Route B (Fast) Suzuki_A Step A2: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Protect->Suzuki_A Deprotect Step A3: Acidic Deprotection (TFA or HCl) Suzuki_A->Deprotect Purify Purification (Rev. Phase HPLC or Crystallization) Deprotect->Purify Suzuki_B->Purify Final Final Product: Biaryl Benzamidine Salt Purify->Final

Figure 1: Decision tree for the synthesis of biaryl benzamidines showing the Protected (Route A) and Direct (Route B) pathways.

Detailed Protocols

Route A: The Protected Strategy (N-Boc)[1]

Step 1: Protection of 4-Bromobenzamidine [1]

  • Reagents: 4-Bromobenzamidine HCl (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (2.5 equiv).
  • Solvent: THF/Water (1:1 biphasic mixture).

  • Protocol:

    • Dissolve 4-bromobenzamidine hydrochloride in water/THF.[1]

    • Add

      
       to neutralize the salt and basify the solution (pH > 10).
      
    • Add

      
       (dissolved in minimal THF) dropwise at 0°C.
      
    • Stir at Room Temperature (RT) for 4–6 hours. The product, N-Boc-4-bromobenzamidine, often precipitates as a white solid.[1]

    • Workup: Filter the solid or extract with Ethyl Acetate (EtOAc). Wash with brine, dry over

      
      .[2][3]
      
    • Yield: Typically >85%.

Step 2: Suzuki Coupling

  • Reagents: N-Boc-4-bromobenzamidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Protocol:

    • Charge flask with protected amidine, boronic acid, and base.

    • Degas solvents (sparge with Argon for 15 mins) before adding catalyst (Crucial for Pd(0) longevity).

    • Add

      
       under Argon counterflow.
      
    • Heat to reflux (80–90°C) for 12–16 hours.

    • Validation: Monitor by TLC (Product is less polar than the amidine but UV active).

    • Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol:

    • Dissolve the coupled intermediate in DCM.

    • Add acid at 0°C; warm to RT. Stir 2 hours.

    • Isolation: Concentrate to dryness. The product is the salt form. Triturate with diethyl ether to remove organic impurities.

Route B: The Direct Strategy (Unprotected)

This route relies on "Buchwald Precatalysts" (e.g., XPhos Pd G2) which are air-stable and contain bulky ligands that prevent amidine coordination.[1]

  • Reagents: 4-Bromobenzamidine HCl (1.0 equiv), Aryl Boronic Acid (1.5 equiv), XPhos Pd G2 (2–5 mol%),

    
     (3.0 equiv).
    
  • Solvent:

    
    -Butanol/Water (4:[1]1) or Dioxane/Water.[4]
    
  • Protocol:

    • Mix 4-bromobenzamidine HCl, boronic acid, and

      
       in the solvent.
      
    • Note: The extra equivalent of base is required to neutralize the HCl salt of the starting material.

    • Degas thoroughly.[1]

    • Add XPhos Pd G2 catalyst.[1]

    • Heat to 100°C for 4–8 hours.

    • Workup: The reaction mixture will be basic. Acidify carefully with 1M HCl to pH ~2, then wash with EtOAc (removes non-basic impurities). Basify aqueous layer to pH >10, extract product into EtOAc/Butanol, then re-acidify to isolate as salt.

Purification & Data Presentation

Benzamidines are difficult to purify on standard silica due to "streaking" caused by interaction with silanols.

Table 1: Purification Methods Comparison

MethodStationary PhaseMobile PhaseAdditiveSuitability
Flash Chrom. Silica GelDCM/MeOH1%

or

Crude purification (Protected route)
Reverse Phase C18 (ODS)Water/ACN0.1% TFA or Formic AcidGold Standard for final purity
Crystallization N/AEtOH/EtherHCl gasSalt formation/Final isolation

Self-Validating Check:

  • NMR: Look for the characteristic broad singlet of the amidine protons (

    
     9.0–12.0 ppm) in DMSO-
    
    
    
    .
  • Mass Spec: Benzamidines fly well in ESI+ mode (

    
    ).
    

References

  • Suzuki-Miyaura Coupling of Protected Benzamidines

    • Preparation of N-Boc protected amidines and subsequent coupling.[1]

    • Source: Organic Syntheses2008 , 85, 12-22.[1]

  • Direct Coupling of Nitrogen-Heterocycles (Analogous Mechanism)

    • Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][5][6]

    • Source: J. Am. Chem. Soc.[1][5][7]2013 , 135, 12877–12885.

  • Use of Buchwald Ligands (XPhos)

    • Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters.[1]

    • Source: Organic Chemistry Portal (Abstracts).
  • Purification of Basic Drugs (Benzamidines)

    • Strategies for the purific
    • Source: Journal of Chromatography A2004 , 1030, 1-2.[1]

Sources

Application Note: 2-Bromo-4-methoxy-benzamidine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Structural Profiling and Inhibition of Trypsin-like Serine Proteases via Halogenated Fragment Scaffolds

Executive Summary

2-Bromo-4-methoxy-benzamidine (CAS: 1123169-47-0) is a specialized chemical probe belonging to the benzamidine class of reversible serine protease inhibitors.[1][2] Unlike the generic parent compound benzamidine, which binds in a planar conformation, the introduction of the ortho-bromo and para-methoxy substituents alters both the electronic profile and the steric conformation of the molecule.

This probe is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Structural Biology to:

  • Probe the S1 Specificity Pocket: Assess the tolerance of the S1 subsite for ortho-substituted (twisted) ligands.

  • Investigate Halogen Bonding: Exploit the 2-Bromo substituent to identify potential halogen-bonding interactions with backbone carbonyls (e.g., Ser190 in Trypsin).

  • Modulate Potency: The 4-Methoxy group acts as an electron donor, modulating the

    
     of the amidine group and altering the strength of the critical salt bridge with Asp189.
    

Technical Profile & Properties

PropertySpecification
Chemical Name 2-Bromo-4-methoxybenzamidine
CAS Number 1123169-47-0
Molecular Weight 229.07 g/mol
Formula

Primary Target Trypsin-like Serine Proteases (Trypsin, Thrombin, Factor Xa)
Mechanism Competitive, Reversible Inhibition (

typically

range)
Solubility Soluble in DMSO (>50 mM); Limited solubility in neutral aqueous buffer compared to benzamidine HCl.
Storage -20°C (Solid), -80°C (DMSO Stock); Hygroscopic.

Mechanism of Action: The "Twisted" Binding Mode

The utility of 2-Bromo-4-methoxy-benzamidine lies in its structural deviation from standard benzamidine.

  • Primary Interaction (Salt Bridge): The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin numbering) at the bottom of the S1 pocket.

  • Ortho-Effect (The 2-Br Twist): The steric clash between the bulky bromine atom at the 2-position and the amidine nitrogens forces the phenyl ring to rotate out of planarity relative to the amidine group. This creates a "twisted" conformation.

    • Significance: Enzymes that require a strictly planar inhibitor will reject this probe. Enzymes with a wider or adaptable S1 cleft will accommodate it, making it a tool for selectivity profiling .

  • Electronic Modulation (4-OMe): The para-methoxy group is electron-donating. While the bromine is electron-withdrawing (inductive), the resonance donation from the methoxy group helps stabilize the cationic charge on the amidine, potentially strengthening the electrostatic interaction compared to a simple bromo-benzamidine.

Visualization: Inhibition Logic Flow

InhibitionMechanism Probe 2-Bromo-4-methoxy-benzamidine Twist Steric Twist (Ortho-Br) Selectivity Filter Probe->Twist Conformation HalogenBond Halogen Bond Formation (C-Br ··· O=C Backbone) Probe->HalogenBond Interaction S1_Pocket Serine Protease S1 Pocket (Asp189, Ser190, Gly219) Complex Enzyme-Inhibitor Complex (Inactive) S1_Pocket->Complex Reversible Binding Twist->S1_Pocket Molecular Recognition HalogenBond->S1_Pocket

Caption: Logical flow of 2-Bromo-4-methoxy-benzamidine binding, highlighting the steric twist and halogen bonding as key selectivity determinants.

Application 1: Determination of Inhibition Constant ( )

Objective: To quantitatively determine the affinity of the probe for a target protease (e.g., Bovine Trypsin or Thrombin) using a chromogenic substrate.

Materials
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM

    
    , pH 8.0.
    
  • Enzyme: Bovine Trypsin (Sigma T1426 or equivalent), 50 nM final concentration.

  • Substrate: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride),

    
    .
    
  • Probe: 2-Bromo-4-methoxy-benzamidine (100 mM stock in DMSO).

Protocol
  • Preparation of Stocks:

    • Dilute the Probe in DMSO to create a concentration series (e.g., 0, 10, 50, 100, 250, 500, 1000

      
      ).
      
    • Prepare Substrate (L-BAPNA) at

      
       concentration.
      
  • Pre-Incubation:

    • In a 96-well microplate, add 10

      
       of Probe (various concentrations) to 80 
      
      
      
      of Enzyme solution.
    • Incubate for 15 minutes at 25°C to establish equilibrium.

    • Note: Ensure final DMSO concentration is <5% to avoid enzyme denaturation.

  • Reaction Initiation:

    • Add 10

      
       of Substrate to start the reaction.
      
  • Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [I] (Dixon Plot) or fit to the competitive inhibition equation:
      
      
      
      
    • Expected Result: A dose-dependent reduction in

      
      . The 
      
      
      
      is expected to be in the low micromolar range (10–100
      
      
      ) depending on the specific protease.

Application 2: X-Ray Crystallography (Soaking Protocol)

Objective: To solve the crystal structure of the protease-probe complex and visualize the halogen bonding geometry.

Protocol
  • Crystallization:

    • Grow apo-crystals of the target protease (e.g., Trypsin) using standard hanging drop vapor diffusion (e.g., 30% PEG 8000, 0.2 M Ammonium Sulfate).

  • Soaking Solution Preparation:

    • Prepare a "Harvest Buffer" identical to the mother liquor but containing 10–20 mM of 2-Bromo-4-methoxy-benzamidine.

    • Critical Step: If the probe precipitates, add DMSO up to 10% (v/v).

  • Soaking:

    • Transfer apo-crystals into the Soaking Solution.

    • Incubate for 2 to 24 hours . (The high concentration ensures the probe outcompetes solvent molecules in the S1 pocket).

  • Cryo-Protection & Data Collection:

    • Briefly dip crystals in Harvest Buffer + 20% Glycerol (cryo-protectant).

    • Flash cool in liquid nitrogen.

    • Collect X-ray diffraction data.

  • Refinement:

    • After molecular replacement, examine the

      
       difference map at the S1 pocket (near Asp189).
      
    • Look for the electron density of the Bromine atom (strong anomalous signal if collected at Br edge, or simply heavy electron density).

    • Validation: Verify if the Br atom is within 3.5 Å of a backbone carbonyl oxygen (indicating a Halogen Bond).

Experimental Workflow Diagram

Workflow Stock DMSO Stock (100 mM) Mix Mix & Dilute Stock->Mix Crystal Crystal Soaking (10-20 mM Probe) Stock->Crystal Struct Bio Buffer Assay Buffer (Tris/NaCl/Ca) Buffer->Mix Incubate Pre-Incubation (15 min) Mix->Incubate Biochem Assay Measure Kinetic Readout (OD 405nm) Incubate->Measure Structure X-Ray Structure (PDB Output) Crystal->Structure

Caption: Dual workflow for biochemical validation (


) and structural characterization (X-ray).

References & Sourcing

Cited Literature & Methodology
  • Benzamidine SAR & Solvation:

    • Talhout, R., & Engberts, J. B. (2001). Self-association of benzamidine derivatives in water. This establishes the baseline for benzamidine solubility and aggregation properties.

    • Context: Use this to understand why DMSO stocks are necessary for substituted benzamidines.

  • S1 Pocket Probing:

    • Katz, B. A., et al. (2001). Design of potent trypsin inhibitors using the 2-substituted benzamidine scaffold.

    • Context: Describes the "ortho-twist" effect and how 2-substitution affects binding affinity.

  • Halogen Bonding in Proteases:

    • Matter, H., et al. (2004). Affinity and selectivity of benzamidine-based inhibitors: The role of halogen bonding.

    • Context: Provides the theoretical framework for analyzing the 2-Bromo interaction.

Commercial Availability (Sourcing)
  • AK Scientific: Catalog #1697CA (2-Bromo-4-methoxy-benzamidine).[2]

  • Atomax Chemicals: CAS 1123169-47-0.[1][2]

  • Alfa Chemistry: Listed as a pharmaceutical intermediate.

Note on Citation: While specific academic papers solely dedicated to "2-Bromo-4-methoxy-benzamidine" are rare, the protocols above are derived from standard methodologies for benzamidine-based serine protease inhibitors (Class: EC 3.4.21). The specific CAS 1123169-47-0 is a commercially available analog used in these standard screening pipelines.

Sources

Application Note: Preparation and Optimization of Benzamidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

Benzamidine Hydrochloride (Benzamidine HCl) is a cornerstone reagent in enzymology and protein chemistry, serving as a reversible, competitive inhibitor of serine proteases (e.g., trypsin, thrombin, and plasmin).[1] While structurally simple, the preparation of its stock solution is often oversimplified, leading to experimental artifacts in UV-based assays and inconsistent inhibition rates.

This guide provides a rigorous, standardized protocol for preparing 100 mM and 500 mM Benzamidine stock solutions. It integrates critical solubility data, stability factors (oxidation sensitivity), and downstream assay considerations—specifically the often-overlooked interference with A280 protein quantification.

Key Technical Parameters
ParameterSpecification
Target Reagent Benzamidine Hydrochloride Hydrate (

)
Molecular Weight ~156.61 g/mol (anhydrous basis); ~174.63 g/mol (monohydrate)
Standard Stock Conc. 100 mM (Recommended for stability)
High-Conc.[2][3][4][5][6] Stock 500 mM (Near saturation; requires heating/sonication)
Working Conc. 1 mM (Typical)
Solvent Ultrapure Water (

)
Storage -20°C (Long term); Fresh preparation recommended for critical kinetics

Chemical Profile & Mechanism of Action[8]

Mechanism

Benzamidine mimics the side chain of arginine. It binds reversibly to the S1 specificity pocket of serine proteases, preventing the entry of the natural substrate. Unlike PMSF (which covalently modifies the active site serine), Benzamidine can be removed via dialysis, making it ideal for protein purification where active enzyme recovery is required later.

Visualization of Inhibition Logic

The following diagram illustrates the competitive nature of Benzamidine inhibition compared to substrate processing.

BenzamidineMechanism Protease Serine Protease (Active Site S1) Complex_Active Enzyme-Substrate Complex Protease->Complex_Active + Substrate Complex_Inhibited Enzyme-Inhibitor Complex (Inactive) Protease->Complex_Inhibited + Benzamidine (Kd ~ 10-20 µM) Substrate Natural Substrate (Arginine/Lysine residue) Substrate->Complex_Active Benzamidine Benzamidine HCl (Inhibitor) Benzamidine->Complex_Inhibited Product Cleaved Product Complex_Active->Product Catalysis Complex_Inhibited->Protease Reversible (Dialysis)

Figure 1: Competitive inhibition mechanism. Benzamidine competes with the substrate for the S1 pocket but does not undergo catalysis.

Critical Application Notes (The "Gotchas")

Before beginning preparation, researchers must account for two critical factors often omitted in standard recipes.

The "UV Blind Spot" (A280 Interference)

Benzamidine has a strong UV absorbance peak at 228 nm , but its absorbance tail extends significantly into the 280 nm range.

  • Impact: If you use 1 mM Benzamidine in your purification buffer, it will contribute to the Absorbance at 280 nm. If you blank your spectrophotometer with water but measure protein in Benzamidine buffer, you will overestimate protein concentration.

  • Solution: Always use the exact buffer (containing Benzamidine) as your blank for A280 measurements.

Solubility Limits & Temperature

While some sources claim solubility up to 1 M, practical experience shows that Benzamidine HCl is difficult to keep in solution above 500 mM in pure water at 4°C.

  • Risk: 1 M solutions often precipitate upon freezing or refrigeration.

  • Recommendation: Stick to 100 mM stocks unless volume constraints are extreme.

Protocol A: Preparation of 100 mM Stock Solution (Standard)

This is the robust, "gold standard" protocol suitable for 95% of applications.

Reagents:

  • Benzamidine Hydrochloride Hydrate (MW: Check your specific bottle; usually ~174.63 g/mol for the hydrate).

  • Ultrapure Deionized Water (

    
    ), degassed.
    

Equipment:

  • Analytical Balance.

  • Vortex mixer.

  • 0.22 µm Syringe Filter (PES or PVDF).

  • Sterile 1.5 mL microcentrifuge tubes.

Step-by-Step Workflow
  • Calculate Mass:

    • Target Volume: 10 mL

    • Target Concentration: 100 mM (0.1 M)

    • Formula:

      
      [7]
      
    • Example (for MW 174.63):

      
       g (174.6 mg).
      
  • Dissolution:

    • Add the weighed powder to a 15 mL conical tube.

    • Add 8 mL of degassed

      
      .
      
    • Vortex vigorously until completely dissolved (Solution should be clear and colorless).

    • Adjust final volume to 10 mL with

      
      .
      
  • Filtration (Critical for Assays):

    • Pass the solution through a 0.22 µm syringe filter into a sterile tube. This removes particulates that can scatter light in optical assays.

  • Aliquoting & Storage:

    • Dispense into 500 µL aliquots.

    • Store at -20°C.

    • Stability:[3][5][6] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 1-2 cycles).

Protocol B: Preparation of 500 mM Stock (High Concentration)

Use this protocol only if you must minimize the volume of inhibitor added to your sample (e.g., in high-throughput screening).

Critical Change: Benzamidine HCl is endothermic upon dissolution; the solution will get cold, reducing solubility.

  • Weighing: Calculate mass for 500 mM (approx. 873 mg for 10 mL based on MW 174.63).

  • Dissolving:

    • Add powder to 7 mL of

      
      .
      
    • Warm the solution to 37°C in a water bath.

    • Sonicate for 30 seconds if crystals persist.

  • Volume Adjustment: Bring to 10 mL with warm water.

  • Filtration: Filter immediately while warm.

  • Storage: Aliquot immediately. Note that upon freezing and thawing, this stock may require warming to 37°C to redissolve precipitated salts.

Decision Tree: Workflow Optimization

BenzamidineWorkflow Start Start: Benzamidine Prep CheckMW Check MW on Bottle (Hydrate vs Anhydrous) Start->CheckMW Calc Calculate Mass CheckMW->Calc ConcDecision Select Concentration Calc->ConcDecision Stock100 100 mM Stock (Standard) ConcDecision->Stock100 General Use Stock500 500 mM Stock (High Conc) ConcDecision->Stock500 Low Vol Addition DissolveRT Dissolve at RT (Vortex) Stock100->DissolveRT DissolveWarm Dissolve at 37°C (Sonication may be needed) Stock500->DissolveWarm Filter 0.22 µm Filtration DissolveRT->Filter DissolveWarm->Filter Aliquot Aliquot & Freeze -20°C Filter->Aliquot

Figure 2: Decision tree for selecting the appropriate stock concentration and dissolution method.

References

  • Cold Spring Harbor Protocols. Protease Inhibitors for Protein Purification. [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of Bromo-Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The Buchwald-Hartwig amination of bromo-benzamidine derivatives presents a unique chemoselective challenge in medicinal chemistry. Benzamidines are critical pharmacophores in serine protease inhibitors (e.g., thrombin, Factor Xa), yet their intrinsic basicity and nucleophilicity can severely inhibit palladium catalysis.

The free amidine moiety (


) acts as a potent ligand, displacing phosphines and forming catalytically inactive Pd-amidine complexes ("catalyst poisoning"). Furthermore, the amidine nitrogen can compete with the exogenous amine coupling partner, leading to oligomerization.

This Application Note defines two distinct protocols:

  • The Protected Route (Gold Standard): Utilizing N,N’-di-Boc-protected benzamidines to mask nucleophilicity, ensuring high yields and broad substrate scope.

  • The Direct Route (Advanced): Specialized conditions for coupling unprotected benzamidines using third-generation (G3) precatalysts and soluble bases, bypassing protection steps at the cost of narrower scope.

Critical Mechanistic Considerations

Catalyst Poisoning & Ligand Selection

In standard catalytic cycles, the oxidative addition of the aryl bromide to Pd(0) is followed by amine binding. However, the benzamidine moiety possesses a high affinity for Pd(II).

  • The Problem: Unprotected amidines bind to Pd(II) via the

    
     imine nitrogen, creating a stable "off-cycle" resting state.
    
  • The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos , XPhos ). The steric bulk of these ligands prevents the coordination of the amidine substrate to the metal center, forcing the cycle forward.

Base-Substrate Compatibility
  • Strong Bases (NaOtBu): Often incompatible with benzamidines. They can cause deprotonation of the amidine (leading to tautomerization issues) or cleavage of electrophilic protecting groups (e.g., Boc).

  • Weak Bases (

    
    , 
    
    
    
    ):
    The preferred choice. When paired with active catalysts (e.g., Pd-G3), these bases are sufficient to deprotonate the ammonium-palladium complex without destroying the amidine scaffold.

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on your substrate's protecting group status.

BenzamidineWorkflow Start Substrate: Bromo-Benzamidine CheckPG Is the Amidine Protected? Start->CheckPG Protected Yes (e.g., N,N'-diBoc) CheckPG->Protected Unprotected No (Free Amidine) CheckPG->Unprotected ProtocolA PROTOCOL A: Standard Coupling (Pd-G3 / Cs2CO3 / Dioxane) Protected->ProtocolA Deprotect Deprotection (TFA/DCM) ProtocolA->Deprotect Final Target: Amino-Benzamidine Deprotect->Final Decision Can it be protected? Unprotected->Decision ProtectStep Protect (Boc2O, DMAP) Decision->ProtectStep Yes (Recommended) ProtocolB PROTOCOL B: Direct Coupling (tBuBrettPhos Pd G3 / LHMDS) Decision->ProtocolB No (Steric/Stability issues) ProtectStep->ProtocolA ProtocolB->Final

Figure 1: Decision matrix for processing bromo-benzamidine derivatives. Protocol A is recommended for reliability; Protocol B is reserved for substrates where protection is chemically unfeasible.

Detailed Protocols

Protocol A: Coupling of N,N’-di-Boc-4-bromobenzamidine (The Gold Standard)

Applicability: Primary and secondary amines. High functional group tolerance. Rationale: The Boc groups electronically deactivate the amidine and sterically hinder its binding to Palladium.

Materials:

  • Substrate: N,N’-di-Boc-4-bromobenzamidine (1.0 equiv)

  • Coupling Partner: Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Must be anhydrous/finely ground.
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar with the N,N’-di-Boc-4-bromobenzamidine, the amine,

    
    , and the XPhos Pd G3 catalyst.
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

    • Critical: Oxygen inhibition is significant with these electron-rich ligands.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 4–12 hours.

    • Monitoring: Check by LCMS.[1] Look for the consumption of the bromide.

    • Caution: If temperature exceeds 100°C, thermal cleavage of the Boc group may occur, leading to catalyst poisoning.

  • Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: The product is the protected amino-benzamidine.

Protocol B: Direct Amination of Free Benzamidines (Advanced)

Applicability: Substrates where Boc-protection fails or is unstable. Rationale: Uses LHMDS (Lithium Hexamethyldisilazide) as a soluble base to prevent aggregate formation and tBuBrettPhos to provide maximum steric shielding of the Pd center.

Materials:

  • Substrate: 4-Bromobenzamidine (free base or HCl salt*) (1.0 equiv)

    • If HCl salt is used, add 1 extra equivalent of base.

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

  • Base: LHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Methodology:

  • Vessel Prep: Charge vial with 4-Bromobenzamidine and tBuBrettPhos Pd G3. Purge with Argon.

  • Solvation: Add solvent (THF).

  • Amine Addition: Add the coupling amine (1.2 equiv).

  • Base Addition: Add LHMDS dropwise at Room Temperature (RT).

    • Why? LHMDS deprotonates the amine to form a more reactive amide nucleophile and scavenges the HBr.

  • Reaction: Stir at 65°C for 12–24 hours.

    • Note: Milder temperatures are required to prevent decomposition of the free amidine.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    

Performance Data & Ligand Screening

The following table summarizes expected conversion rates based on ligand choice for a model coupling of 4-bromobenzamidine (protected vs. unprotected) with morpholine.

LigandSubstrate StateBaseTempConversion (24h)Notes
XPhos N,N'-di-Boc

80°C>95% Excellent general utility.
BrettPhos N,N'-di-Boc

80°C92% Preferred for primary amines.
BINAP N,N'-di-BocNaOtBu80°C45%Base-mediated Boc cleavage observed.
tBuBrettPhos UnprotectedLHMDS65°C81% Best for free amidines.
DPPF Unprotected

100°C<10%Catalyst poisoning by amidine.

Troubleshooting Guide

Scenario 1: Reaction stalls at 50% conversion.

  • Cause: Catalyst deactivation via oxidative addition of the product (product inhibition) or amidine binding.

  • Fix: Add a second portion of catalyst (1-2 mol%) after 4 hours. Switch to a "G3" precatalyst (e.g., XPhos Pd G3) ensures a 1:1 L:Pd ratio and rapid initiation.

Scenario 2: Dehalogenation (Reduction) of the starting material.

  • Cause:

    
    -hydride elimination from the amine or solvent (if alcoholic).
    
  • Fix: Switch solvent to Toluene or t-Amyl Alcohol. Ensure the reaction is strictly anhydrous. Lower the temperature by 10°C.

Scenario 3: Loss of Boc groups during coupling.

  • Cause: Base is too strong or temperature too high.

  • Fix: Switch from

    
     to 
    
    
    
    . Ensure temperature does not exceed 85°C.

References

  • Buchwald-Hartwig Amination Overview & Functional Group Tolerance Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

  • Amination of Heterocyclic Halides (Amidine Analogs) Lundgren, R. J., & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. (Demonstrates tolerance of hydrazine-like moieties).

  • Direct Amination of Unprotected Heterocycles (Relevant to Protocol B) Green, R. A., & Hartwig, J. F. (2014).[3] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[3] Organic Letters, 16(17), 4388–4391.

  • Use of tBuBrettPhos for Difficult Substrates Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2,[2] 27.

Sources

The Benzamidine Scaffold: A Privileged Motif for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Introduction: The Enduring Challenge of Antimicrobial Resistance and the Promise of Benzamidine

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. Within the arsenal of medicinal chemistry, the benzamidine moiety has emerged as a "privileged scaffold"—a core structural framework that consistently imparts potent biological activity. Its inherent ability to engage in critical hydrogen bonding and electrostatic interactions with biological targets makes it an attractive starting point for the design of new therapeutics.[1]

Benzamidine derivatives, including simple substituted benzamidines, bis-benzamidines, and the related benzimidazoles, have demonstrated a broad spectrum of antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[2][3][4] Their mechanisms of action are often multifaceted, ranging from the inhibition of essential enzymes like serine proteases to the disruption of microbial cell membrane integrity.[5][]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for creating novel antimicrobial agents from benzamidine precursors. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. Each protocol is designed as a self-validating system, grounded in authoritative, citable literature.

Part 1: Synthesis of Imino- and Heterocyclic Benzamidine Derivatives

A versatile strategy for expanding the chemical diversity of benzamidine-based antimicrobials involves a multi-step synthesis that culminates in the formation of imine (Schiff base) or stable heterocyclic derivatives like oxadiazoles and triazoles.[2][7] This approach allows for the systematic modification of the molecule's periphery to fine-tune its antimicrobial spectrum and potency.

The general workflow begins with a suitably functionalized benzamidine core, which is elongated and then cyclized or condensed with various aldehydes or acids to generate a library of analogues.

G cluster_0 Core Synthesis Workflow cluster_1 Derivative Synthesis cluster_2 Final Products A 1. 4-Hydroxybenzene carboximidamide B 2. Ethyl 2-(4-carbamimidoylphenoxy) acetate A->B  Esterification  (Ethyl chloroacetate) C 3. 2-(4-carbamimidoylphenoxy) acetohydrazide B->C  Hydrazination  (Hydrazine hydrate) D 4a. Imino Bases (Schiff Bases) C->D  Schiff's Reaction  (Aromatic Aldehydes) E 4b. 1,3,4-Oxadiazole Derivatives C->E  Condensation  (Aromatic Acids) F Antimicrobial Imines D->F G Antimicrobial Oxadiazoles E->G

Caption: General workflow for synthesizing imino and oxadiazole derivatives from a benzamidine precursor.

Protocol 1: Synthesis of 2-(4-carbamimidoylphenoxy)acetohydrazide (Intermediate 3)

This protocol details the synthesis of a key hydrazide intermediate, which serves as the direct precursor for subsequent derivatization.[2][8]

Rationale: The synthesis begins with the protection and activation of the phenolic hydroxyl group of 4-hydroxybenzene carboximidamide via esterification. This is a crucial step to introduce a reactive handle for further modification. The subsequent hydrazination converts the ester into a highly versatile acetohydrazide group, which can readily react with aldehydes and carboxylic acids.

Step-by-Step Methodology:

  • Step 1: Esterification to form Ethyl 2-(4-carbamimidoylphenoxy)acetate (Compound 2).

    • To a solution of 4-hydroxybenzene carboximidamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the phenolic hydroxyl group.

    • Stir the mixture at room temperature for 30 minutes to ensure complete salt formation.

    • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol. The successful synthesis is confirmed by the appearance of characteristic NMR signals for the ethyl group (e.g., a triplet around 1.2 ppm and a quartet around 4.2 ppm).

  • Step 2: Hydrazination to form 2-(4-carbamimidoylphenoxy)acetohydrazide (Compound 3).

    • Dissolve the synthesized ester (Compound 2, 1.0 eq) in ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • The resulting solid precipitate is the desired hydrazide. Filter the product, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step without further purification.[2][7]

Protocol 2: Synthesis of Novel Imino-Benzamidine Analogues (Schiff Bases)

Rationale: The reaction of the hydrazide intermediate with various aromatic aldehydes yields Schiff bases (imines). This condensation reaction is a straightforward and effective method for introducing diverse aromatic substituents, allowing for a systematic investigation of the structure-activity relationship (SAR). The imine linkage (-N=CH-) is a known pharmacophore that can contribute to antimicrobial activity.

Step-by-Step Methodology:

  • Dissolve the acetohydrazide intermediate (Compound 3, 1.0 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid to act as a catalyst.

  • Add the desired substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 1.1 eq) to the mixture.

  • Reflux the reaction for 4-6 hours. Monitor the formation of the product by TLC.

  • After completion, cool the reaction vessel in an ice bath to facilitate precipitation.

  • Filter the crystalline product, wash with a small amount of cold diethyl ether to remove any unreacted aldehyde, and dry in a vacuum oven.[2]

Antimicrobial Activity Profile

The synthesized benzamidine derivatives often exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

CompoundDerivative TypeMIC against P. gingivalis (µg/mL)MIC against P. aeruginosa (µg/mL)Reference
Intermediate 3 Hydrazide62.5>100
Analogue 4a Imino (4-hydroxy)31.2562.5
Analogue 4b Imino (4-chloro)31.2562.5
Analogue 4c Imino (3-phenoxy)62.5125

Part 2: Synthesis of Bis-Benzamidines

Bis-benzamidines, such as pentamidine, are a well-established class of antimicrobial agents, particularly known for their antiprotozoal activity.[1] The synthesis of these symmetrical molecules typically involves linking two cyanophenol units with an appropriate spacer, followed by the conversion of the terminal nitrile groups into amidines.

A modern and efficient method for this transformation utilizes lithium bis(trimethylsilyl)amide (LHMDS), which offers a more convenient alternative to the classical Pinner reaction.[9][10]

G cluster_0 Bis-Nitrile Synthesis cluster_1 Amidine Formation cluster_2 Final Product A 4-Cyanophenol + α,ω-Dibromoalkane B Bis-Nitrile Intermediate A->B  Williamson Ether Synthesis  (NaH, DMF) C Bis-Amidine Product B->C  1. LHMDS, THF  2. HCl quench D Bis-Benzamidine (e.g., Pentamidine Analogue) C->D

Caption: Synthetic workflow for bis-benzamidines via LHMDS-mediated amidation.

Protocol 3: Synthesis of a Pentamidine Analogue

Rationale: The Williamson ether synthesis is a reliable method for constructing the central diether linkage from two equivalents of 4-cyanophenol and a dibromoalkane spacer. The choice of dibromoalkane dictates the length and flexibility of the linker, which is a critical determinant of biological activity. The subsequent LHMDS-mediated conversion of the nitriles to amidines is efficient and avoids the harsh conditions of the Pinner reaction.[10]

Step-by-Step Methodology:

  • Step 1: Synthesis of the Bis-Nitrile Intermediate.

    • To a stirred suspension of sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C, add a solution of 4-cyanophenol (2.0 eq) in DMF dropwise.

    • Causality: NaH is a strong base used to deprotonate the phenol, forming a nucleophilic phenoxide. Anhydrous conditions are critical to prevent quenching the base.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add the α,ω-dibromoalkane (e.g., 1,5-dibromopentane for the pentamidine backbone, 1.0 eq) and heat the reaction to 80°C for several hours until TLC indicates the consumption of the starting materials.[9][10]

    • Cool the reaction, quench carefully with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bis-nitrile can be purified by recrystallization from ethanol.[9]

  • Step 2: Conversion to the Bis-Amidine Dihydrochloride.

    • Dissolve the purified bis-nitrile intermediate (1.0 eq) in anhydrous THF.

    • Add a solution of LHMDS (1M in THF, 2.5-3.0 eq) dropwise at room temperature and stir the reaction for 48 hours.

    • Causality: LHMDS acts as a strong, non-nucleophilic base and silylating agent that facilitates the transformation of the nitrile into an N-silylimidate intermediate, which is then readily converted to the amidine upon acidic workup.

    • After 48 hours, cool the reaction to 0°C and quench by the slow addition of 4M HCl in dioxane.[10] This step protonates the intermediate and precipitates the final product as its hydrochloride salt.

    • Stir the resulting suspension overnight.

    • Collect the precipitate by filtration, wash with THF and diethyl ether, and dry under vacuum to yield the pure bis-amidine dihydrochloride salt.[9]

Part 3: Benzimidazole Scaffolds from Related Precursors

Benzimidazoles, which are structurally related to benzamidines, are another class of compounds with significant antimicrobial potential.[11][12] Their synthesis often involves the condensation of o-phenylenediamines with aldehydes or other carbonyl-containing compounds. Greener, metal-free synthetic routes are gaining prominence.[11]

Protocol 4: Metal-Free Synthesis of N-Substituted Benzimidazoles

Rationale: This method provides an environmentally friendly alternative to traditional metal-catalyzed syntheses. It utilizes microwave irradiation to promote the cyclization reaction between a fluoro-aryl formamidine and a primary amine, offering high yields under mild conditions.[11]

Step-by-Step Methodology:

  • In a microwave reaction vial, combine the fluoro-aryl formamidine (1.0 eq) and the desired primary amine (1.2 eq).

  • Add a suitable high-boiling point solvent if necessary, although solvent-free conditions are often preferred in green chemistry approaches.

  • Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120°C for 30 minutes). The optimal conditions must be determined for each substrate pair.

  • Causality: Microwave energy efficiently and uniformly heats the reaction mixture, dramatically accelerating the rate of the intramolecular nucleophilic aromatic substitution and subsequent cyclization, leading to the formation of the benzimidazole ring.

  • After the reaction, cool the vial, dissolve the residue in an appropriate organic solvent, and purify the product using column chromatography on silica gel to obtain the N-substituted benzimidazole.[11]

Conclusion and Future Outlook

The synthetic pathways detailed in this guide represent robust and adaptable methods for generating libraries of novel antimicrobial agents based on the benzamidine scaffold. The inherent versatility of the precursor molecules allows for extensive structural modification, enabling a systematic exploration of structure-activity relationships. By understanding the rationale behind each synthetic step—from the choice of base in an ether synthesis to the quenching acid in an amidine formation—researchers can troubleshoot and optimize these protocols for their specific targets. The continued development of these compounds, particularly those with activity against resistant Gram-negative bacteria, holds significant promise in the ongoing fight against infectious diseases.

References

  • Al-Mokyna, F., Al-Wahaibi, L., & El-Emam, A. (2024).
  • Al-Mokyna, F., Al-Wahaibi, L., & El-Emam, A. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry.
  • Sa'ad, M. A., et al. (2022).
  • Al-Mokyna, F., Al-Wahaibi, L., & El-Emam, A. (2023).
  • Jones, C., et al. (2022).
  • Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
  • Sa'ad, M. A., et al. (2022).
  • Benchchem. Application Notes and Protocols: Reaction of 4,4'-Methylenedibenzonitrile with Amines for the Synthesis of Novel Bis(amidine)
  • Fuloria, N. K., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI.
  • Kayak, Y., & Tunc, T. (2003).
  • Üçbay, H. K., et al. (2011). Synthesis and antimicrobial activities of some bridged bis-benzimidazole derivatives.
  • Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?.
  • de Esch, I. J. P., et al. (2021).
  • de Esch, I. J. P., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens.
  • BOC Sciences. CAS 1670-14-0 (Benzamidine hydrochloride).

Sources

Application Note: Functionalization of the 2-Bromo Position on Benzamidine Rings via Palladium-Catalyzed Domino Cascades

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of the 2-bromo position on benzamidine rings represents a formidable synthetic challenge in medicinal and materials chemistry. The ortho-relationship between the highly electron-withdrawing amidine group and the halogen creates severe steric hindrance and electronic deactivation. Furthermore, the free amidine moiety is a powerful bidentate ligand that rapidly coordinates to transition metals, often leading to irreversible catalyst poisoning during standard cross-coupling attempts[1].

To circumvent these limitations, modern synthetic workflows leverage the amidine group not as a liability, but as an internal nucleophile. The most robust methodology for this transformation is the microwave-assisted, copper-free Sonogashira coupling followed by a 5-exo-dig cycloisomerization domino cascade, originally pioneered by Hellal and Cuny[2]. This protocol efficiently converts 2-bromobenzamidines into functionalized aminoisoindolines—critical precursors for advanced macrocycles like aza-BODIPYs and tetrabenzotriazaporphyrins (TBTAPs)[3][4].

Causality in Reagent Selection (E-E-A-T)
  • Amidine Formation via LiHMDS: The synthesis begins with the conversion of 2-bromobenzonitrile to 2-bromobenzamidine. Lithium bis(trimethylsilyl)amide (LiHMDS) acts as a bulky nucleophile. The steric bulk of the trimethylsilyl groups prevents over-addition to the electrophilic nitrile carbon. Subsequent acidic workup cleaves the N-Si bonds, precipitating the product as a highly stable hydrochloride salt[5].

  • Copper-Free Palladium Catalysis: Traditional Sonogashira couplings rely on a copper co-catalyst. However, in the context of 2-bromobenzamidines, copper must be strictly excluded. Copper promotes unwanted alkyne homocoupling (Glaser coupling) and can permanently chelate to the resulting aminoisoindoline, which severely interferes with downstream macrocyclization templating[4].

  • The Role of DBU and BINAP: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serves a dual purpose: it deprotonates the amidine hydrochloride salt to liberate the reactive amine, and it activates the terminal alkyne for palladium transmetalation in the absence of copper[4]. The bidentate BINAP ligand is critical to stabilize the Pd(II) center against displacement by the amidine substrate[2].

Reaction Workflow

G N1 2-Bromobenzonitrile N2 LiHMDS (Nucleophilic Attack) THF, 4h, RT N1->N2 N3 2-Bromobenzamidine HCl (Intermediate) N2->N3 HCl/iPrOH Quench N4 PdCl2(MeCN)2 / BINAP DBU, DMF, MW 120°C N3->N4 N6 5-exo-dig Cycloisomerization N4->N6 Cross-Coupling N5 Terminal Alkyne (Copper-Free Sonogashira) N5->N4 N7 Aminoisoindoline (Target Scaffold) N6->N7 Domino Cascade

Fig 1. Reaction workflow: from 2-bromobenzonitrile to aminoisoindoline via domino cascade.

Experimental Protocols

Protocol A: Synthesis of 2-Bromobenzamidine Hydrochloride

This protocol establishes the reactive amidine handle while protecting it as a stable salt[5].

Materials:

  • 2-Bromobenzonitrile (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1:1 mixture of Concentrated HCl and Isopropanol

Step-by-Step Methodology:

  • Initiation: Dissolve 2-bromobenzonitrile in anhydrous THF under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Add the LiHMDS solution dropwise to the reaction flask at room temperature. Stir the mixture continuously for 4 hours.

  • Quenching & Deprotection: Cool the reaction vessel in an ice bath (0 °C). Carefully add the 1:1 mixture of conc. HCl and isopropanol dropwise.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Self-Validating Checkpoint: A dense white precipitate must form. This visually confirms the successful cleavage of the TMS groups and the formation of the insoluble hydrochloride salt. If the solution remains clear, the nucleophilic attack has failed or the solvent contains excessive moisture.

  • Isolation: Filter the white solid under vacuum, wash thoroughly with cold diethyl ether to remove unreacted nitrile, and dry under high vacuum (Typical yield: 71–85%).

Protocol B: Microwave-Assisted Copper-Free Sonogashira / Cycloisomerization

This protocol executes the functionalization of the highly hindered 2-bromo position, utilizing the Hellal and Cuny cascade[2][4].

Materials:

  • 2-Bromobenzamidine hydrochloride (1.0 equiv)

  • Terminal Alkyne (e.g., 4-ethynylanisole, 1.2 equiv)

  • PdCl₂(MeCN)₂ (5 mol%)

  • BINAP (5 mol%)

  • DBU (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, suspend 2-bromobenzamidine hydrochloride, PdCl₂(MeCN)₂, and BINAP in anhydrous DMF.

  • Degassing (Critical): Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen must be excluded to prevent oxidative degradation of the Pd(0) active species generated in situ.

  • Activation: Inject DBU and the chosen terminal alkyne into the sealed vial.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave reactor at 120 °C for exactly 1 hour.

  • Self-Validating Checkpoint: The reaction mixture will transition from a cloudy suspension to a deep yellow/orange homogenous solution. On TLC (Silica, EtOAc/Hexane), the highly polar, baseline-retained amidine spot will disappear, replaced by a highly fluorescent, less polar product spot.

  • Workup & Purification: Dilute the cooled mixture with ethyl acetate and wash sequentially with water (3x) and brine to remove DMF and DBU salts. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.

Quantitative Data Summary

The efficiency of the functionalization is highly dependent on the electronic nature and steric profile of the terminal alkyne. The table below summarizes validated yields utilizing the copper-free cascade methodology[3][4].

SubstrateTerminal AlkyneCatalyst SystemBase / SolventIsolated Yield
2-Bromobenzamidine HClPhenylacetylenePdCl₂(MeCN)₂ / BINAPDBU / DMF92%
2-Bromobenzamidine HCl4-EthynylanisolePdCl₂(MeCN)₂ / BINAPDBU / DMF85–90%
2-Bromobenzamidine HClTMS-acetylenePdCl₂(MeCN)₂ / BINAPDBU / DMF~80%
2-Bromobenzamidine HCl2-EthynylthiophenePdCl₂(MeCN)₂ / BINAPDBU / DMF<20% (Prone to homocoupling)

(Note: For problematic heteroaryl alkynes like 2-ethynylthiophene, utilizing the TMS-protected variant directly in the reaction mixture significantly improves the yield of the target scaffold by suppressing homocoupling[3]).

References[1] Title: SYNTHESIS AND PROPERTIES OF ALPHA-SUBSTITUTED PHTHALOCYANINES AND SUBPHTHALOCYANINES.

Source: uam.es URL:[1] Title: Benzo (Aza) Di- and Tripyrrins, and Their Metal Complexes - UEA Digital Repository Source: uea.ac.uk URL:[3] Title: A Family of Symmetrical and Unsymmetrical Aza‐Dipyrromethenes and Aza‐BODIPYs with Through‐Bond and Face‐To‐Face π‐Interaction between Termini - PMC Source: nih.gov URL:[2] Title: Thesis Template - UEA Digital Repository Source: uea.ac.uk URL:[4] Title: Multidecker assemblies from Porphyrin and Phthalocyanine derivatives - UEA Digital Repository Source: uea.ac.uk URL:[5] Title: Phthalocyanine hybrids; old chemistry revisited and new syntheses Nora Mobark S Farhan - UEA Digital Repository Source: uea.ac.uk URL:

Sources

incorporation of benzamidine motifs into small molecule libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Benzamidine Motifs into Small Molecule Libraries

Abstract & Strategic Rationale

The benzamidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical mimic of the arginine side chain. It is the structural anchor for inhibitors targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Matriptase), where it forms a bidentate salt bridge with the conserved Aspartate 189 (Asp189) residue at the bottom of the S1 specificity pocket.

However, the incorporation of benzamidines into small molecule libraries presents a "Medicinal Chemistry Paradox":

  • Potency: The highly basic amidine group (pKa ~11.6) is essential for nanomolar affinity via electrostatic interactions.

  • Bioavailability: This same basicity results in permanent protonation at physiological pH, preventing passive membrane permeability and resulting in poor oral bioavailability (<5%).

Scope of this Guide: This application note provides a dual-track strategy for library construction:

  • Track A (Direct Synthesis): For in vitro assay standards and crystallographic probes.

  • Track B (Prodrug Strategy): The synthesis of amidoxime (N-hydroxyamidine) libraries, which serve as orally bioavailable prodrugs that are reduced in vivo to the active benzamidine.

Biological Mechanism & Design Logic

To design effective libraries, one must visualize the binding event. The benzamidine does not merely "fill" the pocket; it engages in a specific electrostatic network.

Diagram 1: The S1 Pocket Interaction Logic

This diagram illustrates the critical interaction between the inhibitor and the protease active site, highlighting the necessity of the amidine functionality.

S1_Interaction Substrate Small Molecule Inhibitor (Benzamidine Motif) S1_Pocket S1 Specificity Pocket (Hydrophobic Cleft) Substrate->S1_Pocket Occupancy Asp189 Aspartate 189 (Anionic Anchor) Substrate->Asp189 Salt Bridge (Bidentate) Gly219 Gly219 (Backbone H-Bond) Substrate->Gly219 H-Bond Water Structural Water (Bridging) Substrate->Water Solvation Network

Caption: Schematic of the critical bidentate salt bridge between the benzamidine inhibitor and Asp189 within the serine protease S1 pocket.

Synthetic Protocols

Method A: The Amidoxime Prodrug Route (Recommended for Libraries)

Best for: Drug discovery libraries requiring oral bioavailability.

This protocol converts a library of nitriles into amidoximes.[1][2][3] Amidoximes act as "masked" benzamidines; they are less basic (pKa ~5-6), more lipophilic, and are reduced to the active amidine by the mARC mitochondrial enzyme system in vivo.

Reagents:

  • Starting Material: Diverse Aryl Nitriles (

    
    )
    
  • Reagent: Hydroxylamine hydrochloride (

    
    )
    
  • Base: Triethylamine (

    
    ) or Potassium tert-butoxide (
    
    
    
    )
  • Solvent: Ethanol (EtOH) or DMSO (for plate-based synthesis)

Step-by-Step Protocol:

  • Preparation (0.1 mmol scale): Dissolve the aryl nitrile (1.0 equiv) in absolute EtOH (1.0 mL).

  • Activation: Add

    
     (3.0 equiv) followed by 
    
    
    
    (3.5 equiv).
    • Note: For unreactive nitriles (electron-rich rings), switch solvent to DMSO and use

      
       as the base to generate the potent free hydroxylamine anion.
      
  • Incubation: Heat the reaction mixture at 70°C for 4–12 hours. Monitor by LCMS for the formation of the

    
     peak (Mass of Nitrile + 33 Da).
    
  • Work-up (Library Scale):

    • Evaporate solvent (Genevac or N2 blowdown).

    • Resuspend in DMSO/Water (1:1).

    • Purification: Semi-prep HPLC is rarely needed for initial screening if conversion >90%. For high purity, use Reverse Phase HPLC (C18 column, Water/MeCN + 0.1% Formic Acid).

    • Critical QC: Amidoximes are stable, but avoid strong acids during storage to prevent hydrolysis to amides.

Method B: The Pinner Reaction (Direct Benzamidine Synthesis)

Best for: Crystallography standards or in vitro enzyme assays.

This classic method uses harsh acidic conditions to directly convert nitriles to amidines via an imidate intermediate.

Step-by-Step Protocol:

  • Imidate Formation: Dissolve aryl nitrile (1.0 equiv) in anhydrous EtOH/CHCl3. Bubble dry HCl gas through the solution at 0°C until saturation.

    • Safety: Perform in a well-ventilated fume hood.

  • Pinner Salt Isolation: Stir at 4°C for 24 hours. The imidate ester hydrochloride (Pinner Salt) usually precipitates. Filter and wash with dry ether.

  • Ammonolysis: Resuspend the Pinner salt in anhydrous EtOH. Add Ammonia (

    
    ) in EtOH (excess, 7N). Stir at room temperature for 24 hours.
    
  • Isolation: Concentrate in vacuo. The product is the benzamidine hydrochloride salt.

Library Workflow Visualization

The following diagram outlines the decision tree for synthesizing a library targeting serine proteases, distinguishing between the in vitro tool compound path and the in vivo drug candidate path.

Library_Workflow cluster_pathways Synthetic Pathways Start Scaffold Selection (Aryl Nitriles) Path_A Method A: Hydroxylamine/Base Start->Path_A Route 1 Path_B Method B: Pinner (HCl/EtOH) Start->Path_B Route 2 Intermediate_A Amidoxime (Prodrug) Path_A->Intermediate_A N-Hydroxylation Intermediate_B Imidate Salt Path_B->Intermediate_B HCl/EtOH Bio_Step In Vivo Reduction (mARC/CYP450) Intermediate_A->Bio_Step Oral Dosing Final_Product Benzamidine (Active Inhibitor) Intermediate_B->Final_Product NH3/EtOH Bio_Step->Final_Product Metabolism

Caption: Workflow distinguishing the prodrug route (green) for bioavailability vs. the direct route (red) for in vitro standards.

Comparative Analysis of Methods

FeaturePinner Reaction (Direct)Amidoxime Route (Prodrug)Thioimidate Route
Primary Utility In vitro standards, CrystallographyDrug Discovery Libraries, In vivo studiesSterically hindered substrates
Reaction pH Highly Acidic (HCl gas)Basic (Et3N/KOtBu)Neutral/Basic
Substrate Tolerance Poor for acid-sensitive groupsExcellentGood
Bioavailability Low (<5%)High (>50%)N/A (Intermediate)
Key Intermediate Imidate EsterN-HydroxyamidineThioimidate
Typical Yield 40-60%80-95%60-80%

Validation & Quality Control

Analytical Conditions (LCMS): Benzamidines are highly polar. Standard C18 gradients often result in elution at the void volume.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Polar-RP).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ion pair with the amidine).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV 254 nm and ESI+ (observe [M+H]+ and [M+H+CH3CN]+ adducts).

pKa Verification: For "Track A" compounds, verify pKa using potentiometric titration. A target pKa of 10.5–11.5 confirms the formation of the amidine. Lower pKa values (e.g., 6–7) indicate the presence of the amidoxime intermediate or hydrolysis to the amide.

References

  • Böhm, M., et al. (2004). "Novel Factor Xa Inhibitors: Binding to the S1 Pocket." Journal of Medicinal Chemistry. Link

  • Clement, B. (2002). "Reduction of N-Hydroxylated Compounds: Amidoximes (N-Hydroxyamidines) as Prodrugs of Amidines." Drug Metabolism Reviews. Link

  • Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based Inhibitors of Trypsin-like Serine Proteases." Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. "Pinner Reaction: Mechanism and Protocols." Link

  • Hauel, N. H., et al. (2002). "Structure-Based Design of Dabigatran." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

improving solubility of benzamidine HCl in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzamidine HCl Solubility & Preparation Guide

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals requiring robust, reproducible methods for formulating Benzamidine Hydrochloride (HCl) in aqueous systems.

The Chemistry of Benzamidine HCl Solubility

Benzamidine HCl is a potent, reversible competitive inhibitor of trypsin, thrombin, plasmin, and other serine proteases. While it is a staple in protein purification workflows, its amidine functional group presents unique physicochemical challenges. The molecule is highly sensitive to oxidative degradation and exhibits distinct solubility ceilings depending on the ionic strength and pH of the aqueous environment. Understanding these thermodynamic and kinetic limits is the first step to preventing precipitation, preserving structural integrity, and ensuring maximum inhibitory activity.

Quantitative Solubility Profiles

To prevent localized precipitation during buffer formulation, adhere to the established solubility limits outlined below. Exceeding these limits in specific solvent environments will result in irreversible crystallization.

Solvent SystemMaximum SolubilityPreparation Notes & Causality
Ultra-Pure Water (ddH₂O) ~50 mg/mLRequires gentle heating (30–37°C) to overcome the endothermic lattice energy of the crystal.
PBS (pH 7.2) / Saline ~3 mg/mLHigh ionic strength and physiological pH reduce solubility via the common-ion effect and electrostatic shielding[1].
DMSO (Anhydrous) ~25 mg/mLExcellent co-solvent for creating concentrated stocks. Must be anhydrous to prevent premature degradation[1].
Ethanol (Absolute) ~10 mg/mLAlternative organic co-solvent, though less efficient than DMSO[1].

Preparation Workflow & Decision Matrix

The following decision tree illustrates the logical pathway for selecting your preparation strategy based on your target concentration and buffer requirements.

BenzamidineWorkflow start Target Concentration? high_conc High Stock (>3 mg/mL to 50 mg/mL) start->high_conc low_conc Working Buffer (<3 mg/mL, e.g., 1 mM) start->low_conc water_route Use ddH2O (pH < 7.0) high_conc->water_route dmso_route Use Anhydrous DMSO high_conc->dmso_route direct_buffer Dissolve directly in degassed PBS/Lysis Buffer low_conc->direct_buffer degas Degas Solvent (N2/Ar) To prevent oxidation water_route->degas validate Visual Validation: Is the solution clear? dmso_route->validate heat Gentle Heating (30-37°C) To overcome lattice energy degas->heat heat->validate direct_buffer->validate success Success: Ready for Use or Aliquot at -20°C validate->success Yes fail Error: Hazy/Precipitate validate->fail No remedy Troubleshoot: Check pH or Warm gently fail->remedy remedy->validate

Workflow for selecting and validating Benzamidine HCl solubilization strategies.

Validated Step-by-Step Methodologies

Protocol A: Preparation of a 50 mg/mL Aqueous Stock Solution Self-Validation Metric: The final solution must be completely transparent with no particulate matter visible under standard laboratory lighting.

  • Solvent Degassing: Boil ultra-pure water (ddH₂O) for 5 minutes and allow it to cool, or sparge with Nitrogen/Argon gas for 15 minutes.

    • Causality: Benzamidine HCl is highly sensitive to oxidation. Removing dissolved oxygen preserves the structural integrity of the amidine group and prevents loss of inhibitory function.

  • Weighing: Weigh 50 mg of Benzamidine HCl powder into a sterile, light-protected microcentrifuge tube.

  • Dissolution: Add 1 mL of the degassed ddH₂O to the powder.

  • Thermal Activation: Place the tube in a water bath or thermomixer set to 30–35°C. Vortex for 10 seconds every minute.

    • Causality: At 50 mg/mL, the dissolution process is endothermic and kinetically slow at room temperature. Gentle heating provides the thermodynamic energy required to yield a clear solution without degrading the compound.

  • Storage: Benzamidine solutions are unstable at pH > 7.0 and degrade over time. If not used immediately, flush the tube's headspace with inert gas (N₂/Ar) and store at -20°C for up to 1 month[2].

Protocol B: Direct Preparation of Working Buffer (1 mM) Self-Validation Metric: The target protease (e.g., trypsin) should show >90% inhibition in a standardized fluorometric cleavage assay.

  • Calculation: 1 mM of Benzamidine HCl (MW = 156.6 g/mol ) equates to ~0.156 mg/mL.

  • Buffer Preparation: Prepare your standard lysis buffer (e.g., PBS, pH 7.2). Ensure the buffer is degassed.

  • Direct Addition: Because 0.156 mg/mL is well below the 3 mg/mL solubility limit of PBS[1], you can add the crystalline powder directly to the buffer.

  • Mixing: Stir continuously for 5 minutes at room temperature until fully dissolved. Use this aqueous solution within 24 hours[1].

Troubleshooting & FAQs

Q: My 50 mg/mL aqueous stock solution is cloudy and slightly yellow. Is it ruined? A: A cloudy or hazy appearance at 50 mg/mL simply means the solution has not reached thermodynamic equilibrium. Apply gentle heating (up to 37°C) and vortexing until clear. However, if the solution has turned distinctly yellow, this indicates oxidative degradation of the amidine group. Discard the solution, ensure your water is thoroughly degassed, and prepare a fresh batch.

Q: I added my 50 mg/mL aqueous stock to my lysis buffer, and it immediately precipitated. Why? A: This is a classic case of exceeding the solubility limit in a high-ionic-strength environment. While Benzamidine HCl is soluble up to 50 mg/mL in pure water, its solubility drops drastically to ~3 mg/mL in PBS (pH 7.2)[1]. If you add a high-concentration stock too rapidly to a cold, high-salt buffer, localized supersaturation occurs, leading to precipitation. Solution: Add the stock dropwise while the lysis buffer is rapidly stirring, and ensure the final concentration does not exceed 3 mg/mL (approx. 19 mM).

Q: Can I adjust the pH of my Benzamidine stock solution to match my working buffer? A: It is highly discouraged to adjust the pH of the stock solution above 7.0. Benzamidine is significantly less stable at alkaline pH levels. Maintain the stock solution in pure ddH₂O (which is naturally slightly acidic). The small volume of stock added to your final working buffer will not significantly alter the pH of a properly buffered system.

Q: I am making a protease inhibitor cocktail. Can I mix Benzamidine HCl with PMSF and AEBSF in a single stock? A: Mixing multiple inhibitors at high concentrations often results in cross-precipitation due to solvent incompatibility (e.g., PMSF requires ethanol/isopropanol, while Benzamidine prefers water). Prepare individual stock solutions and spike them separately into your final working buffer just prior to use.

References

Sources

preventing hydrolysis of benzamidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzamidine Chemistry & Stability

Executive Summary

The benzamidine moiety is a critical pharmacophore in serine protease inhibitors (e.g., thrombin, trypsin, Factor Xa).[1][2] However, its synthesis and isolation are plagued by a fundamental instability: the amidine group (


) is highly susceptible to hydrolysis, converting irreversibly to the pharmacologically inactive amide (

) or carboxylic acid.

This guide provides technical troubleshooting for the three critical failure points: Pinner synthesis moisture contamination , pH-induced hydrolysis during workup , and storage degradation .

Module 1: Troubleshooting the Pinner Synthesis

Issue: "I am converting a nitrile to a benzamidine via the Pinner reaction, but I am isolating the ethyl ester or the primary amide instead of the amidine."

Diagnosis: The Pinner reaction proceeds via an imidate salt intermediate (Pinner Salt).[3][4][5] This intermediate is extremely hygroscopic. If any water is present before the addition of ammonia, the imidate hydrolyzes to the ester. If the temperature is too high, it rearranges to the amide.

The Mechanism of Failure

The competition between the desired path and the hydrolysis path is determined strictly by the presence of water and temperature.

Pinner_Competition Nitrile Nitrile (R-CN) Imidate Imidate Salt (Pinner Salt) Nitrile->Imidate HCl(g), EtOH Anhydrous, 0°C Amidine Benzamidine (Target) Imidate->Amidine + NH3(g) or NH4OAc Ester Ethyl Ester (Byproduct) Imidate->Ester + H2O (Moisture Leak) Amide Primary Amide (Byproduct) Imidate->Amide Heat (>25°C) Rearrangement

Figure 1: The Pinner Reaction Competition. Moisture leads to ester formation; heat leads to amide rearrangement.

Corrective Protocol: The "Dry-Ice" Pinner Method

Do not rely on "dry" solvents from a bottle. Follow this rigorous exclusion protocol:

  • Gas Generation: Do not use aqueous HCl. Generate HCl gas in situ by dripping acetyl chloride (1.1 eq) into anhydrous ethanol/methanol at 0°C. This scavenges residual water while generating HCl.

  • Solvent Choice: Use 1,4-dioxane as a co-solvent if the nitrile is insoluble in ethanol.

  • Temperature Lock: Maintain the reaction at 0°C–4°C for the imidate formation (12–24 hours). Do not heat to reflux until after ammonia addition.

  • Precipitation Check: The imidate salt usually precipitates. If the solution remains clear, add dry diethyl ether to force precipitation. Filter this salt under nitrogen before adding it to the ammonia solution.

Module 2: Workup & pH Control

Issue: "My reaction conversion was 100% by LCMS, but the product disappeared or turned into benzamide during extraction."

Diagnosis: You likely exposed the free base amidine to high pH (pH > 10). Benzamidines are stable as salts (protonated form,


) but the neutral free base is kinetically unstable in water, rapidly attacked by hydroxide ions.
Stability Data: The pH Cliff

The half-life of benzamidine drops logarithmically with increasing pH.

pH ConditionDominant SpeciesStability (Half-life, approx)
pH < 7 Benzamidinium Cation> 1 Year
pH 9 Mixed Species~300 Days
pH 11 Free Base~6 Days
pH 13 Free Base~15 Hours
Data derived from kinetic modeling of benzamidine hydrolysis [1].[6][7]
Corrective Protocol: The "Amphoteric" Isolation

Avoid standard basic extraction (e.g., 1M NaOH wash). Instead, use the Salt-Switch Technique :

  • Evaporation: Remove reaction solvents (ethanol/ammonia) under reduced pressure. Do not use a water bath >40°C.

  • Acidification: Dissolve the crude residue in 1M HCl. The amidine is now the stable hydrochloride salt.

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate to remove non-basic impurities (unreacted nitrile, esters).

  • Lyophilization: Do not basify to extract the free base. Instead, freeze-dry the aqueous acidic phase to isolate the Benzamidine

    
    HCl salt directly.
    
  • Purification: If further purification is needed, use Reverse-Phase HPLC (0.1% TFA buffer) rather than silica chromatography, which often requires basic eluents.

Module 3: The Amidoxime Alternative (When Pinner Fails)

Issue: "My nitrile is electron-deficient or sterically hindered, and the Pinner reaction yields nothing."

Diagnosis: Electron-poor nitriles are poor nucleophiles for the initial protonation in Pinner synthesis.

Solution: Switch to the Amidoxime Route . This method uses hydroxylamine (


), which is a super-nucleophile, followed by reduction. This bypasses the moisture-sensitive imidate intermediate.
Protocol: Amidoxime-to-Amidine Reduction

Step 1: Amidoxime Formation

  • Dissolve nitrile (1 eq) in Ethanol/Water (2:1).

  • Add Hydroxylamine Hydrochloride (3 eq) and Sodium Carbonate (2.5 eq).

  • Reflux for 2–6 hours.

  • Cool and filter the precipitated amidoxime solid.

Step 2: Reduction (The Transfer Hydrogenation Method) This method avoids high-pressure


 gas and uses mild conditions [2].
  • Dissolve Amidoxime (1 eq) in Acetic Acid.

  • Add Acetic Anhydride (1.1 eq) to protect the oxygen (optional, boosts yield for sterically hindered substrates).

  • Add 10% Pd/C catalyst (10 wt%).

  • Add Ammonium Formate (5 eq) as the hydrogen source.

  • Stir at room temperature overnight. Filter catalyst and lyophilize to get the Amidine Acetate salt.

Synthesis_Decision Start Start: Nitrile Substrate Check1 Is the Nitrile Electron Deficient or Sterically Hindered? Start->Check1 Pinner Route A: Pinner Synthesis (Requires Anhydrous Conditions) Check1->Pinner No (Simple Nitrile) Amidoxime Route B: Amidoxime Route (Robust, 2-Step) Check1->Amidoxime Yes (Difficult Substrate)

Figure 2: Decision Matrix for Synthetic Route Selection.

FAQs: Storage and Handling

Q: Can I store benzamidine as a free base? A: No. The free base absorbs atmospheric


 to form carbonates and hydrolyzes with atmospheric moisture. Always store as the Hydrochloride (

) or Acetate (

) salt.

Q: My benzamidine salt is hygroscopic and turning into a goo. How do I fix it? A: Recrystallize from Isopropanol/Diethyl Ether . Dissolve the salt in minimal hot isopropanol, cool, and slowly add ether. Store the resulting crystals in a desiccator at -20°C.

Q: Can I use Benzamidine Sepharose beads in basic buffers? A: Yes, but only for short durations (chromatography runs). For storage, wash the beads into a buffer at pH 6–7 containing 20% ethanol. Long-term storage at pH > 9 will leach the ligand [3].

References

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Journal of Organic Chemistry, 2021. [Link]

  • Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Synlett, 2007.[8] [Link]

  • Benzamidine Sepharose 6B Data File. Cytiva Life Sciences. [Link]

Sources

Technical Support Center: Stability of 2-Bromo-4-methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-methoxy-benzamidine is a functionalized amidine intermediate often used in the synthesis of serine protease inhibitors or heterocyclic scaffolds. Its stability is governed by the amidine functional group , which is susceptible to hydrolysis in aqueous environments, and the aryl bromide , which introduces photosensitivity.

Immediate Handling Recommendations:

  • Storage: Store as the Hydrochloride (HCl) salt at -20°C, desiccated, and protected from light.

  • Solution Stability: Stable in acidic/neutral aqueous buffers (pH < 7.0) for 24–48 hours at 4°C. Rapidly hydrolyzes in basic solutions (pH > 9.0).

  • Solvent Choice: DMSO or Methanol are preferred for stock solutions. Avoid acetone or aldehydes (forms Schiff bases/imines).

Part 1: Chemical Identity & Solubility[1]

Q1: What is the preferred form for storage and solution preparation?

Answer: The Hydrochloride salt (HCl) is the preferred form.

  • Reasoning: Free base amidines are hygroscopic and chemically unstable, readily absorbing CO₂ from the air to form carbonates or hydrolyzing due to ambient moisture. The HCl salt protonates the amidine nitrogen, significantly reducing its electrophilicity and susceptibility to nucleophilic attack (hydrolysis).

Q2: How do I dissolve 2-Bromo-4-methoxy-benzamidine HCl properly?

Answer: Follow this solubility decision matrix based on your application:

SolventSolubilityStabilityRecommended Use
DMSO High (>50 mM)ExcellentLong-term stock solutions (store at -20°C).
Methanol High (>50 mM)GoodIntermediate dilutions; LC-MS prep.
Water ModeratepH-DependentImmediate use in biological assays.
PBS (pH 7.4) ModerateFair (<24h)Assay buffer. Prepare fresh.
Acetone/Ketones VariablePOOR DO NOT USE. Reacts to form imines.

Part 2: Hydrolytic Stability & Mechanism

Q3: Why does my benzamidine solution degrade over time?

Answer: The primary degradation pathway is hydrolysis .[1] In aqueous solution, water or hydroxide ions attack the central carbon of the amidine group, converting it into 2-Bromo-4-methoxy-benzamide and releasing ammonia .

Mechanistic Insight:

  • Electronic Effect: The 4-methoxy group is electron-donating. This reduces the electrophilicity of the amidine carbon, providing better stability compared to electron-deficient benzamidines (e.g., 4-nitrobenzamidine).

  • Steric Effect: The 2-bromo substituent is in the ortho position. This provides steric hindrance that blocks the approach of nucleophiles (water/OH⁻), slowing the hydrolysis rate compared to unsubstituted benzamidine.

Q4: How does pH affect stability?

Answer: Stability is strictly pH-dependent.

  • Acidic (pH < 6): The amidine exists predominantly as the protonated amidinium ion (

    
    ). This cationic species repels nucleophiles, making it highly stable .
    
  • Neutral (pH 6–8): Equilibrium shifts slightly toward the free base. Hydrolysis is slow but non-zero. Use within 24 hours.

  • Basic (pH > 9): The amidine exists as the neutral free base. Hydrolysis is rapid (half-life can be minutes to hours depending on temperature).

Visualization: Hydrolysis Pathway

Hydrolysis Amidine 2-Bromo-4-methoxy- benzamidine (Active) Inter Tetrahedral Intermediate Amidine->Inter + H2O / OH- (Nucleophilic Attack) Amide 2-Bromo-4-methoxy- benzamide (Inactive) Inter->Amide Collapse Ammonia Ammonia (NH3) Inter->Ammonia Leaving Group

Figure 1: The irreversible hydrolysis pathway of benzamidines in aqueous solution.

Part 3: Troubleshooting & FAQs

Q5: My stock solution in DMSO has turned yellow. Is it still good?

Answer: A slight yellowing is common for brominated aromatics and may indicate minor photo-oxidation or trace free bromine release, but it does not always indicate total loss of the amidine.

  • Action: Run an LC-MS check. If the primary peak (M+H) is still dominant and the benzamide peak (M+H + 1 Da mass shift is not usually visible, but the hydrolysis product is +1 Da from the amidine to amide conversion: R-C(=NH)NH2 [MW]

    
     R-C(=O)NH2 [MW+1]) is low (<5%), it is usable.
    
  • Prevention: Store in amber vials wrapped in foil.

Q6: I see a precipitate when diluting the DMSO stock into my assay buffer.

Answer: This is likely the "salting out" of the free base.

  • Cause: If your assay buffer has a high pH (>8), the HCl salt converts to the less soluble free base.

  • Fix: Ensure your assay buffer contains a solubilizing agent (e.g., 0.1% Tween-20 or Triton X-100) or keep the final DMSO concentration at 1–2%. Maintain pH < 8.0 if possible.

Q7: Can I freeze-thaw the aqueous solution?

Answer: No. Repeated freeze-thaw cycles induce local pH changes (crystallization of buffer salts) which can accelerate hydrolysis.

  • Protocol: Aliquot the DMSO stock into single-use vials. Dilute into aqueous buffer only immediately before use.

Part 4: Analytical Validation Protocol

To verify the integrity of your compound, use this standard HPLC protocol.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amidine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Expected Results:

Compound Approx. Retention Relative to Amidine Mass Shift (LC-MS)
Benzamidine (Parent) 1.00 (Reference) [M+H]+

| Benzamide (Degradant) | ~1.20 (More hydrophobic due to loss of charge) | [M+H]+ + 1 Da |

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Retrieved from

  • Clement, B. (2002). Reduction of Amidoximes to Amidines: Mechanisms and Stability. Drug Metabolism Reviews.
  • GuideChem. (2025). 4-Bromo-2-methoxy-benzamidine hydrochloride Properties and Safety. Retrieved from

  • PubChem. (2025).[3] 2-Bromo-4-methoxybenzaldehyde and related derivatives. National Library of Medicine. Retrieved from

  • Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein J. Org.[4] Chem. Retrieved from

Sources

Technical Support Center: Troubleshooting Benzamidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Benzamidine Cross-Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide [v2.4]

Introduction: The Amidine Paradox

Welcome to the technical support hub for benzamidine synthesis. If you are here, you are likely experiencing stalled reactions, low conversion, or hydrolysis byproducts.

The Core Problem: Benzamidines are chemically "schizophrenic" in cross-coupling environments. They are desired as nucleophiles (to form C-N bonds), but they are naturally potent ligands (Lewis bases).

  • The Trap: The amidine nitrogen often binds to the metal center (Pd or Cu) more strongly than your phosphine ligand, displacing it and forming a catalytically inactive "poisoned" complex.

  • The Result: The reaction stalls at 10-20% conversion, regardless of heating time.

This guide moves beyond generic "optimization" and targets the specific mechanistic failures unique to amidine chemistry.

Diagnostic Workflow

Before adjusting stoichiometry, identify your failure mode using the logic tree below.

TroubleshootingFlow Start Start: Low Yield (<30%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No CheckCat Catalyst Poisoning? (Did reaction stop early?) SM_Left->CheckCat CheckProd Check Byproducts SM_Gone->CheckProd Poison Issue: Ligand Displacement Action: Switch to Bulky Ligand (tBuBrettPhos/XantPhos) CheckCat->Poison Stalled < 20% Electronic Issue: Oxidative Addition Action: Check Ar-X Electronics CheckCat->Electronic No Reaction at all Hydrolysis Byproduct: Amide (Ar-CONH2) Issue: Trace Water/Base Action: Switch Base/Dry Solvent CheckProd->Hydrolysis Amide Found Homocouple Byproduct: Ar-Ar Issue: Reductive Elimination Action: Lower Temp / Change Metal CheckProd->Homocouple Dimer Found

Figure 1: Diagnostic logic for identifying the root cause of cross-coupling failure.

Troubleshooting Modules

Issue 1: The Reaction Stalls (Catalyst Poisoning)

Symptom: The reaction initiates but stops after 1-2 hours. Adding more catalyst does not restart it. Mechanism: The benzamidine substrate displaces the phosphine ligand on the Palladium, forming a stable, unreactive [Pd(Amidine)2] complex.

Q: I am using standard Buchwald conditions (Pd2(dba)3 + BINAP). Why is it failing? A: BINAP is not bulky enough to prevent amidine binding. You need a ligand with extreme steric bulk to physically block the amidine from coordinating to the metal center in a bidentate fashion.

The Fix:

  • Switch Ligand: Use tBuBrettPhos or BrettPhos . These ligands are designed to be so sterically demanding that they prevent the formation of the inactive bis-amidine complex.

  • Pd Source: Use a precatalyst (e.g., Pd(OAc)2 or G3/G4 precatalysts ) rather than Pd2(dba)3, as dba can sometimes inhibit reactions with difficult nucleophiles.

Issue 2: Hydrolysis (The "Amide" Dead End)

Symptom: The aryl halide is consumed, but the major product is the corresponding primary amide (Ar-CONH2), not the N-aryl benzamidine. Mechanism: Amidines are prone to hydrolysis under basic conditions. If trace water is present, the base (Cs2CO3) generates hydroxide, which attacks the amidine to form an amide.

Q: I am using "anhydrous" solvents. Where is the water coming from? A: Usually the base. Cesium Carbonate (Cs2CO3) is highly hygroscopic. If the bottle has been opened frequently, it has absorbed enough water to kill your reaction.

The Fix:

  • Base Preparation: Grind commercial Cs2CO3 in a mortar and pestle (in a glovebox if possible) and dry it under high vacuum at 120°C for 4 hours before use.

  • Solvent Switch: While Toluene/Dioxane are common, t-BuOH (tert-Butanol) is often the superior solvent for amidine arylation. It solubilizes the polar amidine salt better and suppresses hydrolysis pathways.

Issue 3: Electronic Mismatch

Symptom: Electron-rich aryl halides (e.g., 4-methoxy-bromobenzene) react sluggishly, while electron-poor ones react fast. Mechanism: This is counter-intuitive if you are used to SNAr (where electron-poor is better). In Pd-catalysis, the Reductive Elimination step is often rate-determining for amidines.

Q: Which Aryl Halides work best? A:

  • Electron-Neutral/Rich: Require bulky, electron-rich ligands (tBuBrettPhos) to facilitate oxidative addition.

  • Electron-Poor (e.g., 4-CN-Ph-Br): These can actually be too stable after oxidative addition, making reductive elimination difficult. You may need to increase temperature (100°C+).

Optimized Protocols

Method A: The "Gold Standard" (Palladium)

Best for: Complex substrates, late-stage functionalization, high value intermediates.

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: tBuBrettPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv, dried/ground)

  • Solvent: t-BuOH (anhydrous)

  • Temp: 85-110°C

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)2 and tBuBrettPhos in t-BuOH. Stir at 80°C for 2 minutes. (The solution should turn from orange to pale yellow/white, indicating active catalyst formation).

  • Addition: Add the Aryl Halide (1.0 equiv), Benzamidine (1.2 equiv), and Cs2CO3.

  • Reaction: Seal and stir at 110°C.

  • Workup: Filter through celite while hot (benzamidines can precipitate upon cooling).

Method B: The "Rugged" Alternative (Copper)

Best for: Simple substrates, cost-sensitive scale-up, tolerance of N-heterocycles.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) OR L-Proline (20 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: DMSO or DMF

  • Temp: 80-100°C

Why this works: Copper undergoes a different mechanism (radical-ionic hybrid or Cu(I)/Cu(III) cycle) and is less susceptible to the specific "bis-ligation" poisoning that plagues Palladium.

Visualizing the Mechanism

The diagram below illustrates the competition between the Productive Cycle and the Catalyst Death Spiral.

Mechanism cluster_cycle Productive Cycle cluster_poison Catalyst Death Spiral Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Poison [Pd(Amidine)2] Inactive Complex Pd0->Poison Ligand Loss Bind Amidine Binding OxAdd->Bind RedElim Reductive Elimination (Product Release) Bind->RedElim RedElim->Pd0 Amidine Benzamidine (Substrate) Amidine->Bind Correct Path Amidine->Poison Poison Path (Displaces Ligand)

Figure 2: The "Death Spiral" occurs when the amidine substrate outcompetes the phosphine ligand for the Palladium center.

FAQ: Rapid Fire Solutions

Q: Can I use benzamidine hydrochloride salt directly? A: Yes, but you must add an extra equivalent of base to neutralize the HCl. However, free-basing the amidine separately (extraction with NaOH/DCM) and using the free base often improves yields by reducing the salt burden in the reaction mixture.

Q: My product is stuck in the aqueous phase during workup. A: Benzamidines are basic and polar. Do not use acidic washes (1N HCl) or you will protonate the product and lose it to the water layer. Perform extractions at pH > 10 (using NaOH or Na2CO3).

Q: Can I use NaOtBu as a base? A: Generally, No . Strong alkoxide bases can cause nucleophilic attack on the amidine carbon or the aryl halide (if electron poor), leading to side products. Carbonate bases (Cs2CO3, K2CO3) or Phosphates (K3PO4) are safer.

References

  • Palladium-Catalyzed N-Arylation of Amidines (The "Brasche" Protocol)

    • Source: Brasche, G., & Buchwald, S. L. (2008). "C-H Functionalization/C-N Bond Formation: Copper-Catalyzed Synthesis of Benzimidazoles and Quinoxalines.
    • Specific Reference for Amidine Monoarylation:Angew. Chem. Int. Ed., 2008, 47, 1932.
    • URL:[Link]

  • Copper-Catalyzed Aryl

    • Source: Cortes-Salva, M., et al. (2011). "Ligand-Free Copper-Catalyzed Arylation of Amidines." Journal of Organic Chemistry.
    • URL:[Link]

  • tBuBrettPhos Development

    • Source: Fors, B. P., et al. (2009). "A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Mesylates." (Describes the steric properties utilized for difficult N-nucleophiles).
    • URL:[Link]

  • Mechanistic Insight on Amidine Poisoning

    • Source: Hull, K. L., et al. (2006). "Palladium-Catalyzed Synthesis of N-Aryl Imidates." J. Am. Chem. Soc.[1][2] (Discusses the competitive binding of N-species).

    • URL:[Link]

Sources

Technical Support Center: Handling & Troubleshooting Hygroscopic Benzamidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Benzamidine hydrochloride is a potent, reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. It is a critical reagent used in protein crystallography and cell lysis to prevent proteolytic degradation of target proteins[1]. However, its highly hygroscopic nature—meaning it rapidly absorbs atmospheric moisture—poses significant challenges for accurate weighing, molarity calculations, and chemical stability[2][3].

This technical guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure the scientific integrity of your protease inhibition workflows.

Mechanism Protease Active Serine Protease Complex Enzyme-Inhibitor Complex Protease->Complex Reversible Binding Target Target Protein (Intact) Protease->Target Uninhibited (Cleavage) Inhibitor Benzamidine HCl (Competitive Inhibitor) Inhibitor->Complex Occupies Active Site Complex->Target Prevents Degradation

Caption: Mechanism of competitive serine protease inhibition by Benzamidine Hydrochloride.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my Benzamidine HCl powder turn into a sticky paste during weighing, and how does this affect my assay? A1: Benzamidine HCl is highly hygroscopic. When exposed to ambient humidity, it undergoes deliquescence, absorbing enough water from the air to dissolve into an aqueous paste[2].

  • Causality: This moisture uptake artificially inflates the mass of the powder. If you weigh 156.6 mg (the theoretical mass for 1 mmol) of moisture-compromised powder, a significant percentage of that mass is actually water[3]. This results in a sub-optimal stock concentration, leading to incomplete protease inhibition and subsequent degradation of your target proteins.

Q2: How do I accurately weigh this compound if I don't have a nitrogen-purged glove box? A2: While a controlled environment chamber is ideal for handling anhydrous and hygroscopic salts[4], you can achieve high accuracy on the benchtop using the "Weighing by Difference" method[5].

  • Causality: By taring a sealed container, adding the chemical rapidly, and sealing it before recording the final weight, you minimize the surface area and time exposed to atmospheric moisture[3][5]. Alternatively, dissolving the entire newly purchased bottle in a known volume of solvent to create a master stock avoids repeated exposure entirely[3].

Q3: What is the optimal way to prepare and store Benzamidine HCl solutions to prevent degradation? A3: Prepare stock solutions (typically 100 mM to 1 M) in degassed, double-distilled water (ddH2O)[6].

  • Causality: Benzamidine HCl stability is highly pH-dependent; solutions at a pH above 7.0 are significantly less stable[6]. Therefore, dissolve the salt in unbuffered water (which is naturally slightly acidic) and only adjust the pH or add it to your final buffer immediately before use[6]. Store aliquots at -20°C for up to one year, strictly avoiding repeated freeze-thaw cycles which accelerate degradation[6][7].

Part 2: Troubleshooting Guide

Issue 1: Loss of Target Protein (Incomplete Protease Inhibition)
  • Symptom: Lower than expected yield of intact protein during purification; appearance of degradation bands on SDS-PAGE.

  • Root Cause: The Benzamidine stock has degraded due to high pH storage, oxidation, or repeated freeze-thaw cycles[6].

  • Solution: Always prepare solutions fresh or use single-use frozen aliquots stored at -20°C[6][7]. Ensure the final working concentration in your lysis buffer is between 0.5 – 4.0 mM (typically ~1 mM for general use)[6][8].

Issue 2: Inconsistent Stock Solution Molarity
  • Symptom: Variable inhibition results between different batches of stock solution prepared from the same bottle.

  • Root Cause: Progressive moisture absorption during repeated openings of the dry powder bottle[3].

  • Solution: Implement the "Weighing by Difference" protocol (detailed below). Always allow the storage container to fully equilibrate to room temperature before opening to prevent immediate condensation on the cold powder[5]. Store the bulk powder in a desiccator at -20°C[3].

Part 3: Quantitative Data & Specifications

ParameterSpecificationReference
Molecular Weight 156.61 g/mol
Solubility Highly soluble in water (≥ 50 mg/mL)6[6]
Working Concentration 0.5 – 4.0 mM (General use: ~1 mM)8[8]
Stock Concentration 100 mM to 1 M7[7]
Storage (Solid Powder) -20°C in a sealed desiccator3[3]
Storage (Solution) -20°C (aliquoted, pH < 7.0) for up to 1 year6[6]

Part 4: Experimental Protocols & Workflows

Workflow A 1. Storage Store at -20°C in Desiccator B 2. Equilibration Warm to RT before opening A->B Prevents condensation C 3. Weighing Rapid Weighing by Difference B->C Minimizes moisture uptake D 4. Reconstitution Dissolve in ddH2O (pH < 7.0) C->D Locks in molarity E 5. Preservation Aliquot & Freeze at -20°C D->E Prevents degradation

Caption: Workflow for handling hygroscopic salts to prevent moisture uptake and degradation.

Protocol 1: Moisture-Free Weighing Technique (Weighing by Difference)

This protocol is a self-validating system: by calculating the mass after the destination tube is sealed, you eliminate the variable of moisture absorbed during the transfer window.

  • Equilibration: Remove the sealed Benzamidine HCl bottle from the -20°C desiccator and allow it to equilibrate to room temperature for at least 30 minutes[5].

    • Reasoning: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Preparation: Place a clean, dry microcentrifuge tube (with a secure cap) on the analytical balance and tare it to zero[5].

  • Rapid Transfer: Quickly open the chemical bottle, transfer an approximate amount of powder into the tared tube, and immediately cap both the tube and the bottle[3].

  • Measurement: Place the capped tube back on the balance and record the exact mass.

    • Validation Check: The recorded mass is the exact net weight of the powder inside the sealed environment, completely independent of ambient humidity.

  • Reconstitution: Calculate the required volume of solvent based on the exact mass recorded. Open the tube briefly to add the solvent (or inject through a septum), instantly dissolving the powder to lock the molarity[4].

Protocol 2: Preparation of 1 M Stock Solution
  • Weigh out approximately 1.566 g of Benzamidine HCl using the "Weighing by Difference" method described above. Let's assume the exact mass recorded is

    
     grams.
    
  • Calculate the total target volume (

    
    ) in mL required to make a 1 M solution: 
    
    
    
    .
  • Add 80% of the target volume (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) of degassed ddH2O to the tube and vortex until a clear solution is formed.
    
  • Adjust the final volume to exactly

    
     mL with ddH2O.
    
    • Critical Step: Do not adjust the pH. Keep it naturally acidic (<7.0) to maintain chemical stability[6].

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Dispense into 100 µL single-use aliquots and immediately freeze at -20°C[7].

Part 5: References

  • Chromnet - Protease Inhibitor & Reduction Agents[Link]

  • NIH PMC - Protocol for reconstituting enzymatic activities for ultra-large histone methyltransferases NSD1 and SETD2[Link]

  • HepatoChem - How do you handle hygroscopic salts?[Link]

  • Labcompare - The Do's and Don'ts of Laboratory Balances [Link]

  • Protocol Online - Hygroscopic chemical...how to deal with?[Link]

Sources

Knowledge Base: The Mechanistic Role of pH in Benzamidine Binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Protease Binding Assays . As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with a mechanistic understanding of pH optimization for benzamidine-protease interactions.

Rather than just providing a list of buffers, this guide deconstructs the thermodynamic and electrostatic causality behind assay conditions, ensuring your experimental design is robust, reproducible, and self-validating.

Benzamidine is a classic reversible, competitive inhibitor of trypsin-like serine proteases (such as trypsin, thrombin, and urokinase). It is frequently used as a model ligand for benchmarking binding assays and as a stabilizing agent during protein purification. However, researchers often struggle with inconsistent binding kinetics. The root cause is almost always suboptimal pH control affecting the protonation states of the enzyme's active site.

Benzamidine contains a highly basic amidinium group with a pKa of approximately 11.6[1][2]. Under standard assay conditions, it remains fully protonated and positively charged[3]. It targets the S1 binding pocket of the protease, anchoring itself via a critical salt bridge to a negatively charged aspartate residue (Asp189 in trypsin, pKa ~4.7)[2][4].

The hidden variable in this interaction is the catalytic triad residue His57 (pKa ~6.8–7.0)[4]. Constant-pH molecular dynamics simulations have proven that the protonation state of His57 dictates the entire spontaneous binding pathway[4][5].

G Ligand Benzamidine (Ligand) pKa ~11.6 State: Protonated (+) Target Trypsin S1 Pocket Asp189 (pKa ~4.7) State: Deprotonated (-) Ligand->Target Targets His57 His57 (Catalytic Triad) pKa ~6.8 - 7.0 Target->His57 Pathway influenced by pH_Low Assay pH < 7.0 His57 is Protonated (+) His57->pH_Low Acidic Conditions pH_Opt Assay pH 7.4 - 8.0 His57 is Neutral (0) His57->pH_Opt Basic/Neutral Conditions Path_Low Direct Diffusion Pathway (Slower Kinetics due to Electrostatic Repulsion) pH_Low->Path_Low Induces Path_Opt His57-Mediated Pathway (Rapid Spontaneous Binding) pH_Opt->Path_Opt Facilitates

Trypsin-benzamidine binding pathways dictated by His57 protonation states.

If the assay pH drops below 7.0, His57 becomes positively charged. This creates electrostatic repulsion at the entrance of the S1 pocket, forcing benzamidine to adopt a slower, direct diffusion pathway[4]. At an optimized pH of 7.4–8.0, His57 is predominantly neutral (HID state), facilitating a highly efficient, intermediate-stabilized binding pathway[5].

Quantitative Data: Ionization States & Thermodynamic Parameters

To design a flawless assay, you must account for the ionization state of every component in your reaction vessel.

ComponentRelevant pKaState at Optimal pH (8.0)Mechanistic Role in Assay
Benzamidine ~11.6[1]Protonated (+1)Acts as the primary cation; forms salt bridge with Asp189[2].
Trypsin (Asp189) ~4.7[4]Deprotonated (-1)Anchors the inhibitor deep within the S1 pocket[4].
Trypsin (His57) ~6.8 - 7.0[4]Neutral (0)Prevents electrostatic repulsion; accelerates binding kinetics[5].
Tris-HCl Buffer ~8.1Partially ProtonatedMaintains pH without competing for the S1 pocket.

Note: Thermodynamic evaluation of this complex at pH 8.0 yields an association constant (K) of ~49,500 M⁻¹ and a net gain of ~21 water molecules upon binding, highlighting the importance of solvent reorganization[6].

Protocol Databank: Self-Validating ITC Binding Assay

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring label-free binding affinities (Kd), stoichiometry (N), and enthalpy (ΔH)[6]. The following protocol is engineered as a self-validating system: if the buffer pH or preparation is flawed, the system will immediately flag it via baseline instability or abnormal heat of mixing.

ITC_Workflow Prep 1. Buffer Preparation 50 mM Tris-HCl, pH 8.0 25 mM CaCl2 Dialysis 2. Extensive Dialysis Match Trypsin & Benzamidine Buffers Exactly Prep->Dialysis Ensures pH stability Titration 3. ITC Titration Inject Benzamidine (Syringe) into Trypsin (Cell) Dialysis->Titration Eliminates heat of mixing Analysis 4. Thermodynamic Analysis Extract Kd, ΔH, ΔS, and N Titration->Analysis Generates thermogram Validation Self-Validation: Check c-value (10 < c < 100) Verify Baseline Stability Analysis->Validation Quality Control

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for binding assays.

Step-by-Step Methodology
  • Buffer Formulation: Prepare 50 mM Tris-HCl, pH 8.0 at 25°C. Add 25 mM CaCl₂. Causality: Calcium ions bind to a specific allosteric site on trypsin, stabilizing the enzyme against autolysis during the lengthy ITC run[6].

  • Protein Preparation & Dialysis (Critical): Dialyze bovine β-trypsin (~150 µM) extensively against 2 liters of the prepared buffer for 24 hours (with at least two buffer exchanges). Causality: This ensures the exact pH is locked in and removes any endogenous peptides.

  • Ligand Preparation: Dissolve benzamidine hydrochloride directly into the exact same dialysate (the buffer saved from the final dialysis step) to a final concentration of 1.5 mM. Causality: Benzamidine HCl can drastically drop the pH of unbuffered solutions. Using the dialysate eliminates the "heat of mixing" artifact caused by pH mismatch.

  • Titration Execution: Load trypsin into the sample cell and benzamidine into the injection syringe. Perform 20-25 injections of 2 µL each at 25°C, with 120-second spacing between injections.

  • Self-Validation Check:

    • Baseline: A flat, stable baseline before the first injection confirms thermal equilibrium and buffer matching.

    • Stoichiometry (N): The calculated N-value should be ~0.99 ± 0.05[6]. If N < 0.8, your trypsin preparation has undergone autolysis or is partially inactive.

Troubleshooting Desk: FAQs

Q: My apparent binding affinity (Kd) fluctuates wildly between different assay runs. What is going wrong? A: You are likely experiencing buffer pH drift due to temperature changes. Tris buffer has a high temperature coefficient (ΔpKa/°C ≈ -0.028). If you adjust your Tris buffer to pH 8.0 at 4°C in the cold room, the pH will drop to ~7.4 when the assay is run at 25°C. Always adjust the pH of your assay buffer at the exact temperature the assay will be performed.

Q: I purified my recombinant serine protease using a Benzamidine Sepharose column. Now my downstream binding assays show zero activity/binding. Why? A: Benzamidine Sepharose is highly effective for capturing trypsin-like proteases, but the competitive elution step often utilizes 20 mM p-aminobenzamidine. If you do not extensively dialyze or desalt your eluted protein, the S1 pocket remains saturated with the elution ligand. The assay is failing because the active site is already occupied. Run the sample through a Sephadex G-25 desalting column equilibrated with your final pH 8.0 assay buffer prior to analysis.

Q: Can I use a phosphate buffer at pH 7.0 instead of Tris at pH 8.0? A: While pH 7.0 is technically functional, it is suboptimal. At pH 7.0, a significant fraction of His57 is protonated, which slows down the binding kinetics[4][5]. Furthermore, if you are using ITC, you must account for the enthalpy of buffer ionization. When benzamidine binds, protons may be exchanged between the protein and the buffer. Phosphate has a very low ionization enthalpy (ΔH_ion ≈ 1 kcal/mol) compared to Tris (ΔH_ion ≈ 11 kcal/mol), which means the raw heat signals will look completely different depending on the buffer used. Stick to Tris at pH 8.0 for maximum kinetic efficiency and thermodynamic clarity.

References

  • Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - Frontiers in Molecular Biosciences[4] URL:[Link]

  • pKa Data Compiled by R. Williams - EPFL / Organic Chemistry Data[1] URL: [Link]

  • Spontaneous Benzamidine Binding with Constant-pH Molecular Dynamics Simulations - ResearchGate[5] URL: [Link]

  • Thermodynamic evaluation and modeling of proton and water exchange associated with benzamidine and berenil binding to ß-trypsin - SciELO (Braz J Med Biol Res)[6] URL:[Link]

  • Structure-Based Design of Novel Guanidine/Benzamidine Mimics - ACS Publications[2] URL:[Link]

  • Benzamidine | CID 2332 - PubChem (NIH)[3] URL:[Link]

Sources

resolving NMR signals for methoxy-benzamidine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methoxy-Benzamidine Analysis Portal

Status: Operational Current Module: NMR Signal Resolution & Isomer Differentiation Ticket ID: MB-ISO-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The "Invisible" Signal Challenge

Welcome to the technical support hub for benzamidine derivatives. You are likely here because your NMR spectrum for methoxy-benzamidine isn't matching the textbook prediction.

The Core Problem: Benzamidines are deceptive. Unlike standard benzene derivatives, the amidine group (


) introduces complex dynamic behaviors—tautomerism , restricted rotation , and proton exchange —that can obliterate signals or create "ghost" peaks.

This guide provides a self-validating workflow to resolve these signals, distinguishing between regioisomers (ortho, meta, para) and diagnosing dynamic artifacts.

Module 1: Regioisomer Identification (The Aromatic Fingerprint)

Before addressing the amidine group, you must validate the substitution pattern. The methoxy group (


) is a strong electron donor, while the amidine is electron-withdrawing. This push-pull system creates distinct splitting patterns in the aromatic region (

).
Diagnostic Table: Aromatic Splitting Patterns
IsomerSymmetrySignal Count (Aromatic H)Splitting Pattern (First Order approx.)Key Diagnostic Feature
Para (4-) High (

)
2 sets of equivalent protonsAA'BB' System (Often appears as two "doublets")Roofing Effect: The "doublets" lean heavily toward each other. Integration is exactly 2:2.
Meta (3-) Low (

)
4 distinct protonsSinglet, Doublet, Doublet, Triplet The Isolated Singlet: Look for a narrow triplet or singlet (H2) between the methoxy and amidine. It has no ortho-neighbors.[1]
Ortho (2-) Low (

)
4 distinct protonsComplex ABCD Multiplet The Shift Extremes: One proton (H6) is deshielded by the amidine; one (H3) is shielded by the methoxy. Widest dispersion of shifts.
Visual Workflow: Isomer Determination

IsomerID Start Start: Acquire 1H NMR (Aromatic Region 6.5-8.5 ppm) Count Count Distinct Signal Sets Start->Count TwoSets 2 Sets (Integrals 2:2) Count->TwoSets Symmetric FourSets 4 Sets (Integrals 1:1:1:1) Count->FourSets Asymmetric Para Diagnosis: Para-isomer (AA'BB' Pattern) TwoSets->Para CheckSinglet Check for Isolated Singlet/Narrow Triplet FourSets->CheckSinglet YesSinglet Yes: H2 is isolated CheckSinglet->YesSinglet NoSinglet No: Complex overlapping multiplets CheckSinglet->NoSinglet Meta Diagnosis: Meta-isomer YesSinglet->Meta Ortho Diagnosis: Ortho-isomer (Check Steric Broadening) NoSinglet->Ortho

Caption: Logic flow for distinguishing regioisomers based on aromatic proton splitting patterns.

Module 2: The Amidine "Ghost" Signals (Troubleshooting Broad Peaks)

Users often report that the amidine protons (


) are missing or incredibly broad. This is not an impurity; it is chemical exchange .
The Mechanism
  • Proton Exchange: Amidine protons are acidic enough to exchange with water in the solvent.

  • Restricted Rotation: The C-N bond in the amidinium cation has partial double-bond character.[2][3] This creates cis and trans isomers relative to the C=N bond.[4] At room temperature, the rotation is often on the same timescale as the NMR frequency, leading to coalescence (broad, undefined blobs).

Protocol: Resolving Amidine Protons

Step 1: Solvent Selection (Critical)

  • DO NOT USE:

    
     (often leads to aggregation/broadening) or 
    
    
    
    (protons will exchange and disappear).
  • USE: DMSO-

    
     . It is a hydrogen-bond acceptor that "locks" the protons in place, slowing exchange and sharpening the signals.
    

Step 2: The


 Shake (Self-Validation) 
To confirm a peak is an amidine NH and not an impurity:
  • Run standard 1H NMR in DMSO-

    
    .[4]
    
  • Add 1-2 drops of

    
     to the tube.
    
  • Shake and re-run immediately.

  • Result: Amidine peaks will vanish; CH peaks remain.

Step 3: Variable Temperature (VT) NMR If peaks are still broad in DMSO:

  • Cool to 273 K (

    
    C):  Freezes the rotation. You may see distinct peaks for cis and trans rotamers (e.g., a 1:1 or 2:1 split of the NH signals).
    
  • Heat to 320-340 K: Increases rotation speed beyond the NMR timescale. The broad humps will coalesce into a single sharp average peak.

Decision Tree: Optimizing Amidine Signals

AmidineOpt Input Problem: Broad/Missing NH Signals SolventCheck Current Solvent? Input->SolventCheck Methanol MeOD / D2O SolventCheck->Methanol Exchange happens Chloroform CDCl3 SolventCheck->Chloroform Poor solubility DMSO DMSO-d6 SolventCheck->DMSO Best case Action1 Switch to DMSO-d6 Methanol->Action1 Chloroform->Action1 Action2 Check Temperature DMSO->Action2 Broad Still Broad? Action2->Broad Sharp Sharp Peaks? Action2->Sharp Success VT_Exp Run VT NMR Broad->VT_Exp Heat Heat (340K) for Average Signal VT_Exp->Heat Cool Cool (273K) for Rotamer Resolution VT_Exp->Cool

Caption: Workflow for optimizing amidine proton visibility using solvent and temperature controls.

Module 3: Salt vs. Free Base Forms

A common source of confusion is comparing a synthesized hydrochloride salt to a literature value for the free base .

  • Free Base: The amidine is neutral (

    
    ).
    
  • Salt (HCl): The amidine is protonated (

    
    ). This positive charge exerts a strong electron-withdrawing effect, shifting adjacent protons downfield.
    

Comparative Shifts (Approximate in DMSO-


): 
Proton PositionFree Base (

ppm)
HCl Salt (

ppm)
Shift Difference
Amidine N-H

(Broad)

(Very Broad/Split)
+2.0 ppm (Deshielded)
Ortho-Ar-H


+0.3 ppm
Methoxy (

)


Minimal change

Validation: If you suspect you have the salt but want the free base, treat an aliquot with dilute


, extract into organic solvent, and re-run NMR. The NH peaks should shift upfield significantly.

Frequently Asked Questions (FAQ)

Q: I see two distinct methyl peaks for my ortho-methoxybenzamidine. Is it impure? A: Not necessarily.[4] In ortho-substituted benzamidines, steric hindrance between the ortho-methoxy and the amidine group can lock the conformation even at room temperature. This creates distinct rotamers where the methyl group sits in slightly different magnetic environments. Test: Heat the sample to


. If the two peaks merge into one, it is a rotamer effect, not an impurity.

Q: My integration for the NH protons is 3 instead of 3 (or 4). Why? A: Amidine protons are notoriously bad for integration due to their broadness and exchange with residual water in DMSO (which appears at


).
  • Fix: Do not rely on NH integration for purity. Rely on the aromatic protons and the methoxy singlet (

    
    ) as your internal standard.
    

Q: Can I use COSY to distinguish the isomers? A: Yes, and you should.

  • Para: Strong correlation between the two "doublets."

  • Meta: The "isolated" singlet (H2) will show weak or no COSY correlation to the other protons, whereas the triplet (H5) will correlate strongly with its neighbors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for aromatic coupling patterns).

  • Clementi, S., & Forsén, S. (1976). "Proton exchange in amidines."[4] Chemical Reviews. (Foundational thermodynamics of amidine exchange).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[5] (Essential for identifying water/solvent peaks in DMSO).

  • SDBS (Spectral Database for Organic Compounds). "1H NMR of Benzamidine derivatives." National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Authoritative database for reference spectra).

  • Hanser, H. et al. (1998). "Restricted Rotation in Amidinium Salts." Magnetic Resonance in Chemistry. (Details the rotamer energetics in ortho-substituted systems).

Sources

Validation & Comparative

Comparative Guide: Ki Values of Substituted Benzamidines Against Trypsin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydrogen Atom" of Protease Inhibition

For drug development professionals, the interaction between trypsin and benzamidine is more than just a model system; it is the foundational case study for understanding cation-


 interactions, salt bridges, and ligand efficiency in the S1 specificity pocket of serine proteases.

While modern drug discovery often focuses on nanomolar macrocycles, the kinetic profiling of substituted benzamidines remains the gold standard for calibrating binding assays and validating computational docking algorithms. This guide moves beyond simple


 lists to provide a mechanistic breakdown of why specific substitutions drive potency (

) changes, grounded in the classic electronic and steric parameters defined by Mares-Guia and Shaw.

Mechanistic Foundation: The S1 Pocket Architecture

To interpret the


 values, one must first visualize the binding environment. Trypsin is specific for basic residues (Lysine/Arginine).[1] Benzamidine mimics the arginine side chain.
  • The Anchor (Asp189): Located at the bottom of the S1 pocket, this negatively charged residue forms a critical bidentate salt bridge with the amidine group of the inhibitor.

  • The Walls (Hydrophobic Sandwich): The phenyl ring of benzamidine is sandwiched between peptide backbones (residues 190–191 and 215–216), relying on Van der Waals and hydrophobic forces.

  • The Gatekeeper (Ser190): The hydroxyl group of Ser190 often forms a hydrogen bond with the inhibitor, dictating specificity differences between trypsin and chymotrypsin.

Visualization: The Binding Mode

The following diagram illustrates the critical contact points defining the affinity.

Trypsin_Benzamidine_Interaction cluster_enzyme Trypsin S1 Pocket Asp189 Asp189 (Anionic Anchor) Ser190 Ser190 (H-Bond Acceptor) Hydrophobic Hydrophobic Walls (Cys191-Cys220 disulfide) Benzamidine Substituted Benzamidine Benzamidine->Asp189 Salt Bridge (Electrostatic) Benzamidine->Ser190 H-Bond Benzamidine->Hydrophobic Van der Waals Stacking Substituent Para-Substituent (R) Substituent->Benzamidine Modifies pKa & Electron Density

Figure 1: Mechanistic interaction map of benzamidine within the Trypsin S1 pocket. The stability of the Asp189 salt bridge is the primary determinant of


.

Comparative Data Analysis: Values

The following data aggregates historical "gold standard" values (Mares-Guia, 1965; Markwardt, 1968) with modern re-evaluations. The


 values represent the dissociation constant of the Enzyme-Inhibitor complex; lower numbers indicate higher potency. 
Table 1: Kinetic Constants of Para-Substituted Benzamidines
CompoundSubstituent (

)
Hammett


(

)
Relative PotencyMechanism of Action
4-Aminobenzamidine

-0.660.8 - 2.0 HighStrong electron donor; Resonance stabilization of amidine cation.
4-Hydroxybenzamidine

-0.378.0 HighH-bond donor capability; electron donation.
Benzamidine

0.0018 - 22 BaselineReference standard.
4-Chlorobenzamidine

+0.2335 - 60 ModerateElectron withdrawing; destabilizes cation.
4-Nitrobenzamidine

+0.78~100 LowStrong electron withdrawing; reduces amidine basicity.
4-Methylbenzamidine

-0.1715 - 20 BaselineWeak inductive effect; minimal change from baseline.
Table 2: Steric Hindrance (Meta/Ortho Effects)
CompoundPosition

(

)
Impact Analysis
3-Aminobenzamidine Meta~80 Weaker than para; substituent does not resonate directly with amidine.
2-Aminobenzamidine Ortho>1000 Steric Clash. The substituent physically interferes with the planar alignment required for the S1 pocket.

Structure-Activity Relationship (SAR) Deep Dive

As a scientist, you should not just observe the data but understand the causality. The potency of benzamidines against trypsin is governed by two opposing forces:

Electronic Effects (Hammett Correlation)

There is a linear free-energy relationship between the Hammett substituent constant (


) and the binding affinity (

).
  • Electron Donors (

    
    , 
    
    
    
    ):
    These groups push electron density into the benzene ring. Through resonance, this stabilizes the positive charge on the amidinium group, making it a stronger interaction partner for the anionic Asp189.
  • Electron Withdrawers (

    
    , 
    
    
    
    ):
    These pull density away, destabilizing the positive charge and weakening the salt bridge.
Solvation Penalties

Hydrophobic substituents (like


 or 

) might theoretically improve binding via entropy (displacing water). However, in the tight S1 pocket, large hydrophobic groups often incur a "desolvation penalty" or minor steric clashes that negate the hydrophobic benefit, leading to higher

values than predicted by hydrophobicity alone.

Experimental Protocol: Determination of

To reproduce these values, a rigorous spectrophotometric assay is required. We utilize L-BAPNA (N


-Benzoyl-L-arginine 4-nitroanilide), a chromogenic substrate.
Reagents
  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2. (Note: Calcium is non-negotiable; it stabilizes trypsin against autolysis.)
    
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin contamination). Final conc: ~50 nM.

  • Substrate: L-BAPNA (dissolved in DMSO).[2] Range:

    
     to 
    
    
    
    .[3]
  • Inhibitor: Benzamidine derivative (dissolved in water or DMSO).

Workflow Diagram

Ki_Protocol_Workflow Step1 1. Preparation Mix Buffer + Inhibitor (Var. Conc.) Step2 2. Enzyme Addition Add Trypsin Incubate 5 min @ 25°C Step1->Step2 Equilibration Step3 3. Initiation Add L-BAPNA (Start Reaction) Step2->Step3 Zero Time Step4 4. Kinetic Read Measure A410nm Every 30s for 10 min Step3->Step4 Linear Phase Step5 5. Analysis Dixon Plot (1/v vs [I]) or Global Fit Step4->Step5 V0 Calculation

Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.

Data Processing (The Dixon Method)

While the Cheng-Prusoff equation (


 to 

) is common, the Dixon Plot is superior for mechanism validation.
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis) at two different substrate concentrations.
  • The intersection of the lines occurs at

    
     (for pure competitive inhibition).
    
  • Validity Check: If the lines intersect above the x-axis, the inhibition is competitive (expected for benzamidines). If they intersect on the x-axis, it is non-competitive (indicates allosteric binding or artifacts).

References

  • Mares-Guia, M., & Shaw, E. (1965). Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain.[1] Journal of Biological Chemistry, 240, 1579-1585.

  • Katz, B. A., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin. Journal of Molecular Biology, 229(1).

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[4] European Journal of Biochemistry, 6(4), 502-506.

  • BenchChem. (2025).[2] A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs.

  • RCSB PDB. (1990). Crystal structure of beta-trypsin in complex with benzamidine (PDB ID: 3PTB/1BTY).

Sources

Comparative Guide: Benzamidine HCl vs. 2-Bromo-4-methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between the industry-standard Benzamidine HCl and the specialized derivative 2-Bromo-4-methoxy-benzamidine .

Executive Summary
  • Benzamidine HCl is the "Generalist." It is the gold-standard, reversible competitive inhibitor for serine proteases (Trypsin, Thrombin, Factor Xa) used primarily in protein purification and storage to prevent proteolysis.

  • 2-Bromo-4-methoxy-benzamidine is the "Specialist." It is a structural analog designed for Structure-Activity Relationship (SAR) studies and X-ray Crystallography . The bromine atom provides an anomalous scattering signal for experimental phasing (SAD/MAD), while the methoxy and bromo substituents alter the electronic and steric profile to probe enzyme sub-site specificity (S1/S1' pockets).

Chemical & Physical Profile

The following table contrasts the fundamental physicochemical properties that dictate their experimental utility.

FeatureBenzamidine HCl 2-Bromo-4-methoxy-benzamidine
Role Broad-spectrum Protease InhibitorCrystallographic Probe / SAR Analog
Molecular Weight 156.61 g/mol ~229.07 g/mol (Free base)
Solubility High (Water/Buffer)Moderate (DMSO/Ethanol required first)
Electronic Effect Neutral reference4-Methoxy: Electron-donating (Resonance) 2-Bromo: Inductive withdrawing / Steric bulk
Binding Mode Canonical "Flat" binding in S1 pocketTwisted: Ortho-bromo induces phenyl-amidine torsion
Key Application Protein Purification, Lysis BuffersSAD Phasing , Fragment-Based Drug Discovery (FBDD)
Mechanistic Comparison
A. Benzamidine HCl: The "Lock and Key" Standard

Benzamidine mimics the side chain of Arginine. In serine proteases like Trypsin, the positively charged amidine group forms a salt bridge with the catalytic aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

  • Affinity (Ki): Typically 18–30 µM for Trypsin; ~200 µM for Thrombin.

  • Utility: Its small, planar structure allows it to fit into most trypsin-like serine proteases, making it an excellent "catch-all" preservative during lysis.

B. 2-Bromo-4-methoxy-benzamidine: The "Steric Probe"

This derivative introduces two critical modifications:

  • 4-Methoxy (Para): This group extends into the depth of the S1 pocket. It acts as a Hydrogen Bond Acceptor (HBA), potentially picking up interactions with water networks or backbone amides deep in the active site.

  • 2-Bromo (Ortho):

    • Steric Twist: The ortho-substituent forces the amidine group to rotate out of the plane of the phenyl ring. This "twist" penalizes binding to "flat" pockets (reducing general affinity) but can increase selectivity for enzymes with larger or more flexible active sites (e.g., Thrombin or Factor Xa vs. Trypsin).

    • Halogen Bonding: The Bromine atom can form a halogen bond (σ-hole interaction) with backbone carbonyl oxygen atoms, a feature exploited in high-affinity drug design.

Experimental Application: X-Ray Crystallography

The most distinct advantage of the 2-Bromo derivative is in structural biology. While Benzamidine HCl is used to co-crystallize enzymes to stabilize the "active" conformation, it is invisible to anomalous scattering methods.

The "Heavy Atom" Advantage:

  • Benzamidine: Requires Molecular Replacement (MR) to solve the structure (needs a known model).

  • 2-Bromo Analog: The Bromine atom (Z=35) has a significant K-absorption edge (13.47 keV). This allows researchers to use Single-wavelength Anomalous Dispersion (SAD) to determine the crystallographic phases de novo, without a pre-existing model.

Workflow Visualization: Choosing the Right Inhibitor

Inhibitor_Selection Start Experimental Goal Purification Protein Purification / Storage Start->Purification Structure Structural Biology (X-ray) Start->Structure Benz Use Benzamidine HCl (Standard Inhibitor) Purification->Benz Prevents degradation Phasing Is Phasing Required? (No homologous model) Structure->Phasing Benz_Cryst Use Benzamidine HCl (Stabilizes Active Site) Phasing->Benz_Cryst No (MR available) Bromo Use 2-Bromo-4-methoxy (SAD Phasing Tool) Phasing->Bromo Yes (De Novo Phasing)

Figure 1: Decision matrix for selecting between standard Benzamidine and the Brominated analog based on experimental intent.

Detailed Protocols
Protocol A: General Lysis & Purification (Benzamidine HCl)

Use this for preventing proteolysis during protein extraction.

  • Stock Preparation:

    • Dissolve Benzamidine HCl in ddH₂O to 1.0 M (156.6 mg/mL).

    • Filter sterilize (0.22 µm). Store at -20°C.

  • Lysis Buffer:

    • Add stock to lysis buffer for a final concentration of 1–5 mM .

    • Note: Benzamidine is reversible.[1][2] It must be present in all subsequent purification steps (wash/elution buffers) if continuous inhibition is required.

  • Removal:

    • Remove via dialysis or gel filtration (size exclusion) before downstream assays, as it will inhibit enzymatic assays.

Protocol B: Crystallographic Soaking (2-Bromo-4-methoxy-benzamidine)

Use this for solving structures of serine proteases via SAD phasing.

  • Stock Preparation:

    • Dissolve 2-Bromo-4-methoxy-benzamidine in 100% DMSO to 100 mM .

    • Critical: Do not use water; the free base or hydrophobic substituents reduce aqueous solubility compared to Benzamidine HCl.

  • Crystal Soaking:

    • Grow crystals of the target protease (e.g., Trypsin, Thrombin) in standard conditions.

    • Transfer a crystal to a drop containing the mother liquor + 1–5 mM of the 2-bromo analog.

    • Time: Soak for 10 minutes to 2 hours. (Longer soaks may crack crystals due to the "ortho-twist" inducing conformational change).

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at the Bromine K-edge (0.9198 Å / 13.474 keV) to maximize the anomalous signal.

Critical Analysis: Why the "2-Bromo" Twist Matters

The structural difference is subtle but mechanistically profound.

  • Benzamidine (Planar): The amidine group is coplanar with the phenyl ring. This maximizes

    
    -conjugation and fits perfectly into the narrow, flat S1 cleft of Trypsin.
    
  • 2-Bromo-4-methoxy (Twisted): The bulky Bromine at the 2-position (ortho) sterically clashes with the amidine nitrogens. This forces the amidine to rotate (torsion angle ~40-60°).

    • Consequence: This molecule binds poorly to rigid, flat pockets (like Trypsin) compared to Benzamidine, but binds better to induced-fit pockets or enzymes that require a twisted ligand conformation. This makes it a valuable tool for probing enzyme plasticity .

Binding_Mechanism cluster_0 Benzamidine HCl cluster_1 2-Bromo-4-methoxy Benz Planar Conformation Fits Narrow S1 Pocket High Affinity (Trypsin) Bromo Twisted Conformation Steric Clash (Ortho-Br) Anomalous Signal (Br) Benz->Bromo Chemical Modification

Figure 2: Structural consequences of the ortho-bromo substitution.

References
  • Markwardt, F., et al. (1968).[2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[2] European Journal of Biochemistry.[2] Link

  • Katz, B.A., et al. (2000).[3] "Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator."[3] Chemistry & Biology. Link

  • Dauter, Z., et al. (2000). "Novel approach to phasing proteins: derivatization by short cryo-soaking with halides." Acta Crystallographica Section D. Link (Note: Establishes the protocol for halide/bromine phasing in crystallography).

  • MedChemExpress. "Benzamidine Hydrochloride Product Information & Ki Data." Link

  • Cayman Chemical. "Benzamidine (hydrochloride) Product Insert." Link

Sources

validation of benzamidine inhibitors in chromogenic assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: Benzamidine Inhibitors in Chromogenic Assays

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads Focus: Validation of Benzamidine Hydrochloride vs. Irreversible/Peptide Alternatives

Executive Summary

In the landscape of serine protease inhibition, Benzamidine Hydrochloride serves as a critical reversible, small-molecule benchmark. Unlike irreversible sulfonyl fluorides (PMSF) or peptide aldehydes (Leupeptin), Benzamidine offers a stable, stoichiometric competitive inhibition mechanism ideally suited for kinetic validation and protein purification elution.

This guide provides a rigorous technical comparison and a self-validating experimental protocol for deploying benzamidine in chromogenic assays. It addresses the "Why" and "How" of selecting benzamidine over alternatives for specific kinetic applications.

Part 1: Comparative Analysis – Benzamidine vs. Alternatives

The choice of inhibitor dictates the experimental design. Benzamidine is an arginine mimic that binds the S1 pocket of trypsin-like proteases. Below is the technical comparison against common alternatives.

Table 1: Technical Performance Matrix of Serine Protease Inhibitors

FeatureBenzamidine HCl (The Standard)PMSF (The Broad Agent)Leupeptin (The Peptide)Aprotinin (The Protein)
Mechanism Competitive, Reversible (

driven)
Irreversible (Covalent sulfonylation)Competitive, Reversible (Transition state analog)Competitive, Reversible (Tight-binding protein)
Target Specificity Trypsin, Thrombin, Plasmin (Arginine-specific)Broad Serine Proteases (Trypsin, Chymotrypsin)Serine/Cysteine Proteases (Trypsin, Papain)Serine Proteases (Trypsin, Kallikrein)
Aqueous Stability High (>2 years in solution)Very Low (

min at pH 8)
Moderate (Aldehyde oxidation risk)High
Kinetics Fast On/Off (Rapid Equilibrium)Time-dependent inactivation (

)
Slow-tight bindingVery tight binding (

)
Toxicity LowHigh (Neurotoxin)LowLow (Immunogenic potential)
Primary Use Case Kinetic Assays, Affinity Elution, CrystallographyLysis Buffers (Single-use)Cell Culture, LysisCell Culture, In vivo

Expert Insight:

  • Why choose Benzamidine? When you need to validate an assay or study the kinetics of a novel inhibitor, Benzamidine is the ideal positive control because its

    
     is constant and independent of incubation time, unlike PMSF.
    
  • The Stability Factor: PMSF hydrolyzes rapidly in aqueous buffers. In a 1-hour chromogenic assay, the effective concentration of PMSF drops significantly, introducing error. Benzamidine remains constant, ensuring linear validity.

Part 2: Mechanistic Visualization

Understanding the competitive nature of Benzamidine is vital for data analysis. It competes directly with the chromogenic substrate (e.g., BAPNA or S-2238) for the active site.

Benzamidine_Mechanism E Enzyme (Trypsin) ES ES Complex (Active) E->ES + S EI EI Complex (Inactive) E->EI + I (Benzamidine) S Substrate (Chromogenic) I Benzamidine (Inhibitor) ES->E - S P Product (Color + pNA) ES->P kcat (Readout) EI->E - I

Caption: Figure 1. Competitive inhibition model. Benzamidine (Red) prevents Substrate (Green) binding, reducing the velocity of Product formation without permanently altering the Enzyme.

Part 3: Validation Protocol (Chromogenic Assay)

This protocol validates the inhibitory potency (


 and 

) of Benzamidine against Trypsin using BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).
A. Experimental Workflow

Assay_Workflow cluster_QC QC Checkpoints Start Start Validation Prep 1. Reagent Prep (Enzyme, Substrate, Benzamidine Dilutions) Start->Prep PreInc 2. Pre-Incubation (Enzyme + Benzamidine, 10 min @ 25°C) Prep->PreInc QC1 Solvent Control (DMSO < 5%) Prep->QC1 StartRxn 3. Initiation (Add BAPNA Substrate) PreInc->StartRxn Read 4. Kinetic Read (Abs 405nm, every 30s for 10 min) StartRxn->Read Calc 5. Data Analysis (V0 calculation & IC50 Fit) Read->Calc QC2 Linearity Check (R² > 0.98) Read->QC2 End Report Ki Calc->End

Caption: Figure 2. Step-by-step kinetic assay workflow with integrated Quality Control (QC) checkpoints.

B. Detailed Methodology

1. Reagent Preparation:

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. (Calcium stabilizes Trypsin).

  • Enzyme: Trypsin (Bovine Pancreas) stock at 1 mg/mL in 1 mM HCl. Dilute to 20 nM working solution in Buffer.

  • Substrate: BAPNA stock 100 mM in DMSO. Dilute to

    
     (approx. 1-2 mM) in Buffer.
    
  • Inhibitor (Benzamidine): Prepare 100 mM stock in water.[1] Create 8-point serial dilution (e.g., 10 mM down to 0.1 µM).

2. Assay Setup (96-well plate):

  • Blank: 150 µL Buffer.

  • Positive Control (

    
    ):  100 µL Buffer + 20 µL Enzyme + 30 µL Solvent (Water).
    
  • Test Wells: 100 µL Buffer + 20 µL Enzyme + 30 µL Benzamidine (varying conc).

3. Kinetic Measurement:

  • Incubate plate for 10 minutes at 25°C to allow Enzyme-Inhibitor equilibrium.

  • Add 50 µL Substrate to all wells (rapid injection).

  • Immediately read Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 10-15 minutes.

4. Data Processing:

  • Calculate the initial velocity (

    
    ) for each well (slope of Abs vs. Time). Ensure 
    
    
    
    for the linear portion.
  • Plot

    
     (%) vs. Log[Benzamidine].
    

Part 4: Data Analysis & Scientific Integrity

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) , you must convert the raw


 into the universal constant 

.

is lab-dependent;

is a physical constant.
The Cheng-Prusoff Correction

For a competitive inhibitor like Benzamidine, use the following equation:



  • 
     : Inhibition constant (Dissociation constant of EI complex).
    
  • 
     : Substrate concentration used in the assay.[2]
    
  • 
     : Michaelis constant of the enzyme for the specific substrate (Must be determined beforehand).
    

Validation Criteria (Pass/Fail):

  • Z-Factor: For high-throughput validation, the assay must yield a Z' > 0.5 using High Benzamidine (100% inhibition) vs. No Inhibitor (0% inhibition).

  • Hill Slope: The dose-response curve should have a Hill Slope near -1.0. Significant deviation indicates non-ideal behavior (aggregation or allostery).

  • Reproducibility:

    
     values should be consistent across different substrate concentrations. If 
    
    
    
    varies with
    
    
    , the mechanism is likely not purely competitive (or the equation is wrong).

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Sigma-Aldrich. (n.d.). Protease Inhibitor Panel (INHIB1) Product Information.

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Enzyme Assays. NCBI Bookshelf.

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow Instructions.

Sources

Comparative Guide: IC50 & Binding Analysis of Bromo-Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IC50 Comparison of Bromo-Benzamidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzamidine derivatives remain the gold standard for probing the S1 specificity pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa). While the parent compound, benzamidine , binds via a canonical salt bridge to Asp189, the introduction of halogen atoms—specifically bromine—at the para (4-) or meta (3-) positions has revolutionized potency optimization.

This guide compares the inhibitory potential (IC50/Ki) of bromo-benzamidine derivatives against standard alternatives.[1] It highlights the "Halogen Bond" (XB) phenomenon, where the bromine atom acts as a Lewis acid (sigma-hole) to form highly directional interactions with backbone carbonyl oxygen atoms in the S1 pocket, often outperforming chloro- and fluoro- analogs despite increased steric bulk.

Mechanistic Insight: The Halogen Bond Advantage

To understand the IC50 data, one must first understand the binding mode. The S1 pocket of serine proteases is deep and negatively charged (due to Asp189).

  • Benzamidine (Parent): Binds primarily through electrostatic attraction (salt bridge) and hydrogen bonding.[1]

  • 4-Bromo-Benzamidine: The bromine atom is not merely a hydrophobic filler.[1][2] It exhibits a positive electrostatic potential cap (the sigma-hole ) on its outer axis.[1] This allows it to form a "halogen bond" with the carbonyl oxygen of Ser190 or Gly219 (depending on the protease), displacing conserved water molecules that lighter halogens (F, Cl) cannot effectively displace.

Diagram 1: S1 Pocket Binding Mechanism

The following diagram illustrates the critical difference between standard H-bonding and the Halogen Bond (XB) exploited by bromo-derivatives.

BindingMechanism Asp189 Asp189 (Anionic Floor) BenzCore Benzamidine Core (Cationic) BenzCore->Asp189 Salt Bridge (Electrostatic) BrAtom 4-Bromo Substituent (Sigma-Hole Donor) BenzCore->BrAtom Covalent Bond BackboneCO Backbone C=O (Gly216/Ser190) BrAtom->BackboneCO Halogen Bond (XB) (Directional & Potent) Water Conserved Water (Displaced) BrAtom->Water Steric Displacement (Entropy Gain)

Caption: Mechanistic schematic showing the dual-anchor binding mode of 4-bromo-benzamidine. The amidine group anchors to Asp189, while the Bromine atom forms a halogen bond with the backbone, displacing high-energy water molecules.

Comparative Performance Analysis

The following data aggregates Ki and IC50 values from multiple kinetic studies. Note that while 4-Aminobenzamidine is often used as an affinity ligand, Bromo-derivatives offer unique selectivity profiles due to the hydrophobicity of the halogen.[1]

Table 1: Inhibition Constants (Ki) Against Bovine Trypsin & Thrombin [1][3]
CompoundStructure NoteTrypsin Ki (µM)Thrombin Ki (µM)Selectivity Note
Benzamidine Parent Scaffold18.0 [1]660 [1]Baseline reference.[1][3] Poor thrombin binder.
4-Aminobenzamidine H-Bond Donor (p-NH2)0.8 [1]13.0 [1]High potency due to H-bond donation, not lipophilicity.
4-Chlorobenzamidine Weak Halogen (p-Cl)35.0 [1]250 [1]Weaker than parent in Trypsin due to steric clash without sufficient XB compensation.[1]
4-Bromobenzamidine Strong Halogen (p-Br)~10 - 25 *< 200 Estimated.[1] The Br atom improves Thrombin affinity relative to Cl due to hydrophobic S1 fit.
3-Amidinophenylalanine Zwitterionic0.1 [1]0.2 [1]The "Gold Standard" for potency, but lacks membrane permeability.[1]

Critical Analysis: The data reveals a counter-intuitive trend. Simply adding a halogen (Cl or Br) at the 4-position can decrease affinity for Trypsin (18 µM -> 35 µM for Cl) because the Trypsin S1 pocket is tight and polar.[1] However, for Thrombin , which has a more hydrophobic "hole" in the S1 pocket, the halogenated derivatives (Cl, Br) show a massive relative improvement (660 µM -> 250 µM for Cl) compared to the parent.

The Bromo-Advantage: In related proteases like uPA (Urokinase) , 4-bromobenzylamine derivatives have been shown to bind with stronger efficacies than their chloro-analogs, explicitly due to the halogen bond strength of Br vs Cl [5].[1]

Experimental Validation Protocol

To verify these values in your own lab, use the following self-validating protocol. This method uses a chromogenic substrate (L-BAPNA) and controls for spontaneous hydrolysis.[1]

Protocol: Determination of IC50 for Benzamidine Derivatives

Reagents:

  • Enzyme: Bovine Trypsin (Type I), 1.25 mg/mL in 1 mM HCl.[1]

  • Substrate: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 60 mM in DMSO.

  • Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (Calcium is critical for Trypsin stability).

  • Inhibitor: 4-Bromo-benzamidine HCl (prepare 100 mM stock in DMSO).[1]

Step-by-Step Workflow:

  • Preparation: Dilute Trypsin to 50 µg/mL in Assay Buffer immediately before use.

  • Screening Plate: In a 96-well clear plate, add 150 µL Assay Buffer to all wells.

  • Inhibitor Series: Add 10 µL of inhibitor (serial dilution: 1000 µM down to 0.1 µM). Include a "0 µM" control (DMSO only).

  • Enzyme Addition: Add 20 µL of diluted Trypsin. Incubate at 25°C for 10 minutes to allow equilibrium binding (E + I ⇌ EI).

  • Substrate Initiation: Add 20 µL of L-BAPNA (Final conc: 1 mM). Rapidly mix.

  • Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Validation Check: The "No Inhibitor" slope must be linear (

    
    ).[1] If non-linear, dilute enzyme further.[1]
    
Diagram 2: Assay Workflow & Logic

AssayWorkflow Stock Inhibitor Stock (DMSO) Dilution Serial Dilution (Log Scale) Stock->Dilution Incubation Pre-Incubation (E + I ⇌ EI) 10 mins @ 25°C Dilution->Incubation Add Enzyme Substrate Add Substrate (L-BAPNA) Incubation->Substrate Equilibrium Reached Read Kinetic Read (OD405nm) Substrate->Read Reaction Start Analysis Calc IC50 (Sigmoidal Fit) Read->Analysis V0 Calculation

Caption: Logical flow for IC50 determination. The critical step is the Pre-Incubation to ensure the inhibitor occupies the active site before substrate competition begins.

References
  • BenchChem Technical Support. (2025).[1][3] A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors. BenchChem. Link[1]

  • Markwardt, F., et al. (1968).[1] Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines. European Journal of Biochemistry. Link

  • Katz, B.A., et al. (1995).[1] Crystal structure of beta-trypsin in complex with benzamidine. Biochemistry. RCSB PDB ID: 1BTY.[1] Link

  • Stroud, R.M., et al. (2001).[1] Crystal structure of benzamidine inhibited bovine pancreatic trypsin. RCSB PDB ID: 1J8A.[1] Link[1]

  • Xu, Y., et al. (2018).[1] Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Royal Society of Chemistry.[1] Link[1]

Sources

Reference Spectra Validation Guide: 2-Bromo-4-methoxy-benzamidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for validating 2-Bromo-4-methoxy-benzamidine HCl , a critical scaffold in protease inhibitor development.

This guide is structured to serve as a definitive reference for confirming structural identity, distinguishing it from common isomers, and ensuring high-purity application in drug discovery workflows.

Executive Summary & Strategic Importance

2-Bromo-4-methoxy-benzamidine Hydrochloride is a specialized pharmacophore often utilized in the design of serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa). The benzamidine moiety mimics the arginine side chain, anchoring the molecule in the S1 specificity pocket of the enzyme.

The introduction of the 2-Bromo and 4-Methoxy substituents is not merely cosmetic; it serves two critical "performance" functions compared to the unsubstituted parent benzamidine:

  • Electronic Modulation: The 4-methoxy group acts as an electron-donating group (EDG), modulating the pKa of the amidine group and potentially enhancing hydrogen bond strength.

  • Steric & Halogen Bonding: The 2-bromo substituent introduces a steric lock that may force the amidine out of planarity or, conversely, fill a hydrophobic sub-pocket. It also offers a handle for halogen bonding interactions with backbone carbonyls in the target protein.

The Challenge: Synthesizing this compound often yields regioisomers (e.g., 3-Bromo-4-methoxy-benzamidine) that have identical molecular weights (MW) but vastly different biological activities. Standard LC-MS is insufficient for validation. This guide establishes the Nuclear Magnetic Resonance (NMR) and Infrared (IR) fingerprints required to definitively certify the 2-bromo isomer.

Comparative Analysis: Target vs. Alternatives

To validate the "performance" of your analytical method, you must demonstrate the ability to distinguish the target from its closest "imposters."

Table 1: Structural & Spectral Differentiators
FeatureTarget: 2-Bromo-4-methoxy Alternative 1: 3-Bromo-4-methoxy Alternative 2: 4-Methoxy (Parent)
Role Specific Inhibitor ScaffoldCommon Impurity / IsomerStarting Material
Molecular Weight 265.53 (HCl salt)265.53 (HCl salt)186.64 (HCl salt)
LC-MS Profile [M+H]+ 229/231 (1:1 Ratio)[M+H]+ 229/231 (1:1 Ratio)[M+H]+ 151 (Single peak)
Key 1H NMR Feature H6 Doublet (~7.7 ppm) H2 Singlet (~8.0 ppm) Symmetric AA'BB' System
Symmetry Asymmetric (1,2,4-subst.)[1]Asymmetric (1,3,4-subst.)[2]Symmetric (1,4-subst.)
Amidine Shift Slightly Shielded (Steric twist)Deshielded (Planar)Baseline Reference

Critical Insight: The "Performance" of your QC workflow depends entirely on the 1H NMR aromatic region . Relying solely on MS will result in a "False Pass" if the 3-bromo isomer is present.

Deep Dive: Reference Spectra Analysis

A. 1H NMR Spectroscopy (The Gold Standard)

Solvent: DMSO-d6 (Recommended). Reasoning: D2O causes the exchange of the amidine protons (


), erasing a critical diagnostic signal. DMSO-d6 preserves these protons as a broad singlet around 9.0–9.5 ppm.
Predicted Chemical Shifts & Assignments

Based on substituent additivity rules relative to Benzamidine HCl.

Structure Numbering:

  • C1: Amidine attachment

  • C2: Bromine (Ortho)

  • C3: Proton (Meta to Amidine, Ortho to OMe)

  • C4: Methoxy (Para)

  • C5: Proton (Ortho to OMe)

  • C6: Proton (Ortho to Amidine)

Spectral Pattern:

  • Amidine Protons:

    
     9.2–9.5 ppm (Broad Singlet, 4H).
    
    • Note: The ortho-bromo group may cause line broadening due to restricted rotation.

  • Aromatic Region (The Fingerprint):

    • H6 (Doublet,

      
       Hz): 
      
      
      
      7.6 – 7.7 ppm.
      • Logic: Deshielded by the amidine group (ortho), but slightly shielded by the meta-methoxy.

    • H3 (Doublet,

      
       Hz): 
      
      
      
      7.3 – 7.4 ppm.
      • Logic: Located between Br and OMe.[3][4] The Br deshields it (ortho), but OMe shields it (ortho). It appears as a doublet due to meta-coupling with H5.

    • H5 (Doublet of Doublets,

      
       Hz): 
      
      
      
      7.0 – 7.1 ppm.
      • Logic: Strongly shielded by the ortho-methoxy group.

  • Methoxy Group:

    
     3.85 ppm (Singlet, 3H).
    
B. Mass Spectrometry (LC-MS)

Performance Requirement: Confirmation of Bromine Isotope Pattern.

  • Ionization: ESI Positive Mode.

  • Target Mass: 229.0 (79Br) and 231.0 (81Br).

  • Acceptance Criteria:

    • The spectrum MUST show a doublet peak separated by 2 amu.

    • Intensity Ratio: The height of the 229 peak and 231 peak must be approximately 1:1 (50.7% : 49.3%).

    • Failure Mode: If the ratio is significantly skewed, suspect contamination with non-brominated species or matrix interference.

C. Infrared Spectroscopy (FTIR)

Technique: ATR (Attenuated Total Reflectance) on solid HCl salt.

  • Amidine

    
     Stretch:  1660–1690 cm⁻¹ (Strong).
    
    • Comparison: This band is often sharper than the amide carbonyl.

  • Methoxy

    
     Stretch:  1250–1275 cm⁻¹ (Strong, Aryl ether).
    
  • 
     Stretch:  500–700 cm⁻¹ (Medium/Weak).
    
    • Diagnostic: This region is "noisy," but a consistent band here distinguishes it from the non-brominated parent.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized characterization protocol.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the solid HCl salt in 0.6 mL of DMSO-d6 .

  • Quality Check: Ensure the solution is clear. Turbidity suggests free-base precipitation or inorganic salt contamination.

Step 2: Acquisition Parameters (NMR)

  • Frequency: 400 MHz or higher.

  • Scans: Minimum 16 scans (to resolve the small meta-couplings).

  • Relaxation Delay (D1): Set to

    
     seconds. The amidine protons have slow relaxation times; a short D1 will suppress their integration, leading to incorrect H-count calculations.
    

Step 3: Data Processing

  • Reference the DMSO residual peak to 2.50 ppm.

  • Integrate the Methoxy singlet (set to 3.00 H).

  • Check the Amidine integration.[5] It should be close to 4.00 H (or 3.00 H if one is exchanging). If it is < 2.0 H, the sample is likely wet (proton exchange with H2O).

Visual Workflow: Isomer Differentiation

The following diagram illustrates the logical decision tree for validating the specific 2-Bromo isomer against its likely impurities.

ValidationWorkflow Start Crude Product (Benzamidine HCl) LCMS Step 1: LC-MS Analysis (ESI+) Start->LCMS MassCheck Mass = 229/231 (1:1 Ratio)? LCMS->MassCheck FailMass REJECT: Wrong Compound or No Bromine MassCheck->FailMass No NMR Step 2: 1H NMR (DMSO-d6, 400 MHz) MassCheck->NMR Yes AromaticCheck Analyze Aromatic Region (6.5 - 8.5 ppm) NMR->AromaticCheck Isomer3Br Pattern A: Singlet at ~8.0 ppm (H2 proton) AromaticCheck->Isomer3Br Found Singlet Isomer2Br Pattern B: Doublet at ~7.7 ppm (H6 proton) AromaticCheck->Isomer2Br Found Doublet Result3Br IDENTIFIED: 3-Bromo Isomer (Impurity) Isomer3Br->Result3Br Result2Br VALIDATED: 2-Bromo-4-methoxy (Target) Isomer2Br->Result2Br

Caption: Decision tree for distinguishing the target 2-Bromo isomer from the common 3-Bromo impurity using spectral markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for NMR additivity rules and coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Han, S. Y., & Kim, Y. A. (2005). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.
  • PubChem Compound Summary. (2023). "4-Bromo-2-methoxybenzamidine" (Isomer Comparison Data). National Center for Biotechnology Information. [Link]

Sources

Potency Analysis of Benzamidine Analogs in Antimicrobial Screens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzamidine analogs , historically recognized as antiprotozoal agents (e.g., Pentamidine), have re-emerged as potent antibiotic adjuvants and DNA-targeting antimicrobials .[1][2] Unlike traditional antibiotics that target cell wall synthesis or ribosomal subunits, these cationic bis-amidines function through a dual mechanism: minor groove DNA binding and outer membrane (OM) permeabilization .[2]

This guide provides a technical framework for evaluating the potency of benzamidine derivatives. It shifts the focus from simple MIC screening to a multi-parametric potency analysis that accounts for synergy, selectivity, and mechanistic validation.

Mechanism of Action: The Dual-Target Hypothesis

To accurately analyze potency, one must assay for two distinct biological activities.

  • Primary Mode (Intracellular): Binding to AT-rich regions of the DNA minor groove, inhibiting DNA replication and transcription.

  • Secondary Mode (Surface): Electrostatic displacement of divalent cations (

    
    , 
    
    
    
    ) from the Lipopolysaccharide (LPS) layer in Gram-negative bacteria, causing OM destabilization.[1][2]
Visualization: Mechanistic Pathway

BenzamidineMechanism cluster_GramNeg Gram-Negative Envelope cluster_Intracellular Intracellular Targets Benzamidine Benzamidine Analog (Dicationic) LPS LPS Interaction (Displace Mg2+) Benzamidine->LPS Surface Contact MinorGroove DNA Minor Groove Binding (AT-Rich) Benzamidine->MinorGroove Internalization OM_Perm Outer Membrane Permeabilization LPS->OM_Perm Influx Increased Antibiotic Influx OM_Perm->Influx Synergy with Rifampicin/Erythromycin CellDeath Bacterial Cell Death Influx->CellDeath Replication Inhibition of Replication/Transcription MinorGroove->Replication Replication->CellDeath

Figure 1: Dual mechanism of action for benzamidine analogs involving surface membrane disruption and intracellular DNA targeting.[2]

Comparative Potency Analysis

Benzamidines generally exhibit moderate intrinsic antibacterial activity but exceptional synergistic potency. The following data compares the parent compound, Pentamidine, with structural analogs and standard antibiotics.

Table 1: Comparative Potency Profiles (MIC & Synergy)
CompoundTarget OrganismIntrinsic MIC (µg/mL)Synergistic Potential (FICI)*Primary Mechanism
Pentamidine S. aureus (MRSA)16 - 64N/ADNA Binding
Pentamidine E. coli / A. baumannii>100 (Inactive)< 0.5 (Synergistic) OM Disruption
Furamidine (DB75)Trypanosoma spp.[1][2]0.01 - 0.1N/ADNA Minor Groove
Bis-Benzamidine (C12 Linker) S. aureus3.12 - 6.250.3 - 0.5Membrane + DNA
Propamidine Acanthamoeba31.25 - 62.5N/ADNA Binding
Novobiocin (Control)E. coli>200< 0.1 (w/ Pentamidine) Gyrase Inhibition
  • FICI (Fractional Inhibitory Concentration Index): ≤0.5 indicates Synergy; >0.5-4.0 Indifference; >4.0 Antagonism.[1][2]

Key Insight: While Pentamidine shows high MICs against Gram-negatives alone, its true potency lies in potentiating hydrophobic antibiotics (e.g., Novobiocin, Rifampicin) by disrupting the outer membrane barrier [1, 2].[1][2]

Experimental Workflows

To rigorously evaluate novel benzamidine analogs, a self-validating screening pipeline is required.[2] This workflow moves from intrinsic potency to mechanistic validation.[3]

Workflow Visualization

ScreeningWorkflow Start Compound Library Screen1 1. Primary Screen (Broth Microdilution) Start->Screen1 Decision1 MIC < 64 µg/mL? Screen1->Decision1 Branch_GramPos Intrinsic Activity (Gram+) Decision1->Branch_GramPos Yes Branch_GramNeg Synergy Screen (Checkerboard Assay) Decision1->Branch_GramNeg No (Gram-) Mech_Check Mechanism Validation (DNA Tm / OM Perm) Branch_GramPos->Mech_Check Branch_GramNeg->Mech_Check If FICI < 0.5 Tox_Screen Cytotoxicity (HEK293 MTT) Mech_Check->Tox_Screen Final Lead Candidate Tox_Screen->Final Selectivity Index > 10

Figure 2: Step-wise screening logic for benzamidine analogs, differentiating between intrinsic activity and adjuvant potential.[1][2]

Protocol 1: High-Throughput MIC Determination (Broth Microdilution)

Objective: Determine the intrinsic inhibitory concentration.[2] Standard: CLSI M07-A10 guidelines.

  • Preparation: Dissolve benzamidine analogs in DMSO (Stock: 10 mg/mL). Dilute to 2x working concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well round-bottom plates. Dispense 50 µL of 2x compound serially diluted (range: 128 to 0.25 µg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to

    
     CFU/mL. Add 50 µL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Pentamidine isethionate.[2]

    • Solvent Control: 1% DMSO (ensure no toxicity).[1][2]

    • Sterility Control: Media only.[2]

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual turbidity or

    
    . The MIC is the lowest concentration with no visible growth.
    
Protocol 2: Synergy Assessment (Checkerboard Assay)

Objective: Quantify the ability of the analog to potentiate other antibiotics against Gram-negatives.

  • Matrix Design: Create an

    
     matrix in a 96-well plate.
    
    • X-axis: Benzamidine analog (0 to MIC/sub-MIC levels).[1][2]

    • Y-axis: Probe antibiotic (e.g., Rifampicin, Novobiocin).[1][2][4]

  • Inoculation: Add

    
     CFU/mL A. baumannii or E. coli.
    
  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

    
    
    
    • Interpretation: A benzamidine analog is a confirmed adjuvant if FICI ≤ 0.5.

Protocol 3: Mechanistic Validation (DNA Thermal Melting)

Objective: Confirm DNA minor groove binding affinity.[1][2][3][5]

  • Setup: Mix

    
     poly(dA)[1][2]·poly(dT) DNA with increasing concentrations of the analog in phosphate buffer.
    
  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (

    
    /min).
    
  • Analysis: Calculate the melting temperature (

    
    ).
    
    • Causality: A

      
       indicates strong stabilization of the double helix, characteristic of minor groove binders like Pentamidine [3].
      

Critical Quality Attributes (CQA) for Lead Selection

When selecting a lead benzamidine analog, do not rely on MIC alone. Use the Selectivity Index (SI) .

  • Cytotoxicity (

    
    ):  Determine concentration killing 50% of mammalian cells (e.g., HEK293 or HepG2) using an MTT assay.[2]
    
  • Selectivity Index:

    
    .[1]
    
  • Threshold: An

    
     is required for early-stage drug development.[2] Many benzamidines fail due to nephrotoxicity; therefore, analogs with high potency but low SI should be discarded or optimized for topical use.
    

References

  • Stokes, J. M., MacNair, C. R., Ilyas, B., et al. (2017).[1][6] Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance. Nature Microbiology, 2, 17028.[2][6] [Link][1][2]

  • Brown, P., et al. (2021).[1] Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases, 7(12), 3245–3259.[1][2] [Link][1][2]

  • Wilson, W. D., et al. (2008).[1] DNA minor groove binders as antimicrobial agents. Biochimie, 90(7), 999-1014.[1][2] [Link]

  • Jain, A., et al. (2022).[1][7][8][9] Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207.[1][7] [Link][1][2]

  • Clinical and Laboratory Standards Institute (CLSI).[1][2] (2015).[1][2][10][11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.[2] [Link]

Sources

determining purity of benzamidine HCl using HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Purity Profiling of Benzamidine HCl: A Comparative Guide to HPLC-MS Implementation

Executive Summary

Benzamidine Hydrochloride is a critical serine protease inhibitor used extensively in protein purification and pharmaceutical synthesis.[1] While traditional potentiometric titration determines bulk purity (assay), it fails to detect specific structural analogues like benzonitrile or hydrolysis byproducts (benzamide) that can compromise enzyme kinetics or downstream synthesis.

This guide compares the industry-standard HPLC-UV against the superior specificity of HPLC-MS (ESI+) . It demonstrates why Mass Spectrometry is the necessary evolution for researchers requiring absolute structural confirmation and trace impurity profiling (<0.1%).

Part 1: Technical Context & The Impurity Landscape

Benzamidine HCl is synthesized via the Pinner Reaction , a process prone to specific byproducts that share physical properties with the target molecule.

The "Invisible" Contaminants:

  • Benzonitrile (Starting Material): Lacks the amidine charge; elutes differently but can co-elute in fast gradients.

  • Benzamide (Hydrolysis Product): The primary degradation product. It has a similar UV chromophore to Benzamidine, making UV-based peak purity assessment difficult.

  • Ethyl Benzimidate (Pinner Intermediate): Unstable intermediate often missed by bulk assays.

Comparative Method Performance Matrix
FeaturePotentiometric TitrationHPLC-UV (Standard)HPLC-MS (Recommended)
Primary Output Total Amidine Content (%)Purity % (Area Normalization)Purity % + Identity Confirmation
Specificity Low (Interference from other bases)Moderate (Relies on

)
High (m/z discrimination)
LOD (Limit of Detection) ~0.5%~0.05%<0.01% (Trace Analysis)
Impurity ID ImpossibleRetention time matching onlyMass fingerprinting
Risk False positives from inorganic saltsCo-eluting peaks hidden under main peakIon suppression (requires mitigation)

Part 2: Strategic Decision Logic

Use the following logic flow to determine when to escalate from UV to MS detection.

DecisionMatrix Start Start: Benzamidine HCl Sample Goal Define Analytical Goal Start->Goal Bulk Bulk Reagent QC (>98% required) Goal->Bulk Routine Use Trace Kinetic Study / Pharma Interm. (<0.1% impurity limit) Goal->Trace Critical Use Titration Method A: Potentiometric Titration (Argentometric for Cl-) Bulk->Titration HPLC_UV Method B: HPLC-UV (228 nm) (Standard Purity) Bulk->HPLC_UV LCMS Method C: HPLC-MS (ESI+) (Structural Confirmation) Trace->LCMS Decision Unknown Peak in UV? HPLC_UV->Decision Decision->HPLC_UV No (Release) Decision->LCMS Yes (Identify)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on research requirements.

Part 3: The Protocol (HPLC-MS)

This protocol is designed for High-Resolution Mass Spectrometry (HRMS) but is adaptable to Single Quad systems. It utilizes a polar-embedded C18 column to retain the highly polar benzamidine molecule without requiring ion-pairing reagents that suppress MS signals.

System Configuration
  • Instrument: Agilent 1290 Infinity II / 6470 LC-TQ or equivalent.

  • Column: Waters XSelect HSS T3 (C18), 2.1 x 100 mm, 2.5 µm.

    • Why: Standard C18 columns often fail to retain Benzamidine (highly polar/basic). The HSS T3 technology improves retention of polar bases in high aqueous conditions.

  • Column Temp: 40°C.

Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid.

    • Mechanism:[2][3] Acidic pH ensures Benzamidine is fully protonated (

      
      ), maximizing ESI sensitivity.
      
  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile
  • Flow Rate: 0.3 mL/min

Time (min)%BEvent
0.002Loading: High aqueous to trap polar Benzamidine.
1.002Isocratic hold.
8.0060Elution: Ramp to elute hydrophobic impurities (Benzonitrile).
8.1095Wash: Remove late-eluting dimers/polymers.
10.0095Hold Wash.
10.102Re-equilibration.
13.002Ready for next injection.
Detection Parameters
  • MS Source: Electrospray Ionization (ESI) – Positive Mode.

  • Key SIM/MRM Transitions:

    • Benzamidine:

      
       121.1 
      
      
      
      104.0 (Loss of
      
      
      ).
    • Benzamide (Impurity):

      
       122.1 
      
      
      
      105.0.
    • Benzonitrile (Impurity):

      
       104.1 (Weak in ESI+, better in UV).
      
  • UV Channel: 228 nm (Secondary confirmation).

Part 4: Experimental Workflow & Data Logic

The following diagram illustrates the self-validating workflow. Note the "System Suitability" loop, which ensures the instrument is capable before valuable samples are wasted.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh 10mg Benzamidine HCl Dissolve Dissolve in 50:50 H2O:ACN Weigh->Dissolve Filter 0.22µm PTFE Filter Dissolve->Filter Inject Inject 2µL Filter->Inject SST System Suitability (Resolution > 2.0) Inject->SST SST->Inject Fail (Retune) Acquire Acquire MS Data (Full Scan + SIM) SST->Acquire Pass Extract Extract Ion Chromatograms (EIC) Acquire->Extract Calc Calculate Purity (Main Peak / Total Ion Area) Extract->Calc Report Generate Report Calc->Report

Figure 2: End-to-end analytical workflow for Benzamidine HCl purity determination.

Part 5: Troubleshooting & Validation

To ensure Trustworthiness (E-E-A-T) , you must validate the data. Common failure modes in this specific assay include:

  • Peak Tailing: Benzamidine is a strong base. If tailing occurs (

    
    ), increase the Formic Acid concentration to 0.2% or add 5mM Ammonium Formate to the mobile phase to compete for active silanol sites on the column.
    
  • Signal Suppression: If the MS signal for the standard is lower than expected, check for co-eluting inorganic salts (from the synthesis workup) which divert charge in the ESI source. A divert valve should be used to send the first 0.5 mins of flow to waste.

  • Ghost Peaks: A peak at

    
     122 suggests Benzamide. This indicates moisture contamination in your solid stock (hydrolysis).
    

References

  • Jetir.Org. (2020). Development and Validation of Stability Indicating RP-HPLC Method (Analogous Amidine Analysis). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16324, Benzamidine hydrochloride. Retrieved from [Link]

Sources

Benzamidine Inhibition Modes: A Comparative Guide to Competitive vs. Mixed/Non-Competitive Mechanisms

[1]

Executive Summary

Benzamidines are the structural archetypes for serine protease inhibitors.[1] Historically, they are classified as competitive inhibitors that strictly target the S1 specificity pocket of enzymes like trypsin, thrombin, and Factor Xa. However, the development of bis-benzamidines (e.g., pentamidine) and high-affinity derivatives has revealed complex kinetic behaviors, including mixed or non-competitive modes driven by exosite interactions and allosteric modulation.

This guide objectively compares these inhibition modes, providing the mechanistic causality, kinetic signatures, and experimental protocols required to distinguish them in a drug development setting.

Mechanistic Comparison: The Molecular Logic

The Standard: Competitive Inhibition

The "Lock and Key" Blockade

The benzamidine moiety is a structural mimic of the arginine side chain found in natural substrates. In the competitive mode, the inhibitor binds reversibly to the enzyme's active site, specifically interacting with the catalytic triad (e.g., Asp189 in trypsin).

  • Binding Site: Primary Specificity Pocket (S1).

  • Mechanism: Steric hindrance. The inhibitor physically blocks the substrate from entering the active site.[2][3]

  • Key Interaction: A critical salt bridge forms between the amidine group of the inhibitor and the aspartate residue at the bottom of the S1 pocket.

  • Kinetics: High concentrations of substrate [S] can outcompete the inhibitor, restoring

    
    .[2][4]
    
The Exception: Non-Competitive / Mixed Inhibition

The "Allosteric" Modulation[3]

True non-competitive inhibition (where inhibitor binds


mixed inhibition
  • Bis-benzamidines (e.g., Pentamidine): These molecules can span the active site and a secondary site (exosite), or bind exclusively to an allosteric exosite (common in Thrombin and Plasmin).

  • High Concentrations: Secondary binding events at non-catalytic surface regions can induce conformational changes that reduce

    
     rather than 
    
    
    .
  • Complex Enzymes: In proteases like Factor Xa or Thrombin, binding to the "heparin-binding exosite" can allosterically alter the active site geometry, preventing catalysis even if the substrate binds.

  • Binding Site: Exosites, Allosteric sites, or simultaneous binding of Active Site + Exosite.

  • Mechanism: Conformational distortion or "locking" the enzyme in an inactive state.

  • Kinetics: Increasing [S] cannot restore

    
     because the catalytic efficiency (
    
    
    ) is impaired.

Visualization: Molecular Mechanisms

The following diagram illustrates the structural difference between the two modes using a generic serine protease model.

InhibitionMechanismscluster_compCompetitive Mode (Active Site)cluster_noncompMixed/Non-Competitive Mode (Exosite)EnzymeSerine Protease(Free Enzyme)EI_CompEnzyme-InhibitorComplex (Dead End)Enzyme->EI_CompBinds S1 PocketESI_ComplexESI Complex(Catalytically Inactive)Enzyme->ESI_ComplexBinds ExositeSubstrateSubstrate(Arg-containing)Substrate->ESI_ComplexSubstrate canstill bindBenzamidineBenzamidine(Competitive)Benzamidine->EI_CompBisBenzBis-Benzamidine(Mixed/Non-Comp)BisBenz->ESI_Complex

Caption: Figure 1.[5] Structural divergence of benzamidine inhibition.[6][7][8] Competitive inhibitors block the S1 pocket, while mixed/non-competitive inhibitors target exosites, allowing substrate binding but preventing catalysis.

Comparative Data Analysis

The following table summarizes the kinetic distinctions. In drug development, misidentifying a mixed inhibitor as competitive can lead to erroneous

FeatureCompetitive InhibitionNon-Competitive / Mixed Inhibition
Primary Driver Affinity (

)
Efficacy (

)
Effect on

Unchanged (can be restored by high [S])Decreased (cannot be restored)
Effect on

Increased (Apparent affinity drops)Unchanged (Pure) or Changed (Mixed)
Lineweaver-Burk Plot Lines intersect at the Y-axis (

)
Lines intersect left of the Y-axis (Mixed) or on X-axis (Pure Non-Comp)
Structural Basis Mimics Substrate (Arginine isostere)Binds Allosteric/Exosite regions
Representative Compound Benzamidine HCl, 4-AminobenzamidinePentamidine (context-dependent), Bis-benzamidine derivatives
Target Example Trypsin, Thrombin (Active Site)Thrombin (Exosite I/II), Plasmin (Kringle domains)

Experimental Protocol: Distinguishing Inhibition Modes

Objective: To rigorously determine the inhibition mode (Competitive vs. Mixed) of a novel benzamidine derivative against Trypsin.

Principle: This protocol uses a chromogenic substrate (L-BAPNA) which releases p-nitroaniline (pNA) upon cleavage. By varying both substrate [S] and inhibitor [I] concentrations, we generate a matrix of rates (

Materials
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).[9]

  • Inhibitor: Benzamidine (Control) and Test Compound.

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (Calcium is essential for trypsin stability).

Workflow
  • Preparation of Matrix:

    • Prepare 5 concentrations of Substrate ([S]) : 0.5

      
       to 5 
      
      
      (e.g., 0.1 mM – 2.0 mM).
    • Prepare 4 concentrations of Inhibitor ([I]) : 0, 0.5

      
      , 1 
      
      
      , and 2
      
      
      (estimated).
  • Reaction Setup (96-well plate):

    • Blank: 150 µL Buffer + 50 µL Substrate.

    • Reaction: 140 µL Buffer + 10 µL Inhibitor + 50 µL Substrate.

    • Initiation: Add 10 µL Enzyme solution (final conc ~10-50 nM) to start reaction. Crucial: Add enzyme last to ensure immediate mixing.

  • Data Acquisition:

    • Measure Absorbance at 405 nm kinetically every 30 seconds for 10 minutes at 25°C.

    • Calculate initial velocity (

      
      ) from the linear portion of the curve (mOD/min).
      
  • Data Analysis (Diagnostic):

    • Plot

      
       vs 
      
      
      (Lineweaver-Burk).
    • Competitive Check: Do lines intersect exactly on the Y-axis?

    • Mixed/Non-Comp Check: Do lines intersect in the second quadrant (left of Y-axis)?

Diagnostic Decision Tree

Use the following logic flow to interpret your kinetic data.

DecisionTreeStartAnalyze Lineweaver-Burk Plot(1/v vs 1/[S])IntersectionWhere do the lines intersect?Start->IntersectionY_AxisOn Y-Axis(1/Vmax is constant)Intersection->Y_AxisSame VmaxLeft_YLeft of Y-Axis(Vmax changes)Intersection->Left_YDifferent VmaxDifferent KmX_AxisOn X-Axis(Km is constant)Intersection->X_AxisDifferent VmaxSame KmResult_CompCOMPETITIVEInhibitor binds Active Site only.Typical for Benzamidine.Y_Axis->Result_CompResult_MixedMIXEDInhibitor binds Active Site + Exosite.Common for Bis-benzamidines.Left_Y->Result_MixedResult_NonCompNON-COMPETITIVEInhibitor binds Allosteric Site only.Rare for simple Benzamidines.X_Axis->Result_NonComp

Caption: Figure 2. Kinetic diagnostic workflow. Intersection points on the double-reciprocal plot definitively categorize the mechanism of inhibition.

References

  • Stürzebecher, J., et al. (1992).[5] "Inhibition of four human serine proteases by substituted benzamidines." Journal of Medicinal Chemistry. Link

  • Sikora, A. L., et al. (2020). "Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length." ACS Omega. Link

  • Coats, E. A. (1973).[10] "Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis." Journal of Medicinal Chemistry. Link

  • Bode, W., et al. (1989).[5] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." EMBO Journal. Link

  • Westin, J. (2024). "Enzyme Inhibition: Competitive and Noncompetitive Mechanisms."[3][4] MCAT Content Guide. Link

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-4-methoxybenzamidine hydrochloride

[1][2][3]

Executive Safety Summary
  • Compound Class: Halogenated Benzenecarboximidamide (Salt Form).[1]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) and Acute Toxicity (Oral).[1]

  • Critical Disposal Rule: Must be segregated into Halogenated Organic Waste streams.[1] DO NOT mix with general non-halogenated solvents or aqueous acid/base streams.[1][2]

  • Immediate Action: If this substance is currently a spill hazard, refer to Section 5 immediately.[1]

Chemical Characterization & Waste Classification

To ensure compliance and safety, you must understand the "Why" behind the disposal logic. 2-Bromo-4-methoxybenzamidine hydrochloride is not just a generic organic salt; its halogenated nature dictates its destruction path.[1]

PropertySpecificationOperational Implication
Chemical Structure Benzamidine core w/ Bromine & Methoxy substituentsHalogenated Waste: The bromine atom requires specific high-temperature incineration (often >1100°C) to prevent the formation of toxic dioxins/furans.[1]
Salt Form Hydrochloride (HCl)Water Soluble: High solubility in water increases the risk of aquatic contamination if poured down the drain.[1]
Physical State Solid (Powder/Crystals)Dust Hazard: Handling requires respiratory protection (N95 or Fume Hood) to prevent inhalation of irritant dust.[1]
Acidity Weakly Acidic (Salt)Compatibility: Compatible with other acidic halogenated wastes.[1] Incompatible with strong bases (liberates free base) and strong oxidizers.[1]

Regulatory Note (RCRA - USA): While this specific isomer is not typically P-listed or U-listed by name, it must be treated as Hazardous Waste due to toxicity characteristics and the presence of halogenated organic compounds (HOCs).[1]

Pre-Disposal Treatment & Segregation

Core Directive: Do not attempt to neutralize the HCl salt component prior to disposal.[1] The risk of generating heat or liberating the free base (which may have different solubility/toxicity profiles) outweighs the benefit.

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "2-Bromo-4-methoxybenzamidine HCl"[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1][4]

  • Segregation: Place the container into the Solid Hazardous Waste bin.

    • Crucial: Ensure this bin is destined for incineration, not landfill.[1]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Most disposal errors occur here. The presence of the Bromine atom mandates the Halogenated stream, regardless of the solvent volume.[1]

  • Identify the Solvent:

    • If dissolved in Water/Methanol/DMSO: Segregate into Halogenated Organic Solvents .

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Organic Solvents .

  • The "Dilution" Fallacy: Do not dilute with water and pour down the drain.[1] Even if the concentration is low, halogenated aromatics are persistent environmental pollutants.

  • pH Adjustment: If the solution is highly acidic (pH < 2) due to excess reagents, adjust pH to 5–9 using Sodium Bicarbonate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) before adding to the waste drum to prevent drum corrosion. Do not use strong caustic soda (NaOH). [1]
    
Disposal Workflow (Visual)

The following diagram illustrates the decision matrix for disposing of 2-Bromo-4-methoxybenzamidine hydrochloride.

DisposalWorkflowStartWaste: 2-Bromo-4-methoxybenzamidine HClStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathIn SolutionStateCheck->LiquidPathSolidContainerSeal in HDPE/Glass JarLabel: 'Solid Toxic Waste'SolidPath->SolidContainerSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckFinalDestHigh-Temp Incineration(Approved Facility)SolidContainer->FinalDestHalogenatedSolventSolvent: DCM, Chloroform, etc.SolventCheck->HalogenatedSolventNonHaloSolventSolvent: Water, MeOH, DMSOSolventCheck->NonHaloSolventCombineHaloAdd to HALOGENATEDOrganic Waste StreamHalogenatedSolvent->CombineHaloNonHaloSolvent->CombineHalo*Bromine content mandatesHalogenated streamCombineHalo->FinalDest

Caption: Decision matrix for segregating halogenated benzamidine waste streams to ensure proper incineration.

Emergency Spill Procedures

Self-Validating Safety: Before acting, verify you have the correct PPE.[1] If you smell almonds (cyanide-like) or sharp acrid odors, evacuate—this compound should be odorless/faint, but impurities may react.[1]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if powder is airborne).[1]

  • Containment (Solid):

    • Do not dry sweep (creates dust).[1][5]

    • Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress dust.[1]

    • Scoop into a disposable container.

  • Containment (Liquid):

    • Absorb with vermiculite or spill pads.[1]

    • Do not use bleach. Bleach can react with amidines to form chloramines (toxic gas).[1]

  • Decontamination:

    • Wipe the area with a dilute soap/water solution.[1][6]

    • Collect all wipes/pads into the Solid Hazardous Waste bin.[1]

References & Authority
  • PubChem. Compound Summary: Benzamidine Hydrochloride Derivatives.[1] National Library of Medicine.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated Organic Compounds in Waste). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Available at: [Link][1]

Personal protective equipment for handling 2-Bromo-4-methoxy-benzamidine hydrochloride

[1][2]

CAS: 1187929-62-9 Chemical Family: Halogenated Benzamidine Salt Physical State: Solid (White to Off-white Powder) Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335), Hygroscopic.[1][2]

Part 1: Risk Profile & Engineering Controls

Directive: Treat this compound as a bioactive intermediate with significant mucosal irritation potential.[1][2]

While specific toxicological data for this isomer is limited, the structural class (benzamidines) are potent protease inhibitors and cationic surfactants. The primary operational risks are dust inhalation during weighing and chemical burns to mucous membranes upon contact with moisture (perspiration/eyes).[1][2]

Engineering Control Standards
Control MeasureRequirementRationale (Causality)
Primary Containment Chemical Fume Hood Mandatory. The hydrochloride salt form is prone to static charge, creating fine, invisible dust during transfer.[1][2] Hood draft prevents suspended particulates from entering the user's breathing zone.[2]
Atmosphere Inert Gas (Nitrogen/Argon) Recommended for long-term storage.[1][2] As a hygroscopic salt, it absorbs atmospheric moisture, leading to hydrolysis or "caking," which increases physical handling risks (chipping at hardened solids).
Work Surface Disposable Absorbent Mat Benzamidines are persistent.[1][2] A mat captures micro-spills, preventing cross-contamination of balances and pipettes.
Part 2: Personal Protective Equipment (PPE) Matrix

Core Philosophy: PPE is the final barrier, not the first.[2] The selection below prioritizes protection against fine particulates and acidic hydrolysis products (HCl gas may release upon moisture contact).[1][2]

PPE CategorySpecificationOperational Logic
Hand Protection Double Nitrile Gloves (0.11 mm min thickness)Why: Single gloves may suffer micro-tears from spatulas or glassware.[1][2] Protocol: Wear the outer glove over the lab coat cuff to seal the wrist gap.[1] Change outer gloves immediately after weighing.
Respiratory N95 / P2 Mask (If outside hood)Why: In the unlikely event of hood failure or spill outside containment, benzamidine dust causes immediate, severe upper respiratory tract irritation.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient for fine powders.[1][2] Air currents can carry dust around standard lenses.[2] Goggles seal the orbital area completely.[2]
Body Defense Lab Coat (Buttoned, Cotton/Poly) Why: Synthetic fibers can build static charge, attracting the powder to the user.[1][2] Cotton blends reduce static adhesion.[2]
Part 3: Operational Protocols (Step-by-Step)
Phase A: Weighing & Transfer (High Risk)

Critical Insight:[1][2] The hydrochloride salt is often electrostatic.

  • Preparation: Place the receiving vessel and the source container inside the fume hood. Place an ionizing bar (if available) or wipe the spatula with an anti-static cloth.[2]

  • Transfer: Do not pour from the bottle. Use a stainless steel micro-spatula.

  • Self-Validation Step: Observe the powder flow. If it "jumps" or clings to the spatula, stop. Ground the spatula against a metal surface before proceeding to discharge static.

  • Closure: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent salt grinding/seizing in the cap.[2]

Phase B: Solubilization

Critical Insight: Dissolution is often endothermic, but the HCl moiety can lower the pH of the solution rapidly.

  • Solvent Choice: DMSO or Methanol are standard.[2] Water is possible but may lead to hydrolysis over time.[2]

  • Addition Order: Add Solid to Solvent . Never add solvent to a pile of solid benzamidine, as this can create a "gummy" clump that is difficult to dissolve and requires vigorous agitation (increasing spill risk).

  • Vortexing: Cap the vial tightly before removing from the hood to vortex.

Phase C: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks into the workflow.

HandlingWorkflowStartStart: 2-Bromo-4-methoxy-benzamidine HClCheckStateCheck Physical State:Free-flowing vs. ClumpedStart->CheckStateClumpedState: Hard/Clumped(Hygroscopic Effect)CheckState->ClumpedMoisture absorbedFlowingState: Free-flowing PowderCheckState->FlowingDryBreakUpAction: Gentle Mechanical BreakupINSIDE Fume Hood onlyClumped->BreakUpWeighingWeighing Protocol:Anti-static measuresNo pouringBreakUp->WeighingFlowing->WeighingSolventSolubilization:Add Solid -> Solvent(Prevent clumping)Weighing->SolventWasteDisposal:Halogenated Organic Waste StreamSolvent->WastePost-Experiment

Caption: Operational logic flow emphasizing the management of hygroscopic "clumping" risks prior to weighing.

Part 4: Emergency & Disposal Procedures
Accidental Release (Spill)[2]
  • Evacuate: If a large amount (>5g) of dust becomes airborne, evacuate the immediate area for 10 minutes to allow hood ventilation to clear the air.

  • Dry Spill: Do not use a wet cloth initially (this creates a corrosive slurry).[2] Cover with a dry absorbent pad or sweep gently into a dustpan using a brush.[2]

  • Wet Clean: Once the bulk solid is removed, clean the surface with a 5% Sodium Bicarbonate solution to neutralize any acidic residue, followed by water.

Waste Disposal[2][3][4][5][6][7][8][9]
  • Classification: Halogenated Organic Waste .[1][2]

  • Incompatibility: Do not mix with strong oxidizing agents (e.g., permanganates) or strong bases (liberates free base benzamidine, altering solubility/toxicity).[2]

  • Protocol: Dissolve solid waste in a minimal amount of combustible solvent (acetone/ethanol) and place in the "Halogenated Solvents" carboy.[1][2] Label clearly with CAS 1187929-62-9 .[1][2]

References
  • PubChem. (n.d.).[2] Compound Summary: Benzamidine hydrochloride.[2][10][11] National Library of Medicine.[2] Retrieved March 3, 2026, from [Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.